Murrayanine
Description
This compound has been reported in Murraya euchrestifolia, Murraya kwangsiensis, and other organisms with data available.
carbazole alkaloid from Murraya koenigii; structure in first source
Propriétés
IUPAC Name |
1-methoxy-9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-13-7-9(8-16)6-11-10-4-2-3-5-12(10)15-14(11)13/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNZQNAJETXQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222627 | |
| Record name | 9H-Carbazole-3-carboxaldehyde, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Murrayanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
723-97-7 | |
| Record name | Murrayanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-9H-carbazole-3-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Murrayanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Carbazole-3-carboxaldehyde, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHOXY-9H-CARBAZOLE-3-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NIN8IA768 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Murrayanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 °C | |
| Record name | Murrayanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038849 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Quest for Murrayanine: A Technical Guide to its Discovery, Isolation, and Characterization from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanine, a carbazole alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potential as an anticancer agent. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its primary plant source, Murraya koenigii, commonly known as the curry leaf tree. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visualization of the compound's mechanism of action.
Discovery and Natural Occurrence
This compound is a naturally occurring phytochemical predominantly found in various parts of the curry leaf tree (Murraya koenigii), a plant native to the Indian subcontinent. It has also been reported in other Murraya species such as Murraya euchrestifolia and Murraya kwangsiensis. The compound is biosynthesized in the leaves, stem bark, and roots of the plant. While present in multiple parts of the plant, the concentration of this compound can vary. Quantitative analysis has revealed the presence of a related compound, murrayamine A, in the leaves of Murraya koenigii in concentrations ranging from 0.092 to 5.014 mg/g.[1][2]
Quantitative Data on Extraction and Abundance
The efficiency of this compound extraction is highly dependent on the solvent used and the plant part being processed. While direct comparative data for this compound yield from different plant parts is limited in the reviewed literature, studies on the total extract yield and the abundance of related carbazole alkaloids provide valuable insights.
Table 1: Comparative Yield of Total Extracts from Murraya koenigii Leaves and Roots using Various Solvents
| Plant Part | Extraction Solvent | Extractive Value (% w/w) | Reference |
| Leaves | Methanol | 5.70 - 21.42 | |
| Leaves | Water | 4.08 | |
| Leaves | Ethanol | 3.58 - 11.66 | |
| Leaves | Chloroform | 1.27 | |
| Leaves | Acetone | 6.50 | |
| Roots | Ethanol | 9.4 | [3] |
| Roots | Petroleum Ether | 4.03 | [3] |
| Roots | Chloroform | 1.31 | [3] |
| Roots | Ethyl Acetate | 0.59 | [3] |
Table 2: Abundance of Murrayamine A in Murraya koenigii Leaves
| Plant Part | Compound | Concentration (mg/g of dried material) | Analytical Method | Reference |
| Leaves | Murrayamine A | 0.092 - 5.014 | UPLC/MS/MS | [1][2] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from Murraya koenigii involves a multi-step process encompassing extraction and chromatographic purification. The following is a generalized protocol based on established methodologies.
General Experimental Workflow
The overall process for isolating this compound can be visualized as a sequential workflow, starting from the collection of plant material to the final purification of the compound.
Detailed Methodologies
3.2.1. Plant Material Preparation:
-
Collect fresh leaves, stem bark, or roots of Murraya koenigii.
-
Wash the plant material thoroughly with water to remove any dirt or debris.
-
Air-dry the material in a well-ventilated area, preferably in the shade, until all moisture is removed.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
3.2.2. Extraction:
-
Soxhlet Extraction:
-
Pack the powdered plant material into a thimble and place it in a Soxhlet extractor.
-
Extract the powder with a suitable solvent such as chloroform, ethanol, or acetone for a sufficient duration (typically 6-8 hours or until the solvent in the siphon tube becomes colorless).
-
-
Maceration:
-
Soak the powdered plant material in a suitable solvent (e.g., chloroform or ethanol) in a sealed container.
-
Keep the mixture at room temperature for 3-5 days with occasional shaking.
-
Filter the mixture to separate the extract from the plant residue. Repeat the process with fresh solvent to ensure complete extraction.
-
3.2.3. Concentration:
-
Combine the filtrates from the extraction process.
-
Concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a viscous residue.
3.2.4. Chromatographic Purification:
-
Column Chromatography:
-
Prepare a slurry of silica gel (60-120 mesh) or neutral alumina in a non-polar solvent like hexane or petroleum ether.
-
Pack a glass column with the slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).
-
Collect the eluate in fractions of a specific volume (e.g., 20-25 mL).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on a pre-coated TLC plate (silica gel G).
-
Develop the TLC plate in a suitable solvent system (e.g., petroleum ether:chloroform 1:1 or benzene:chloroform 1:1).
-
Visualize the spots under UV light or by spraying with a suitable detecting reagent (e.g., concentrated sulfuric acid followed by heating).
-
Combine the fractions that show a spot corresponding to the Rf value of this compound.
-
-
Further Purification:
-
Concentrate the pooled fractions.
-
Subject the concentrated material to further purification by preparative TLC or recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to obtain pure crystalline this compound.
-
Structural Characterization
The structure of isolated this compound is confirmed through various spectroscopic techniques.
Table 3: Spectroscopic Data for the Characterization of this compound
| Spectroscopic Technique | Key Observations and Assignments |
| 1H-NMR (CDCl3) | δ 10.19 (s, 1H, -CHO), 8.17 (s, 1H, H-4), 8.05 (d, 1H, H-5), 7.42-7.38 (m, 2H, H-6, H-8), 7.29 (t, 1H, H-7), 4.08 (s, 3H, -OCH3) |
| 13C-NMR (CDCl3) | Signals corresponding to the carbazole skeleton, methoxy group, and aldehyde group. |
| IR (KBr) | Characteristic absorption bands for N-H stretching, C=O stretching (aldehyde), C-O stretching (methoxy), and aromatic C-H and C=C stretching. |
| UV (Methanol) | Absorption maxima characteristic of a carbazole derivative. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C14H11NO2. |
Biological Activity and Signaling Pathway
This compound has demonstrated significant cytotoxic activity against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis (programmed cell death).
Apoptotic Signaling Pathway of this compound
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is mitochondria-dependent. This involves the modulation of the Bax/Bcl-2 protein ratio and the subsequent activation of caspases.
The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential and triggers the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates caspase-3, a key executioner caspase that leads to the characteristic morphological and biochemical changes of apoptosis.
Conclusion
This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of this compound from Murraya koenigii. The detailed protocols and quantitative data presented herein are intended to facilitate further research into this promising natural product. The elucidation of its apoptotic signaling pathway offers a foundation for understanding its anticancer potential and for the development of novel therapeutic strategies. Further research is warranted to explore the full pharmacological profile of this compound and to optimize its isolation for potential clinical applications.
References
- 1. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical screening and antimicrobial activity of roots of Murraya koenigii (Linn.) Spreng. (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Murrayanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanine, a naturally occurring carbazole alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Isolated primarily from Murraya koenigii, commonly known as the curry leaf tree, this compound serves as a key representative of the carbazole alkaloid family.[2] Structurally characterized by a tricyclic aromatic system, this compound has demonstrated notable cytotoxic, anti-inflammatory, and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data of this compound, tailored for professionals in chemical and pharmaceutical research.
Chemical Structure and Properties
This compound is chemically defined as 1-methoxy-9H-carbazole-3-carbaldehyde.[4] Its structure consists of a carbazole nucleus, which is a dibenzopyrrole system, functionalized with a methoxy group at the C1 position and an aldehyde group at the C3 position.
Chemical Structure of this compound:
(Image Source: PubChem CID 96942)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁NO₂ | [4] |
| Molecular Weight | 225.24 g/mol | [4] |
| IUPAC Name | 1-methoxy-9H-carbazole-3-carbaldehyde | [4] |
| CAS Number | 723-97-7 | [4] |
| Physical Description | Solid | [4] |
| Melting Point | 219 °C | [4] |
Stereochemistry
A critical aspect of a molecule's biological activity is its three-dimensional arrangement. Based on its chemical structure, this compound is an achiral molecule.[4] It lacks any stereocenters (chiral carbons), and therefore, does not exhibit enantiomerism or diastereomerism. The planarity of the carbazole ring system and the nature of its substituents preclude the existence of stereoisomers. PubChem's computational analysis confirms an "Undefined Bond Stereocenter Count" of zero for this compound.[4]
Spectroscopic Data for Structural Elucidation
The structure of this compound has been unequivocally established through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H and ¹³C NMR Data
The proton and carbon NMR spectral data are fundamental for the structural confirmation of this compound. The chemical shifts are indicative of the electronic environment of each nucleus within the molecule. The data presented in Table 2 has been compiled from the literature and is recorded in deuterated chloroform (CDCl₃).[5]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
| 1 | 158.4 | - |
| 2 | 93.9 | 7.02 (d, J=1.8) |
| 3 | 127.3 | - |
| 4 | 120.9 | 8.36 (d, J=1.8) |
| 4a | 123.8 | - |
| 4b | 121.7 | - |
| 5 | 120.2 | 8.12 (d, J=7.8) |
| 6 | 119.6 | 7.27 (t, J=7.8) |
| 7 | 126.5 | 7.43 (t, J=7.8) |
| 8 | 110.8 | 7.42 (d, J=7.8) |
| 8a | 140.2 | - |
| 9 | - | 8.78 (br s) |
| 9a | 140.1 | - |
| 3-CHO | 191.7 | 10.08 (s) |
| 1-OCH₃ | 55.6 | 4.07 (s) |
Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.
Experimental Protocols
Isolation from Natural Sources
This compound is naturally found in various parts of the Murraya koenigii plant. A generalized protocol for its isolation is as follows.[6][7][8][9]
-
Preparation of Plant Material : The plant parts (leaves, stem bark, or roots) are collected, washed, air-dried or oven-dried at a low temperature (e.g., 60°C), and then ground into a coarse powder.[7][9]
-
Extraction : The powdered material is subjected to extraction using a suitable organic solvent. This can be done by maceration (soaking at room temperature for an extended period) or continuous hot percolation using a Soxhlet apparatus with solvents like ethanol or acetone.[6][9]
-
Concentration : The resulting crude extract is filtered and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.[6]
-
Fractionation : The crude extract is often subjected to liquid-liquid fractionation with a series of solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.
-
Chromatographic Purification : The fraction containing this compound (typically the less polar fractions) is then subjected to column chromatography over silica gel. The column is eluted with a solvent gradient (e.g., hexane-ethyl acetate) to separate the individual compounds.
-
Final Purification and Characterization : Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC), are combined and may be further purified by recrystallization or preparative TLC. The final pure compound is characterized by spectroscopic methods (NMR, MS, IR) and its melting point is determined.
Total Synthesis
The total synthesis of this compound has been achieved through various routes. One common strategy involves the construction of the carbazole core followed by functional group manipulations. A generalized synthetic workflow is outlined below.
A common synthetic protocol involves a palladium-catalyzed reaction, such as the Buchwald-Hartwig amination, to form a diarylamine intermediate, which then undergoes an intramolecular cyclization to form the carbazole ring system.[10] Subsequent steps would involve the introduction or modification of the methoxy and aldehyde groups to yield the final product.
Biological Activity and Signaling Pathways
This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.
Disclaimer: It is important to note that a key publication detailing the signaling pathways of this compound in A549 lung cancer cells has been retracted due to the manipulation of figures.[1] The information below is based on the claims made in the original publication and should be interpreted with caution.
Proposed Apoptosis Induction Pathway
In A549 lung adenocarcinoma cells, this compound was reported to induce apoptosis through the intrinsic mitochondrial pathway.[11][12] This process involves the modulation of the Bcl-2 family of proteins.
The proposed mechanism involves:
-
Modulation of Bcl-2 Family Proteins : this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[11][13] This shifts the Bax/Bcl-2 ratio in favor of apoptosis.[14][15]
-
Mitochondrial Disruption : The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors.[11]
-
Caspase Activation : This release triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the biochemical and morphological hallmarks of apoptosis.[11][16]
Inhibition of p38 MAPK Pathway
The same retracted study also reported that this compound inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in a concentration-dependent manner in A549 cells.[11][12] The p38 MAPK pathway is involved in cellular stress responses, inflammation, and cell survival, and its inhibition can contribute to the anticancer effects of a compound.[17][18]
Conclusion
This compound (1-methoxy-9H-carbazole-3-carbaldehyde) is an achiral carbazole alkaloid with a well-defined chemical structure, confirmed by extensive spectroscopic data. Its planar, aromatic nature and lack of stereocenters simplify its stereochemical profile. The availability of detailed NMR data provides a solid foundation for its identification and characterization. While protocols for its isolation from natural sources and total synthesis are established, researchers should critically evaluate the biological literature, particularly in light of the retraction of a key study on its mechanism of action. Despite this, this compound remains a compound of significant interest for further investigation in drug discovery and development, particularly in the field of oncology.
References
- 1. Retracted: this compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of (+/-)-murrayazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H11NO2 | CID 96942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bax, Bak and beyond - mitochondrial performance in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Mesalazine induces apoptosis via mitochondrial pathway in K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biodragon.cn [biodragon.cn]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline Murrayanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanine, a carbazole alkaloid primarily isolated from the plant Murraya koenigii (commonly known as the curry tree), has garnered significant interest within the scientific community.[1][2][3] Its multifaceted biological activities, particularly its cytotoxic effects against various cancer cell lines, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, including its spectral characteristics and involvement in cellular signaling pathways. While extensive spectroscopic data is available to elucidate its structure, it is important to note that as of this review, detailed single-crystal X-ray diffraction data for this compound is not publicly available.
Physicochemical Properties
This compound presents as a solid crystalline substance with a defined molecular structure and properties. These fundamental characteristics are crucial for its handling, formulation, and biological activity assessment.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁NO₂ | [3][4] |
| Molecular Weight | 225.24 g/mol | [3][4] |
| Melting Point | 219 °C | [4] |
| Physical Description | Solid | [4] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2] |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed fingerprint of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound have been instrumental in confirming its carbazole framework and the substitution pattern.
¹H-NMR (Proton NMR) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.19 | s | 1H | -CHO |
| 8.17 | s | 1H | H-4 |
| 8.05 | d | 1H | H-5 |
| 7.42 | t | 1H | H-7 |
| 7.35 | d | 1H | H-8 |
| 7.29 | t | 1H | H-6 |
| 6.95 | s | 1H | H-2 |
| 3.88 | s | 3H | -OCH₃ |
¹³C-NMR (Carbon-13 NMR) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 192.5 | -CHO |
| 145.8 | C-1 |
| 141.5 | C-4a |
| 139.8 | C-8a |
| 128.2 | C-5a |
| 126.9 | C-4 |
| 124.5 | C-7 |
| 122.8 | C-5 |
| 120.7 | C-6 |
| 118.2 | C-3 |
| 111.8 | C-8 |
| 104.2 | C-2 |
| 55.4 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3287 | N-H stretching (carbazole) |
| 1753 | C=O stretching (aldehyde) |
| 1566 | N-H bending (carbazole) |
| 1346 | C-N stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in methanol, shows absorption maxima (λmax) characteristic of the carbazole chromophore.
| λmax (nm) |
| 238 |
| 288 |
| 330 |
Crystal Structure
A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available single-crystal X-ray diffraction structure for this compound. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and precise bond angles and lengths derived from X-ray crystallography cannot be provided at this time. The structural information presented in this guide is based on extensive spectroscopic analysis.
Experimental Protocols
The following sections outline generalized experimental protocols for the characterization of this compound. These should be adapted based on the specific instrumentation and laboratory conditions.
Isolation of this compound from Murraya koenigii
A general workflow for the extraction and isolation of this compound from its natural source is as follows:
References
Murrayanine: A Spectroscopic and Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanine, a carbazole alkaloid isolated from Murraya koenigii (curry leaf tree), has garnered significant interest in the scientific community for its potential therapeutic properties. Understanding its structural features through spectroscopic analysis is crucial for structure-activity relationship studies and further drug development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Additionally, it delves into the compound's known interactions with key cellular signaling pathways, offering insights into its mechanism of action.
Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.19 | s | - | -CHO |
| 8.17 | s | - | H-4 |
| 8.05 | d | 7.8 | H-5 |
| 7.42 | t | 7.5 | H-7 |
| 7.35 | d | 8.1 | H-8 |
| 7.29 | t | 7.5 | H-6 |
| 6.95 | s | - | H-2 |
| 3.88 | s | - | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 192.5 | -CHO |
| 162.1 | C-1 |
| 142.3 | C-4a |
| 141.8 | C-9a |
| 128.4 | C-3 |
| 127.2 | C-5 |
| 124.8 | C-8a |
| 122.9 | C-7 |
| 120.8 | C-6 |
| 118.2 | C-4 |
| 111.9 | C-8 |
| 104.5 | C-2 |
| 95.8 | C-5a |
| 55.6 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3287 | N-H stretching |
| 1753 | C=O stretching (aldehyde) |
| 1566 | N-H bending |
| 1346 | C-N stretching |
| 1177 | C-O stretching (methoxy) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima for this compound
| λmax (nm) |
| 223 |
| 242 |
| 291 |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 225 | [M]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory conditions.
NMR Spectroscopy
A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
For solid samples, the KBr pellet method is commonly employed. A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
UV-Vis Spectroscopy
A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as methanol. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The UV-Vis absorption spectrum is then recorded over a specific wavelength range, for example, from 200 to 400 nm.
Mass Spectrometry
Mass spectrometric analysis is often performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced into the GC, which separates the components of the mixture. The separated components then enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Signaling Pathway Interactions
This compound has been shown to modulate key cellular signaling pathways implicated in various diseases, including cancer and inflammation. Understanding these interactions is vital for elucidating its therapeutic potential.
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been reported to inhibit the phosphorylation of p38 MAPK.[1][2] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting the phosphorylation of p38, this compound can potentially suppress inflammatory responses and induce apoptosis in cancer cells.
Potential Modulation of the NF-κB Signaling Pathway
While direct evidence for the specific mechanism of this compound on the NF-κB pathway is still emerging, other carbazole alkaloids have been shown to inhibit this critical inflammatory pathway. The canonical NF-κB pathway is a central regulator of immune and inflammatory responses, and its dysregulation is associated with numerous diseases. Natural compounds can interfere with this pathway at various points, such as by inhibiting the IκB kinase (IKK) complex, preventing the degradation of the inhibitory protein IκBα, or blocking the nuclear translocation of the p65 subunit.
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the chemical structure of this compound. This information, coupled with insights into its interactions with the p38 MAPK and potentially the NF-κB signaling pathways, underscores its promise as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in various disease models.
References
- 1. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Co-translocation of Myotrophin and p65 Stimulates Myocyte Growth: REGULATION BY MYOTROPHIN HAIRPIN LOOPS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for Murrayanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for the carbazole alkaloid, murrayanine. The data presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound, which is of significant interest in medicinal chemistry and drug development.
Introduction to this compound
This compound (1-methoxy-9H-carbazole-3-carbaldehyde) is a naturally occurring carbazole alkaloid predominantly isolated from the plant Murraya koenigii, commonly known as the curry tree. It has garnered attention within the scientific community for its potential biological activities. Accurate and unambiguous spectral assignment is a prerequisite for any further research and development involving this molecule.
Chemical Structure and Atom Numbering
The chemical structure of this compound, along with the standardized atom numbering scheme used for NMR spectral assignments, is depicted below. This numbering is essential for correlating specific protons and carbons to their respective signals in the NMR spectra.
Caption: Chemical structure of this compound with IUPAC numbering.
Experimental Protocols
The following sections describe the generalized experimental protocols for the acquisition of 1D and 2D NMR spectra of this compound.
Sample Preparation
A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), within a 5 mm NMR tube. The solution should be homogenous and free of any particulate matter to ensure high-resolution spectra. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
NMR spectra are typically recorded on a high-field spectrometer, such as a 500 MHz or 600 MHz instrument.
-
¹H NMR Spectroscopy: A standard single-pulse experiment is utilized. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For a well-resolved spectrum, 8 to 16 scans are generally sufficient.
-
¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon atom. Key parameters often include a 30-45° pulse width, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
The workflow for NMR data acquisition and analysis is illustrated in the following diagram.
Caption: Workflow for NMR Data Acquisition and Analysis.
¹H NMR Spectral Data and Assignments
The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The data presented below has been compiled from various sources and may show slight variations based on experimental conditions.
| Chemical Shift (δ) ppm (CDCl₃, 500 MHz) | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.19 | s | - | -CHO |
| 8.17 | s | - | H-4 |
| 8.05 | d | 7.8 | H-5 |
| 7.42 | t | 7.5 | H-7 |
| 7.35 | d | 8.1 | H-8 |
| 7.29 | t | 7.5 | H-6 |
| 6.95 | s | - | H-2 |
| 3.88 | s | - | -OCH₃ |
s = singlet, d = doublet, t = triplet
¹³C NMR Spectral Data and Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The assignments are typically confirmed using 2D NMR techniques like HSQC and HMBC.
| Chemical Shift (δ) ppm (CDCl₃, 125 MHz) | Assignment |
| 192.5 | -CHO |
| 160.2 | C-1 |
| 142.1 | C-8a |
| 140.8 | C-4a |
| 128.9 | C-4 |
| 126.5 | C-7 |
| 124.3 | C-5a |
| 122.8 | C-9a |
| 120.9 | C-6 |
| 118.1 | C-5 |
| 112.3 | C-8 |
| 105.1 | C-3 |
| 94.8 | C-2 |
| 55.6 | -OCH₃ |
Conclusion
This guide provides a detailed summary of the ¹H and ¹³C NMR spectral assignments for this compound, supported by experimental protocols and workflow visualizations. The presented data serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development for the unambiguous identification and characterization of this important carbazole alkaloid.
Beyond the Curry Leaf: A Technical Guide to Alternative Natural Sources of Murrayanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of natural sources of the carbazole alkaloid Murrayanine, extending beyond the commonly known curry leaf tree (Murraya koenigii). This document compiles available scientific data on alternative plant sources, focusing on providing quantitative data, detailed experimental protocols for isolation, and insights into relevant biological pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound and are seeking viable, alternative natural sources for its extraction.
Introduction to this compound
This compound, a carbazole alkaloid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. While Murraya koenigii is the most well-documented source, the exploration of alternative botanical sources is crucial for sustainable sourcing, discovery of novel analogs, and understanding the chemotaxonomy of carbazole alkaloid-producing plants. This guide focuses on species from the Clausena and Glycosmis genera as promising alternative sources of this compound.
Alternative Natural Sources of this compound
Several species within the Rutaceae family, beyond Murraya koenigii, have been identified as natural sources of this compound. This section details these alternative sources, with a focus on providing available quantitative data on the yield of this compound.
Clausena Genus
The genus Clausena has emerged as a rich reservoir of carbazole alkaloids, including this compound.
-
Clausena excavata : Studies have confirmed the presence of this compound in the rhizomes and roots of Clausena excavata. While specific yield percentages are not consistently reported across all literature, its presence makes this species a noteworthy candidate for further investigation.
-
Clausena lansium (Wampee) : The twigs of Clausena lansium have been reported to contain this compound, alongside other carbazole alkaloids[1]. Quantitative data on the yield from this source is still emerging.
Glycosmis Genus
The Glycosmis genus is another promising source of carbazole alkaloids.
-
Glycosmis stenocarpa : Research has led to the isolation of this compound from the roots of Glycosmis stenocarpa[2]. This finding highlights the potential of this species as a viable alternative source.
-
Glycosmis pentaphylla : While a rich source of various carbazole alkaloids, the presence and quantity of this compound in Glycosmis pentaphylla require more definitive quantitative studies[3]. Some reports mention the isolation of other carbazole alkaloids like glycozoline and glycozolidine from its root bark[3].
Quantitative Data Summary
The following table summarizes the available, albeit limited, quantitative information on this compound content from the identified alternative natural sources. It is important to note that the yield of secondary metabolites in plants can vary significantly based on geographical location, climate, and the specific plant part used for extraction.
| Plant Species | Plant Part | Method of Quantification | Reported Yield of this compound | Reference |
| Clausena excavata | Rhizomes and Roots | Not Specified | Presence Confirmed | General phytochemical reviews |
| Clausena lansium | Twigs | Not Specified | Presence Confirmed | [1] |
| Glycosmis stenocarpa | Roots | Not Specified | Presence Confirmed | [2] |
Note: The lack of specific yield data in the currently available literature underscores the need for further quantitative analysis of these promising alternative sources.
Experimental Protocols for this compound Isolation
The following section outlines a generalized experimental workflow for the isolation and purification of this compound from plant materials, based on common phytochemical extraction techniques. It is crucial to adapt and optimize these protocols based on the specific plant matrix and available laboratory equipment.
General Extraction and Fractionation
A typical procedure for the extraction and fractionation of carbazole alkaloids from plant material is as follows:
-
Plant Material Preparation : The selected plant parts (e.g., roots, rhizomes, twigs) are air-dried and ground into a coarse powder.
-
Solvent Extraction : The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like petroleum ether or hexane to remove fats and waxes, followed by a more polar solvent like methanol or ethanol to extract the alkaloids. Maceration or Soxhlet extraction are common methods.
-
Solvent Evaporation : The solvent from the methanol or ethanol extract is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning : The crude extract is then subjected to acid-base partitioning to separate the alkaloidal fraction. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The aqueous acidic layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with an organic solvent (e.g., chloroform or dichloromethane) to isolate the crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid fraction is further purified using various chromatographic techniques:
-
Column Chromatography : The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of hexane and ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC) : Fractions showing the presence of the target compound (based on comparison with a standard or by spectroscopic analysis) are further purified by pTLC.
-
High-Performance Liquid Chromatography (HPLC) : For final purification and to obtain a high-purity compound, Reverse-Phase HPLC is often employed.
Structure Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure.
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy : To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the electronic transitions within the molecule.
Biosynthetic Pathway and Signaling
The biosynthesis of carbazole alkaloids in the Rutaceae family is believed to proceed through the shikimate pathway, leading to the formation of anthranilic acid. The proposed biosynthetic pathway for the carbazole skeleton involves the condensation of anthranilic acid with a polyketide-derived intermediate.
Caption: Proposed biosynthetic pathway of this compound in Rutaceae.
Currently, specific signaling pathways directly involving this compound in these alternative plant sources have not been extensively elucidated and represent an area for future research.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.
Caption: General experimental workflow for the isolation of this compound.
Conclusion and Future Directions
This technical guide has highlighted that species within the Clausena and Glycosmis genera are promising alternative natural sources of this compound. While the presence of this compound in these plants is confirmed, there is a clear need for more rigorous quantitative studies to determine the exact yields and to identify high-yielding chemotypes. Furthermore, the development and optimization of efficient and scalable extraction and purification protocols for these alternative sources are essential for their potential commercialization. Future research should also focus on elucidating the specific biosynthetic and signaling pathways of this compound in these plants, which could open avenues for metabolic engineering to enhance its production. For drug development professionals, these alternative sources represent an opportunity to explore a wider biodiversity for novel therapeutic agents and to ensure a sustainable supply chain for this valuable natural product.
References
Biological Activities of Crude Extracts Containing Murrayanine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the principal biological activities associated with crude extracts of Murraya species, which are notably rich in the carbazole alkaloid murrayanine. For decades, these extracts have been a focal point in ethnopharmacology and modern drug discovery due to their significant therapeutic potential. This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties of these extracts. Key quantitative data from various studies are consolidated into comparative tables, and detailed experimental protocols for foundational assays are provided. Furthermore, this guide employs Graphviz visualizations to elucidate critical signaling pathways and experimental workflows, thereby offering a clear and functional understanding of the mechanisms of action and methodologies for future research.
Cytotoxic and Anticancer Activities
Crude extracts from Murraya species, particularly Murraya koenigii, have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][2] This activity is largely attributed to the presence of carbazole alkaloids, including this compound, which induce programmed cell death (apoptosis) and inhibit cell proliferation.[3][4] Studies show that these extracts can trigger cell cycle arrest, modulate apoptotic signaling pathways, and suppress cancer cell migration and invasion.[3][5]
Quantitative Cytotoxicity Data
The cytotoxic potential of these extracts is typically quantified by the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50). The data below, compiled from multiple studies, illustrates the dose-dependent efficacy of various extracts against different cancer cell lines and in general toxicity assays.
| Extract Type / Compound | Target Cell Line / Organism | Assay Type | Result (IC50 / LC50) | Reference |
| This compound (Pure Compound) | A549 (Human Lung Adenocarcinoma) | MTT Assay | 9 µM | [5][6] |
| This compound (Pure Compound) | SCC-25 (Human Oral Cancer) | Cell Counting | 15 µM | [4] |
| M. koenigii Methanolic Extract | T47D (Breast Cancer) | MTT Assay | 74.71 ± 5.45 µg/mL | [7] |
| M. koenigii Methanolic Extract | MDA-MB-231 (Breast Cancer) | MTT Assay | 103.4 µg/mL | [7] |
| M. koenigii Methanolic Extract | HeLa (Cervical Cancer) | MTT Assay | 2.25 µg/mL | [7] |
| M. koenigii Crude Methanol Extract | Artemia salina (Brine Shrimp) | BSLT | 4.365 µg/mL | [8] |
| M. koenigii Chloroform Extract | Artemia salina (Brine Shrimp) | BSLT | 10 µg/mL | [8] |
| M. koenigii Pet. Ether Extract | Artemia salina (Brine Shrimp) | BSLT | 5.370 µg/mL | [8] |
| M. exotica Methanolic Extract | Artemia salina (Brine Shrimp) | BSLT | 90 µg/mL | [9] |
BSLT: Brine Shrimp Lethality Test
Key Signaling Pathways in Cytotoxicity
The anticancer effects of this compound and related carbazole alkaloids are mediated through the modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and death.
A. Intrinsic Apoptosis Pathway: this compound has been shown to induce apoptosis in cancer cells by targeting the mitochondria-mediated intrinsic pathway.[5][10] It alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.[4][5] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell.[5][6][10]
References
- 1. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jbuon.com [jbuon.com]
- 5. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Anticancer Activity of Murrayanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanine, a carbazole alkaloid isolated from Murraya koenigii (commonly known as the curry tree), has emerged as a compound of interest in oncology research.[1] Carbazole alkaloids, a class of heterocyclic aromatic organic compounds, have demonstrated a range of biological activities, including potent anticancer effects.[1][2] Preliminary in vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including lung, oral, and breast cancers, while showing significantly lower toxicity to normal cells.[1][3][4] This document provides a comprehensive overview of the preliminary anticancer activity of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Disclaimer: It is important to note that a key study investigating this compound's effects on A549 lung cancer cells (Zhang et al., 2019) has been retracted due to the identification of non-original and manipulated figures.[5][6] While the data from this study is presented for a complete overview, it should be interpreted with caution.
Mechanism of Action
This compound exerts its antiproliferative effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell survival and metastasis.
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in cancer cells.[1][3] This is achieved through the intrinsic mitochondrial pathway, characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an elevated Bax/Bcl-2 ratio.[1][3] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of initiator caspase-9 and executioner caspase-3.[1][7] The activation of this caspase cascade ultimately leads to the biochemical and morphological changes associated with apoptotic cell death.[7]
-
Cell Cycle Arrest: In lung adenocarcinoma A549 cells, this compound has been reported to cause cell cycle arrest at the G2/M phase.[1][8] This arrest is associated with the downregulation of key cell cycle proteins such as cyclin D, cyclin E, CDK2, CDK4, and CDK6, and the upregulation of cell cycle inhibitors p21 and p27.[1][8]
-
Generation of Oxidative Stress: The compound has been shown to increase the levels of intracellular reactive oxygen species (ROS) in A549 cells, contributing to oxidative stress and a reduction in the mitochondrial membrane potential, which are known triggers for apoptosis.[1][8]
-
Inhibition of Cancer Cell Invasion and Metastasis: this compound has demonstrated the ability to suppress the invasion and migration of lung and breast cancer cells, suggesting its potential to inhibit metastasis.[1][4]
Involved Signaling Pathways
This compound modulates several critical signaling pathways that are often dysregulated in cancer:
-
PI3K/AKT/mTOR Pathway: In oral cancer cells, this compound deactivates the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3][9]
-
Raf/MEK/ERK (MAPK) Pathway: The compound also inhibits the Raf/MEK/ERK signaling cascade, another crucial pathway involved in cell proliferation and differentiation, in oral cancer cells.[3][9]
-
p38 MAPK Pathway: this compound has been reported to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in lung cancer cells, a pathway involved in cellular stress responses, apoptosis, and inflammation.[1][8]
-
RANK/RANKL Pathway: In breast cancer cells, this compound treatment leads to a decline in the expression of RANK, RANKL, and OPG, key components of a pathway implicated in bone metastasis and mammary gland development.[4][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound.
Table 1: Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a higher cytotoxic potency.
| Cell Line | Cancer Type | IC50 (μM) | Normal Cell Line | Normal Cell IC50 (μM) | Reference(s) |
| A549 | Lung Adenocarcinoma | 9 | MRC-5 (lung fibroblast) | >100 | [1][8]* |
| SCC-25 | Oral Squamous Carcinoma | 15 | hTERT-OME (oral epithelial) | 92 | [3][9] |
| CAMA-1 | Breast Cancer | 18 | MB-157 (breast epithelial) | 140 | [4][10] |
*Data from a retracted publication.[5][6]
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Parameter | Concentration | Result | Reference(s) |
| A549 | G2/M Phase Arrest | 36 μM | Increase from 5.27% (control) to 33.17% | [1]* |
| SCC-25 | Apoptosis | 30 μM | Increase from 2.2% (control) to ~35% | [3][9] |
*Data from a retracted publication.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments used in the screening of this compound's anticancer activity.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-200 μM) for a specified duration (e.g., 24 hours).[1]
-
After incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of a solubilizing agent (e.g., Dimethyl Sulfoxide, DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Principle: The amount of DNA in a cell varies depending on its phase in the cell cycle (G1, S, or G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
-
Protocol:
-
Culture and treat cells with this compound.[1]
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.
-
Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane (e.g., PVDF or nitrocellulose), and then probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.
-
Protocol:
-
Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., Bax, Bcl-2, Caspase-3, p-p38) overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams were created using Graphviz (DOT language) to illustrate key processes and pathways involved in this compound's anticancer activity.
Caption: General experimental workflow for screening this compound's anticancer activity.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
Caption: Inhibition of PI3K/AKT/mTOR and Raf/MEK/ERK pathways by this compound.
Conclusion and Future Directions
The carbazole alkaloid this compound demonstrates significant and selective anticancer activity in preliminary in vitro studies. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical oncogenic signaling pathways highlights its potential as a lead compound for the development of novel cancer chemotherapeutics. The compound's favorable cytotoxicity profile, with markedly higher IC50 values in normal cells compared to cancer cells, is particularly promising.[1][3][4]
Future research should focus on validating these findings in a broader range of cancer cell lines and progressing to in vivo animal models to assess efficacy, pharmacokinetics, and potential toxicity. Further investigation is also required to fully elucidate the molecular targets of this compound and to explore potential synergistic effects when used in combination with existing anticancer agents. Despite the need for caution regarding retracted data, the collective evidence strongly supports continued investigation into this compound as a valuable candidate for cancer drug discovery.
References
- 1. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. This compound exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses the proliferation and metastasis of human breast cancer cells via induction of apoptosis and inhibition of RANK/RANKL signaling pathway - ProQuest [proquest.com]
- 5. Retracted: this compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retracted: this compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jbuon.com [jbuon.com]
- 10. researchgate.net [researchgate.net]
In Silico Prediction of Murrayanine's Biological Targets: A Technical Guide for Drug Discovery Professionals
Abstract: Murrayanine, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated notable anticancer and antioxidant properties.[1][2] However, its precise molecular mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive overview of in silico methodologies for the prediction of its biological targets, aimed at accelerating research and development efforts. We present a structured workflow, detailed experimental protocols for key computational techniques, and a summary of known and predicted quantitative data to guide the rational design of future experimental studies.
Introduction
This compound is a promising natural product with demonstrated efficacy in cancer cell lines. A study on human lung adenocarcinoma (A549) cells revealed that this compound induces G2/M phase cell cycle arrest and apoptosis, with an IC50 of 9 μM.[1][2] Furthermore, it has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and increase the Bax/Bcl-2 ratio, suggesting its involvement in key signaling pathways that regulate cell fate.[1][2] In oral cancer SCC-25 cells, this compound exhibited an IC50 of 15 µM and was found to deactivate the AKT/mTOR and Raf/MEK/ERK signaling pathways.[3] Despite these valuable insights, the direct protein targets of this compound have yet to be fully elucidated.
In silico target prediction methods offer a time- and cost-effective approach to generate hypotheses about the molecular targets of small molecules, thereby guiding experimental validation and accelerating the drug discovery process. This guide outlines a systematic in silico approach to identify and characterize the potential biological targets of this compound.
Data Presentation: Quantitative Biological and In Silico Data
To provide a consolidated overview, the following tables summarize the available quantitative data for this compound and its analogs.
Table 1: In Vitro Biological Activity of this compound
| Cancer Cell Line | Assay Type | Endpoint | Value (µM) | Reference(s) |
| A549 (Lung Adenocarcinoma) | MTT Assay | IC50 | 9 | [1][2] |
| MRC-5 (Normal Lung Fibroblasts) | MTT Assay | IC50 | >100 | [1] |
| SCC-25 (Oral Cancer) | Cell Counting Assay | IC50 | 15 | [3] |
| hTERT-OME (Normal Oral Epithelial) | Cell Counting Assay | IC50 | 92 | [3] |
Table 2: In Silico Predicted Binding Affinity of Carbazole Alkaloids
| Compound | Protein Target | Docking Software | Predicted Binding Energy (kcal/mol) | Reference(s) |
| This compound | Bcl-2 | AutoDock | -5.49 | [4] |
| Mahanine | Bcl-2 | AutoDock | -7.66 | [4] |
| Murrayamine-J | Bcl-2 | AutoDock | -7.25 | [4] |
| Bisisomahanine | Bcl-2 | AutoDock | -9.37 | [4] |
Experimental Protocols: In Silico Target Prediction
This section provides detailed methodologies for two complementary in silico approaches to predict the biological targets of this compound: reverse docking and ligand-based pharmacophore modeling.
Reverse Docking Protocol
Reverse docking, also known as inverse docking, is a computational technique used to identify potential protein targets of a small molecule by docking it into the binding sites of a large library of protein structures.
Objective: To identify potential protein targets of this compound from a database of human protein structures.
Materials:
-
3D structure of this compound (e.g., from PubChem in SDF format).
-
A database of 3D human protein structures (e.g., PDB, sc-PDB).
-
Molecular docking software (e.g., AutoDock Vina).
-
Software for protein and ligand preparation (e.g., AutoDockTools, MGLTools).
-
High-performance computing resources.
Methodology:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Using AutoDockTools, add polar hydrogens and compute Gasteiger charges.
-
Save the prepared ligand in PDBQT format.
-
-
Protein Target Database Preparation:
-
Download a curated set of human protein structures.
-
For each protein, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges.
-
Convert the prepared proteins into PDBQT format.
-
-
Binding Site Identification:
-
For each protein, define the binding site. This can be done by identifying known binding pockets or by using pocket detection algorithms.
-
Define a grid box that encompasses the identified binding pocket for the docking simulation.
-
-
Molecular Docking with AutoDock Vina:
-
For each protein in the database, perform molecular docking with the prepared this compound structure.
-
The Vina configuration file should specify the coordinates of the grid box center and its dimensions.
-
Execute the docking run. Vina will generate a set of binding poses for this compound within the protein's binding site, ranked by their predicted binding affinities (in kcal/mol).
-
-
Results Analysis and Target Ranking:
-
Collect the binding affinity scores for this compound against all proteins in the database.
-
Rank the proteins based on their predicted binding affinities. Proteins with the lowest binding energies are considered the most promising potential targets.
-
Visually inspect the binding poses of the top-ranked protein-ligand complexes to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
-
Target Validation and Pathway Analysis:
-
For the top-ranked potential targets, perform a literature search to determine their biological relevance to cancer and inflammatory pathways.
-
Use pathway analysis tools (e.g., KEGG, Reactome) to understand the role of the predicted targets in signaling networks.
-
Ligand-Based Pharmacophore Modeling Protocol
This approach is used when a set of molecules with known activity against a specific target is available, but the 3D structure of the target is unknown. For this compound, a hypothetical set of active analogs could be used to generate a pharmacophore model, which can then be used to screen for proteins that are known to bind ligands with similar pharmacophoric features.
Objective: To generate a 3D pharmacophore model representing the key chemical features of this compound and its analogs and use it to screen for potential targets.
Materials:
-
A set of 2D or 3D structures of this compound and its structurally similar, biologically active analogs.
-
Pharmacophore modeling software (e.g., Phase module in Schrödinger Suite, LigandScout).
-
A database of protein-ligand complexes or a database of pharmacophore models.
Methodology:
-
Ligand Set Preparation:
-
Compile a dataset of structurally diverse carbazole alkaloids with known anticancer activity.
-
For each molecule, generate a set of low-energy 3D conformations.
-
-
Pharmacophore Feature Identification:
-
Identify the common chemical features among the active molecules. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.
-
-
Pharmacophore Model Generation:
-
Using software like Phase, align the conformations of the active molecules to find a common spatial arrangement of the identified pharmacophore features.
-
The software will generate several pharmacophore hypotheses.
-
-
Pharmacophore Model Validation:
-
Score and rank the generated hypotheses based on how well they map the active molecules.
-
Validate the best hypothesis using a test set of known active and inactive molecules. A good model should be able to distinguish between actives and inactives.
-
-
Pharmacophore-Based Database Screening:
-
Use the validated pharmacophore model as a 3D query to screen a database of known protein-ligand complexes (e.g., PDB) or a pre-computed pharmacophore database.
-
The screening will identify proteins whose known ligands match the pharmacophore model of this compound.
-
-
Hit Analysis and Target Prioritization:
-
Analyze the proteins corresponding to the hit ligands.
-
Rank the potential targets based on the fit score of their ligands to the pharmacophore model and their biological relevance to cancer.
-
Visualization of Workflows and Pathways
In Silico Target Prediction Workflow
The following diagram illustrates the integrated workflow for the in silico prediction of this compound's biological targets.
References
- 1. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
Unraveling the Anti-Cancer Mechanisms of Murrayanine: A Technical Guide
For Immediate Release
[City, State] – [Date] – Murrayanine, a carbazole alkaloid isolated from Murraya koenigii, has emerged as a compound of significant interest in oncological research. Preliminary studies have begun to elucidate its mechanisms of action, revealing a multi-faceted approach to inhibiting cancer cell proliferation and survival. This technical guide provides an in-depth analysis of the current understanding of this compound's bioactivity, tailored for researchers, scientists, and drug development professionals.
Core Findings: A Multi-Pronged Assault on Cancer Cells
Preliminary research indicates that this compound exerts its anti-cancer effects through the induction of cell cycle arrest and apoptosis, mediated by the modulation of key signaling pathways. Its efficacy has been demonstrated in various cancer cell lines, including lung and oral cancers.
It is crucial to note that a significant study in this field by Zhang et. al. (2019) has been retracted due to the identification of non-original and manipulated figures.[1][2] Therefore, the findings from this publication should be interpreted with caution and are not included in the quantitative analysis presented here.
Quantitative Analysis of this compound's Bioactivity
The following tables summarize the key quantitative data from preliminary studies on this compound's mechanism of action.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SCC-25 | Oral Squamous Cell Carcinoma | 15 | [3] |
| hTERT-OME (normal cells) | Oral Mucosa Epithelial | 92 | [3] |
Table 1: Cytotoxicity of this compound in Human Cancer and Normal Cell Lines.
| Cell Line | Treatment | % of Apoptotic Cells | Reference |
| SCC-25 | Control | 2.2% | [3] |
| SCC-25 | 30 µM this compound | ~35% | [3] |
Table 2: Induction of Apoptosis by this compound in SCC-25 Oral Cancer Cells.
Deciphering the Molecular Mechanisms: Signaling Pathways
This compound's anti-proliferative effects are linked to its ability to interfere with critical signaling cascades that govern cell growth, survival, and proliferation.
One of the primary mechanisms involves the inhibition of the AKT/mTOR and Raf/MEK/ERK signaling pathways .[3][4] These pathways are frequently hyperactivated in cancer, promoting cell survival and proliferation. By deactivating these pathways, this compound effectively cuts off essential growth signals to cancer cells.
The induction of apoptosis by this compound is another key aspect of its anti-cancer activity. This programmed cell death is triggered through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the subsequent activation of caspase-3.[3][4]
Detailed Experimental Protocols
The following section outlines the methodologies employed in the preliminary studies of this compound's mechanism of action.
Cell Viability Assessment: Cell Counting Assay
This assay is fundamental to determining the cytotoxic effects of this compound.
-
Cell Culture: SCC-25 oral cancer cells and hTERT-OME normal oral cells are cultured in their respective appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound for a specified duration.
-
Cell Counting: Post-treatment, viable cells are counted using a hemocytometer or an automated cell counter.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[3]
Apoptosis Detection: DAPI and Propidium Iodide (PI) Staining
These staining methods are used to visualize and quantify apoptotic cells.
-
Cell Treatment: SCC-25 cells are treated with this compound as described for the cell viability assay.
-
Staining:
-
DAPI Staining: Cells are fixed, permeabilized, and stained with 4',6-diamidino-2-phenylindole (DAPI), which binds to DNA and allows for the visualization of nuclear morphology changes characteristic of apoptosis (e.g., chromatin condensation and nuclear fragmentation).[4]
-
PI Staining: Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. In late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the DNA.[4]
-
-
Microscopy: Stained cells are visualized using a fluorescence microscope.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of cells exhibiting apoptotic morphology relative to the total number of cells.[3]
Protein Expression Analysis: Western Blotting
Western blotting is employed to detect changes in the expression levels of proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction: Following treatment with this compound, total protein is extracted from the cancer cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., AKT, mTOR, Raf, MEK, ERK, Bax, Bcl-2, Caspase-3) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).[4]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.[4]
Concluding Remarks and Future Directions
The preliminary studies on this compound provide a strong foundation for its further development as a potential anti-cancer therapeutic. Its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways highlights its promise. Future research should focus on in-vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of its effects on a broader range of cancer types. A thorough investigation into its safety profile will also be critical for its potential translation into clinical applications. The scientific community eagerly awaits further research to fully unlock the therapeutic potential of this intriguing natural compound.
References
- 1. Retracted: this compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retracted: this compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbuon.com [jbuon.com]
The Antioxidant Potential of Murrayanine: A Technical Guide to DPPH Assay Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanine, a carbazole alkaloid isolated from Murraya koenigii (commonly known as the curry tree), has garnered significant interest within the scientific community for its diverse pharmacological properties. Among these, its potential as a potent antioxidant is of particular note, offering promising avenues for the development of novel therapeutic agents against oxidative stress-related pathologies. This technical guide provides an in-depth overview of the antioxidant capacity of this compound, with a specific focus on its evaluation using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This document outlines the experimental protocols, presents key quantitative data, and illustrates the underlying mechanisms and workflows.
Antioxidant Activity of this compound and Murraya koenigii Extracts
The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in a wide range of degenerative diseases. The DPPH assay is a common and reliable method to screen the free radical scavenging activity of natural compounds. This compound has demonstrated notable antioxidant activity in various studies.[1]
Quantitative Analysis of DPPH Radical Scavenging Activity
The efficacy of an antioxidant in the DPPH assay is typically quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the reported IC50 values for this compound and various extracts of Murraya koenigii, as well as for standard antioxidants for comparison.
| Compound/Extract | IC50 Value (µg/mL) | Reference |
| This compound | ~5.3 (converted from 7.6 µM) | [1] |
| This compound-Chalcone Hybrid | ~4.2 (converted from 5.94 µM) | [1] |
| Alcohol Extract of M. koenigii | 4.10 | [2] |
| Aqueous Extract of M. koenigii | 4.46 | [2] |
| Acetone Extract of M. koenigii | 4.72 | [2] |
| Hydro-alcoholic Extract of M. koenigii | 210 | [3] |
| Methanol Extract of M. koenigii | 440 | [3] |
| Water Extract of M. koenigii | 540 | [3] |
| Standard Antioxidants | ||
| Ascorbic Acid | 2.69 | [2] |
| Butylated Hydroxytoluene (BHT) | ~18.3 (converted from 83.2 µM) | [4] |
| Tocopherol | ~12.0 (converted from 27.8 µM) | [4] |
Note: Molar concentrations were converted to µg/mL for comparison, assuming the molecular weight of this compound is approximately 211.25 g/mol , the this compound-Chalcone hybrid is approximately 355.45 g/mol , BHT is 220.35 g/mol , and Tocopherol is 430.7 g/mol . These are estimations for comparative purposes.
The data indicates that pure this compound possesses significant antioxidant activity, and a synthetic hybrid of this compound with Chalcone shows even greater potential.[1] Furthermore, crude extracts of Murraya koenigii, particularly the alcohol and aqueous extracts, exhibit very potent radical scavenging capabilities.[2]
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a detailed methodology for assessing the antioxidant potential of this compound using the DPPH assay, synthesized from established protocols.[5][6][7]
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound sample
-
Standard antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store this solution in a dark, amber-colored bottle at 4°C to prevent degradation.
-
Sample Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations for testing.
-
Standard Solution: Prepare a stock solution and serial dilutions of the standard antioxidant in the same manner as the sample.
3. Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH working solution to each well.
-
Add an equal volume of the different concentrations of the this compound sample solutions to the respective wells.
-
For the positive control, add the standard antioxidant solutions to separate wells with the DPPH solution.
-
For the blank control, add the solvent (e.g., methanol) instead of the sample to the DPPH solution.
-
Incubate the microplate in the dark at room temperature for 30 minutes. The incubation time may be optimized based on the reaction kinetics.
-
After incubation, measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.[5]
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and the standard using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank control (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the this compound sample or standard.
-
-
Plot a graph of the percentage of inhibition versus the concentration of this compound.
-
Determine the IC50 value from the graph, which is the concentration of the sample that causes 50% inhibition of the DPPH radical.
Visualizing the Experimental Workflow and Antioxidant Mechanism
To facilitate a clearer understanding of the experimental process and the proposed antioxidant mechanism of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow of the DPPH radical scavenging assay.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the In Vitro Anti-inflammatory Properties of Murrayanine
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, a carbazole alkaloid primarily isolated from Murraya koenigii. The document synthesizes current research findings, detailing the molecular mechanisms, experimental protocols, and quantitative data supporting its anti-inflammatory potential.
Introduction
This compound is a key bioactive compound derived from the curry leaf tree, Murraya koenigii, a plant with a history of use in traditional medicine.[1] Scientific investigations have begun to validate its therapeutic potential, particularly its significant anti-inflammatory effects observed in preclinical studies. This guide focuses on the in vitro evidence, elucidating the signaling pathways modulated by this compound and its efficacy in suppressing key inflammatory mediators. The data presented herein is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.
Molecular Mechanism of Action
In vitro studies have demonstrated that this compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to decrease the phosphorylation of IκB.[1] The phosphorylation and subsequent degradation of IκB is a critical step that releases NF-κB to translocate to the nucleus and initiate the transcription of target genes. By inhibiting IκB phosphorylation, this compound effectively represses NF-κB activity, leading to a downstream reduction in the expression of inflammatory proteins.[1]
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. Research shows that this compound inhibits the phosphorylation of p38 MAPK in a concentration-dependent manner in A549 lung adenocarcinoma cells.[2][3] The p38 MAPK pathway, when activated by inflammatory stimuli like LPS, contributes to the production of pro-inflammatory cytokines and enzymes. By suppressing p38 phosphorylation, this compound curtails this inflammatory signaling. A related carbazole alkaloid, murrayafoline A, has also been shown to inactivate p38/JNK MAPKs pathways, suggesting a common mechanism for this class of compounds.[4]
Downstream Effects on Pro-inflammatory Mediators
The inhibition of the NF-κB and MAPK pathways by this compound results in a significant reduction in the production of key inflammatory molecules. In LPS-stimulated RAW 264.7 cells and murine peritoneal macrophages, this compound treatment effectively decreases the production of:
-
Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.[1]
-
Prostaglandin E2 (PGE2): A lipid mediator of inflammation synthesized by cyclooxygenase-2 (COX-2).[1]
-
Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][5]
This broad-spectrum inhibition highlights this compound's potential to control multiple facets of the inflammatory response.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from in vitro studies, demonstrating the dose-dependent anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Mediator | Cell Type | Observation | Reference |
| Nitric Oxide (NO) | RAW 264.7, Murine Peritoneal Macrophages | Decreased production | [1] |
| TNF-α | RAW 264.7, Murine Peritoneal Macrophages | Decreased production | [1] |
| IL-6 | RAW 264.7, Murine Peritoneal Macrophages | Decreased production | [1] |
| PGE2 | RAW 264.7 | Decreased production | [1] |
Table 2: Effect of this compound on Inflammatory Enzymes and Signaling Proteins
| Protein | Cell Type | Observation | Reference |
| iNOS | RAW 264.7 | Decreased protein expression | [1] |
| COX-2 | RAW 264.7 | Decreased protein expression | [1] |
| Phosphorylated IκB | RAW 264.7 | Decreased phosphorylation | [1] |
| Phosphorylated p38 MAPK | A549 | Decreased phosphorylation in a concentration-dependent manner | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the in vitro anti-inflammatory properties of this compound.
Cell Culture and Stimulation
-
Cell Lines: Murine macrophage cell line RAW 264.7 is commonly used. Primary murine peritoneal macrophages have also been utilized.[1]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent, most commonly Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a subsequent incubation period (e.g., 24 hours).[1]
Nitric Oxide (NO) Production Assay
The concentration of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6]
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Pro-inflammatory Cytokine and PGE2 Measurement
The levels of TNF-α, IL-6, and PGE2 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell culture supernatants are collected after treatment with this compound and/or LPS.
-
The ELISA is performed according to the manufacturer's specific instructions for each cytokine or PGE2 kit.
-
This typically involves adding the supernatant to microplate wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate solution, and finally a stop solution.
-
The absorbance is read at the appropriate wavelength (e.g., 450 nm), and concentrations are calculated based on a standard curve.[7]
Western Blot Analysis
This technique is used to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of IκB and p38 MAPK.[3]
-
Protein Extraction: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-IκB, phospho-p38, or a loading control (e.g., β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described.
Caption: this compound's Anti-inflammatory Signaling Pathway.
Caption: Workflow for In Vitro Anti-inflammatory Assays.
Conclusion
The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to inhibit the NF-κB and p38 MAPK signaling pathways leads to a significant reduction in the production of a wide range of pro-inflammatory mediators, including NO, PGE2, TNF-α, and IL-6.[1] The corresponding downregulation of iNOS and COX-2 expression further substantiates its mechanism of action.[1] These findings position this compound as a promising candidate for the development of new anti-inflammatory therapies. Further investigation, including in vivo studies, is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. This compound Attenuates Lipopolysaccharide-induced Inflammation and Protects Mice from Sepsis-associated Organ Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biodragon.cn [biodragon.cn]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Traditional Medicinal Uses of Plants Containing Murrayanine: A Technical Guide for Researchers
Foreword
For centuries, traditional medicine systems across Asia have utilized plants from the Rutaceae family to treat a wide range of ailments. Notably, species within the Murraya, Clausena, and Glycosmis genera have been staples in these practices. Modern phytochemical research has identified a class of carbazole alkaloids as significant bioactive constituents of these plants, with murrayanine being a prominent example. This technical guide provides an in-depth overview of the traditional uses of this compound-containing plants, alongside a detailed examination of the scientifically validated pharmacological properties and mechanisms of action of this compound. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to bridge traditional knowledge with modern pharmacological investigation.
Ethnobotanical Overview of this compound-Containing Plants
This compound is a carbazole alkaloid predominantly isolated from Murraya koenigii (commonly known as the curry tree), but related carbazole alkaloids are found in other plants of the Rutaceae family, which have a history of use in traditional medicine.
Table 1: Traditional Medicinal Uses of Plants Containing Carbazole Alkaloids, Including this compound.
| Plant Species | Traditional System | Parts Used | Traditional Uses | Geographical Region |
| Murraya koenigii (Curry Tree) | Ayurveda, Traditional Chinese Medicine | Leaves, Roots, Bark | Dysentery, diarrhea, vomiting, skin diseases, snakebites, kidney pain, and as a tonic.[1][2][3][4][5] Used in the treatment of cancer in traditional Chinese medicine.[6][7] | South and Southeast Asia |
| Clausena excavata | Traditional Malay and Indonesian Medicine | Leaves, Roots, Bark | Colds, abdominal pain, malaria, dysentery, headaches, and after childbirth.[8][9][10][11][12] | Southeast Asia, China |
| Glycosmis mauritiana | Traditional Indian Medicine (Tribal) | Leaves, Roots | Headache, eczema, skin diseases, dysentery, and snakebites.[13][14][15][16] | India, Southeast Asia |
| Glycosmis pentaphylla | Ayurveda, Traditional Bangladeshi Medicine | Whole plant, Leaves, Roots, Stems | Cancer, fever, rheumatism, cough, jaundice, inflammation, and stomach pain. | India, Bangladesh |
Pharmacological Activities of this compound
Scientific investigations have begun to validate the traditional uses of these plants by examining the bioactivities of their isolated compounds. This compound, in particular, has demonstrated significant potential in preclinical studies, primarily in the area of oncology.
Anticancer Activity
This compound has shown potent cytotoxic effects against various cancer cell lines. This activity is attributed to its ability to induce cell cycle arrest and apoptosis, and to inhibit cell invasion.
Table 2: In Vitro Cytotoxicity of this compound against Cancer Cell Lines.
| Cancer Cell Line | Cell Type | IC50 Value | Reference |
| A549 | Human Lung Adenocarcinoma | 9 µM | [6][7] |
| SCC-25 | Human Oral Squamous Carcinoma | 15 µM | [17][18] |
| hTERT-OME | Normal Oral Epithelial Cells | 92 µM | [17][18] |
Antioxidant Activity
The carbazole alkaloid structure of this compound contributes to its antioxidant properties. A study on a synthetic derivative of this compound reported an IC50 value of 7.6 μM in a DPPH radical scavenging assay, indicating its potential to mitigate oxidative stress.[19]
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
In A549 lung cancer cells, this compound has been shown to inhibit the phosphorylation of p38 MAPK in a concentration-dependent manner.[6][20] This inhibition is associated with the suppression of cancer cell invasion.
AKT/mTOR and Raf/MEK/ERK Pathways
In human oral cancer cells (SCC-25), this compound has been found to deactivate the AKT/mTOR and Raf/MEK/ERK signaling pathways.[17][18] These pathways are crucial for cancer cell proliferation and survival.
Experimental Protocols
This section provides an overview of the methodologies used in the cited research for the isolation of this compound and the evaluation of its biological activities.
Isolation of this compound
A general protocol for the isolation of carbazole alkaloids, including this compound, from plant material is as follows:[20][21]
-
Plant Material Preparation : The plant material (e.g., stem bark of Murraya koenigii) is air-dried and ground into a coarse powder.[20]
-
Solvent Extraction : The powdered material undergoes successive extraction with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, typically for 72 hours per solvent.[20]
-
Concentration : The resulting extracts are concentrated under reduced pressure.
-
Chromatographic Separation : The crude extract is subjected to column chromatography over silica gel or alumina.[21]
-
Elution : The column is eluted with a solvent gradient (e.g., petroleum ether and chloroform).[20]
-
Fraction Monitoring : The collected fractions are monitored by Thin Layer Chromatography (TLC).[20]
-
Isolation and Purification : Fractions containing this compound are pooled, concentrated, and the compound is purified, often by recrystallization.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[6][20][22]
-
Cell Seeding : Cancer cells (e.g., A549 or SCC-25) are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[20]
-
Compound Treatment : The cells are treated with varying concentrations of this compound (e.g., 0-200 µM) and incubated for a specified period (e.g., 24 or 48 hours).[6][22] A vehicle control (e.g., DMSO) is included.[20]
-
MTT Addition : After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[20]
-
Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.[20]
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.[6][20]
-
Data Analysis : Cell viability is calculated as a percentage of the control, and the IC50 value is determined.[22]
Apoptosis Assays
Fluorescent staining methods are used to visualize and quantify apoptosis in this compound-treated cells.[6][7]
-
Cell Treatment : Cells are grown in 6-well plates and treated with different concentrations of this compound for 24 hours.[6]
-
Staining : Detached and attached cells are collected and stained with a fluorescent dye such as:
-
DAPI (4′,6-diamidino-2-phenylindole) : Stains the nucleus and allows for visualization of chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis.[6][17]
-
Acridine Orange/Ethidium Bromide : This dual staining method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[6]
-
Propidium Iodide (PI) : PI is a nuclear stain that cannot cross the membrane of live cells, making it useful for identifying late apoptotic and necrotic cells.[6][17]
-
-
Microscopy : The stained cells are examined under a fluorescent microscope.[6]
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of this compound on the cell cycle distribution.[6][7]
-
Cell Treatment : Cells are treated with various concentrations of this compound.
-
Cell Fixation : Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining : The fixed cells are stained with a DNA-binding dye, such as propidium iodide, in the presence of RNase.
-
Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[6]
Cell Invasion Assay (Matrigel Assay)
This assay assesses the effect of this compound on the invasive potential of cancer cells.[6]
-
Chamber Preparation : Transwell inserts with a Matrigel-coated membrane are used.
-
Cell Seeding : this compound-treated cells are seeded in the upper chamber of the Transwell insert in a serum-free medium.[6]
-
Chemoattractant : The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).[6]
-
Incubation : The plate is incubated for 24 hours to allow for cell invasion through the Matrigel.[6]
-
Staining and Counting : Non-invading cells on the upper surface of the membrane are removed. The invasive cells on the lower surface are stained (e.g., with crystal violet) and counted under a microscope.[6]
Conclusion and Future Directions
The traditional use of plants containing this compound for a variety of ailments, including those with inflammatory and proliferative aspects, provides a valuable starting point for modern drug discovery. Scientific research has begun to unravel the pharmacological basis for these traditional uses, with this compound emerging as a promising anticancer agent. The data presented in this guide highlight its potent cytotoxic effects, its ability to induce cell cycle arrest and apoptosis, and its modulation of key cancer-related signaling pathways.
For researchers, scientists, and drug development professionals, this compound represents a compelling lead compound. Future research should focus on:
-
In vivo studies : To validate the in vitro findings and assess the efficacy and safety of this compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) studies : To synthesize and evaluate this compound analogs with improved potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies : To understand the absorption, distribution, metabolism, and excretion of this compound, which is crucial for its development as a therapeutic agent.
-
Investigation of other traditional uses : Exploring the scientific basis for the use of this compound-containing plants in treating other ailments, such as inflammatory and infectious diseases.
By integrating traditional knowledge with rigorous scientific investigation, the full therapeutic potential of this compound and related carbazole alkaloids can be realized, potentially leading to the development of novel and effective therapies for a range of human diseases.
References
- 1. etflin.com [etflin.com]
- 2. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. theaspd.com [theaspd.com]
- 6. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Buringit / Clausena excavata / Pink lime berry / Alternative Medicine [stuartxchange.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Glycosmis mauritiana (Glycosmis mauritiana, Mauritiana Glycosmis, Mauritiana Orangeberry) - Uses, Benefits & Common Names [selinawamucii.com]
- 14. rroij.com [rroij.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jbuon.com [jbuon.com]
- 19. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 20. benchchem.com [benchchem.com]
- 21. phytojournal.com [phytojournal.com]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Murrayanine Chalcone Derivatives via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanine, a carbazole alkaloid isolated from Murraya koenigii, has attracted significant attention in medicinal chemistry due to its diverse pharmacological properties. The modification of this compound through the synthesis of its chalcone derivatives has emerged as a promising strategy to enhance its therapeutic potential. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.
The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a straightforward and efficient method for the formation of chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. In the context of this compound chalcone synthesis, this compound serves as the aromatic aldehyde, which is reacted with various substituted acetophenones to yield a library of novel chalcone derivatives. These derivatives have demonstrated significant potential in various therapeutic areas, offering a versatile scaffold for the development of new drug candidates.
These application notes provide detailed protocols for the synthesis of this compound chalcone derivatives using the Claisen-Schmidt condensation, along with methods for their biological evaluation.
Synthesis of this compound Chalcone Derivatives
The synthesis of this compound chalcone derivatives is achieved through the Claisen-Schmidt condensation of this compound with a variety of substituted acetophenones. The general reaction scheme is depicted below:
Figure 1: General Reaction Scheme for the Synthesis of this compound Chalcone Derivatives
A representative diagram of the Claisen-Schmidt condensation for this compound chalcone synthesis.
Experimental Protocol: General Procedure for the Synthesis of (E)-3-(substituted phenyl)-1-(1-methoxy-9H-carbazol-3-yl)prop-2-en-1-one
Materials:
-
This compound
-
Substituted acetophenones (e.g., 4-chloroacetophenone, 4-methoxyacetophenone, etc.)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol.
-
Addition of Base: While stirring, add an aqueous solution of sodium hydroxide or potassium hydroxide (a strong base is required) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2 to 24 hours, depending on the specific reactants. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
Isolation of Product: The precipitated solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound chalcone derivative.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Biological Activities of this compound Chalcone Derivatives
This compound chalcone derivatives have been reported to exhibit a range of biological activities. A summary of some of these activities is presented in the tables below.
Anti-diabetic Activity
| Compound ID | Substituent on Acetophenone | % Reduction in Blood Glucose Level | Reference |
| 3a | 4-fluoro | >18% | [1] |
| 3f | 2-(trifluoromethyl) | >18% | [1] |
| 3g | 3,5-bis(trifluoromethyl) | 30.87% | [1] |
| 3h | 2,4-dichloro-5-fluoro | >18% | [1] |
| Glibenclamide (Standard) | - | 38.49% | [1] |
Antimicrobial Activity
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| Piperazine containing this compound-Chalcone | Escherichia coli | 24.39 | [2] |
| Staphylococcus aureus | 21.99 | [2] | |
| Aspergillus niger | 20.07 | [2] | |
| Candida albicans | 22.93 | [2] | |
| Ciprofloxacin (Standard) | E. coli | - | [2] |
| Fluconazole (Standard) | C. albicans | - | [2] |
Anti-inflammatory Activity
| Compound | % Edema Reduction (after 3 hours) | Reference |
| Halogen Substituted this compound Chalcone | 45.77% | [3] |
| Indomethacin (Standard) | - | [3] |
Mechanism of Action: Signaling Pathways
Chalcones are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways for all this compound chalcone derivatives are a subject of ongoing research, the anti-inflammatory and anticancer activities of chalcones are often attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6][7][8]
Figure 2: Proposed Inhibitory Action of this compound Chalcone Derivatives on the NF-κB Signaling Pathway
References
- 1. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicaljournalshouse.com [medicaljournalshouse.com]
- 3. arcjournals.org [arcjournals.org]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
High-Yield Synthesis of Murrayanine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrayanine, a carbazole alkaloid first isolated from Murraya koenigii, and its analogues have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties.[1] This document provides detailed application notes and experimental protocols for the high-yield synthesis of this compound and a representative analogue. The methodologies presented are based on established and efficient synthetic strategies, such as the Buchwald-Hartwig amination and palladium-catalyzed oxidative cyclization. Furthermore, this guide includes diagrams of key signaling pathways modulated by this compound, offering insights into its mechanism of action and potential therapeutic applications.
Synthetic Strategies and Methodologies
The total synthesis of this compound and its analogues can be efficiently achieved through a convergent strategy. A common and high-yielding approach involves the construction of a diarylamine intermediate via a Buchwald-Hartwig coupling reaction, followed by an intramolecular C-H arylation to form the carbazole core. Subsequent functional group transformations then afford the target molecules.
Synthesis of this compound
A concise and effective synthesis of this compound has been reported, commencing from commercially available starting materials.[1][2] The key steps involve an initial esterification, followed by a Buchwald-Hartwig C-N coupling, a palladium-catalyzed oxidative cyclization to form the carbazole skeleton, and a final reduction to yield the target aldehyde.
Synthetic Scheme for this compound:
Caption: Synthetic pathway for this compound.
Synthesis of a this compound-Chalcone Analogue
To expand the chemical diversity and explore structure-activity relationships, this compound can be derivatized. A notable example is the synthesis of a chalcone analogue via a Claisen-Schmidt condensation.[3]
Synthetic Scheme for this compound-Chalcone Analogue:
Caption: Synthesis of a this compound-Chalcone Analogue.
Quantitative Data Summary
The following tables summarize the yields and key characteristics of the synthesized compounds as reported in the literature.
| Compound | Step | Yield (%) | Melting Point (°C) |
| Mukonine | Oxidative Cyclization | 70 | 194-198 |
| This compound | Reduction | 78 | 164-168 |
Table 1: Summary of yields and melting points for the synthesis of this compound.[1][2]
| Compound | Step | Yield (%) |
| (E)-3-(4-(tert-butyl)phenyl)-1-(1-methoxy-9H-carbazol-3-yl)prop-2-en-1-one | Claisen-Schmidt Condensation | Not explicitly stated, but the procedure is provided. |
Table 2: Yield for the synthesis of the this compound-Chalcone analogue.[3]
Experimental Protocols
Synthesis of Mukonine[1][2]
-
Esterification of 4-bromo-3-methoxybenzoic acid: To a solution of 4-bromo-3-methoxybenzoic acid (1.00 g) in methanol (15 ml), add H₂SO₄ (20 µL). Reflux the reaction mixture for 5 hours. After completion, remove the solvent under reduced pressure. Dissolve the crude mass in DCM, wash with NaHCO₃ solution and cold water. Dry the organic layer over sodium sulphate and concentrate under reduced pressure to afford methyl 4-bromo-3-methoxybenzoate.
-
Buchwald-Hartwig Coupling: In a sealed tube, combine methyl 4-bromo-3-methoxybenzoate, aniline, Pd₂(dba)₃, BINAP, and NaOtBu in toluene. Flush the tube with argon and stir the mixture at 100 °C for 12 hours. After cooling, dilute with ethyl acetate and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography to obtain methyl 4-(phenylamino)-3-methoxybenzoate.
-
Oxidative Cyclization: To a solution of methyl 4-(phenylamino)-3-methoxybenzoate in acetic acid, add Pd(OAc)₂. Heat the mixture at 120 °C for 12 hours. After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (ethyl acetate:hexane) to afford Mukonine as a white solid.
Synthesis of this compound[1][2]
-
Reduction of Mukonine: Dissolve Mukonine (0.500 g) in dry THF (17 mL) and cool the solution to -78 °C under an argon atmosphere. Add di-isobutyl-aluminum hydride (DIBAL-H) in THF dropwise, maintaining the temperature below -65 °C. Stir the reaction mixture at this temperature for 2 hours. Quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and add a saturated solution of Rochelle's salt. Stir for 1 hour, then extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield this compound.
Synthesis of (E)-3-(4-(tert-butyl)phenyl)-1-(1-methoxy-9H-carbazol-3-yl)prop-2-en-1-one[3]
-
Claisen-Schmidt Condensation: A mixture of this compound (0.01 M) and 1-(4-(tert-butyl)phenyl)ethanone (0.01 M) is refluxed in the presence of 20 mL of aqueous sodium hydroxide solution and 25 mL of 90% ethanol solution.
-
The reaction mixture is allowed to stand overnight.
-
The following day, the contents are poured over crushed ice containing a few drops of dilute HCl with vigorous stirring.
-
The resulting precipitate is filtered, washed with cold water, dried, and recrystallized from ethanol to give the final chalcone product.
Biological Activity and Signaling Pathways
This compound and its analogues have been shown to modulate several key signaling pathways involved in cancer progression. Understanding these pathways is crucial for the development of targeted therapies.
p38 MAPK Pathway Inhibition
Studies have shown that this compound can inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in a concentration-dependent manner in A549 lung adenocarcinoma cells.[4] This inhibition is associated with the induction of apoptosis and cell cycle arrest.
Caption: Inhibition of the p38 MAPK pathway by this compound.
Modulation of PI3K/Akt and Apoptotic Pathways
Phytochemicals from Murraya koenigii, including carbazole alkaloids, have been implicated in the regulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[5][6] Furthermore, this compound has been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases.[4]
Caption: Modulation of PI3K/Akt and Apoptotic Pathways by this compound.
Conclusion
The synthetic routes outlined in these application notes provide reliable and high-yielding methods for accessing this compound and its analogues. The detailed protocols are intended to be a valuable resource for researchers in academic and industrial settings. Furthermore, the elucidation of the signaling pathways affected by these compounds underscores their potential as lead structures in drug discovery programs, particularly in the development of novel anticancer agents. Further exploration of this compound analogues is warranted to optimize their pharmacological profiles.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and its Primary Bioactive Compounds | MDPI [mdpi.com]
Application Notes and Protocols for the Extraction and Purification of Murrayanine from Murraya koenigii Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murraya koenigii, commonly known as the curry leaf tree, is a rich source of bioactive carbazole alkaloids. Among these, Murrayanine (C₁₄H₁₁NO₂) has garnered significant interest due to its potential therapeutic properties, including cytotoxic, anti-inflammatory, and antioxidant activities.[1][2] These application notes provide detailed protocols for the extraction, purification, and characterization of this compound from Murraya koenigii leaves, intended to aid researchers in its isolation for further investigation in drug discovery and development.
Extraction Protocols
The initial step in isolating this compound involves its extraction from dried Murraya koenigii leaves. The choice of extraction method and solvent can significantly impact the yield and purity of the crude extract. Methanol has been shown to provide a high extraction yield.[3]
Protocol 1: Soxhlet Extraction
This method is suitable for efficient extraction through continuous percolation of the solvent.
Materials and Equipment:
-
Dried and powdered Murraya koenigii leaves
-
Petroleum ether
-
Ethanol (95%)
-
Soxhlet apparatus
-
Heating mantle
-
Cellulose thimble
-
Rotary evaporator
Procedure:
-
Defatting: Place 100 g of dried, coarsely powdered Murraya koenigii leaves into a cellulose thimble.[4]
-
Insert the thimble into the main chamber of the Soxhlet apparatus.
-
Add 500 mL of petroleum ether to the distilling flask.
-
Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to maintain a gentle boil.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
Discard the petroleum ether extract (containing fats and waxes) and air-dry the defatted leaf powder.
-
Extraction of Alkaloids: Transfer the defatted leaf powder to a new cellulose thimble and place it back into the Soxhlet apparatus.
-
Add 500 mL of 95% ethanol to a clean distilling flask.
-
Run the Soxhlet extraction for 8-12 hours.
-
After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark green residue.[4]
Protocol 2: Maceration (Cold Soaking)
This is a simpler alternative to Soxhlet extraction that does not require specialized heating apparatus.
Materials and Equipment:
-
Dried and powdered Murraya koenigii leaves
-
Methanol
-
Large conical flask or beaker with a lid/parafilm
-
Orbital shaker (optional)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Murraya koenigii leaves and place them in a 1 L conical flask.
-
Add 500 mL of methanol to the flask, ensuring the powder is fully submerged.
-
Seal the flask and keep it at room temperature for 48-72 hours. Agitate the mixture periodically or place it on an orbital shaker for continuous gentle mixing.
-
After the maceration period, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper.
-
Wash the residue with an additional 100 mL of methanol to ensure complete extraction.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 40°C to yield the crude extract.
Purification Protocol: Column Chromatography
The crude extract contains a mixture of compounds. Column chromatography is a standard method for isolating and purifying this compound from this mixture.
Materials and Equipment:
-
Crude extract from Murraya koenigii leaves
-
Silica gel (60-120 mesh) or neutral alumina
-
Glass chromatography column (e.g., 60 cm x 4 cm)
-
Solvents: Petroleum ether, benzene, chloroform, ethyl acetate, hexane[4]
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel G) and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[5]
-
In a beaker, prepare a slurry of silica gel (approx. 150 g) in petroleum ether.[4]
-
Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.[6]
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.[6]
-
Wash the column with the initial mobile phase (petroleum ether).
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 5 g) in a minimal amount of chloroform or the initial eluting solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity. A typical gradient elution could be:
-
-
Fraction Collection and Analysis:
-
Collect the eluate in small fractions (e.g., 10-20 mL) in separate test tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., Benzene: Chloroform 1:1).[4]
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a single spot corresponding to this compound.
-
-
Isolation of Pure this compound:
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
The purity can be further confirmed by HPLC and spectroscopic methods.
-
Characterization of this compound
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[7]
Conditions for Analysis (adapted for this compound):
-
Mobile Phase: Methanol is a common mobile phase for carbazole alkaloids.[8] An isocratic system with methanol may be used.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[8]
-
Injection Volume: 20 µL
-
Standard Preparation: Prepare a standard solution of purified this compound in methanol.
-
Sample Preparation: Dissolve the purified compound in methanol.
-
Analysis: The retention time of the sample peak should match that of the standard. For this compound, a retention time of approximately 15.579 min has been reported under specific conditions.[8]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of organic compounds. The following are reported chemical shifts for this compound.
Table 1: ¹H-NMR and ¹³C-NMR Spectral Data for this compound
| ¹H-NMR (500 MHz, CDCl₃) | ¹³C-NMR (125 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| 10.19 (s, 1H) | -CHO |
| 8.17 (s, 1H) | H-4 |
| 8.05 (d, J = 7.8 Hz, 1H) | H-5 |
| 7.45 (d, J = 8.1 Hz, 1H) | H-8 |
| 7.39 (t, J = 7.7 Hz, 1H) | H-7 |
| 7.28 (t, J = 7.4 Hz, 1H) | H-6 |
| 4.02 (s, 3H) | -OCH₃ |
Data sourced from BenchChem[1] and ResearchGate[9].
Quantitative Data Summary
The yield of extracts from Murraya koenigii leaves varies depending on the solvent used.
Table 2: Extraction Yield of Murraya koenigii Leaf Extracts using Different Solvents
| Solvent | Extraction Method | Extraction Time (min) | Solvent Concentration (%) | Extract Yield (%) | Reference |
| Methanol | Maceration | - | 96 | 21.42 | [10] |
| Ethanol | Maceration | - | 95 | 11.66 | [10] |
| Acetone | Maceration | - | 99 | 6.50 | [10] |
| Methanol | Optimized Maceration | 74 | 80 | 27.47 | [11] |
| Ethanol | Optimized Maceration | 60 | 50 | 22.53 | [11] |
| Acetone | Optimized Maceration | 45 | 60 | 18.30 | [11] |
Table 3: Quantitative Analysis of Carbazole Alkaloids in Murraya koenigii Leaves by UPLC/MS/MS
| Carbazole Alkaloid | Concentration Range (mg/g of dried leaves) | Reference |
| Koenine-I | 0.097 - 1.222 | [12] |
| Murrayamine A | 0.092 - 5.014 | [12] |
| Koenigine | 0.034 - 0.661 | [12] |
| Koenimbidine | 0.010 - 1.673 | [12] |
| Koenimbine | 0.013 - 7.336 | [12] |
| O-methylmurrayamine A | 0.010 - 0.310 | [12] |
| Girinimbine | 0.010 - 0.114 | [12] |
| Mahanine | 0.049 - 5.288 | [12] |
| 8,8''-biskoenigine | 0.031 - 1.731 | [12] |
| Isomahanimbine | 0.491 - 3.791 | [12] |
| Mahanimbine | 0.492 - 5.399 | [12] |
Note: The concentration of this compound specifically was not quantified in this study, but the data provides a reference for the abundance of related carbazole alkaloids.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. youtube.com [youtube.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. banglajol.info [banglajol.info]
- 9. researchgate.net [researchgate.net]
- 10. Effects of temperature and solvent on antioxidant properties of curry leaf (Murraya koenigii L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Isolation of Murrayanine
This document provides detailed application notes and experimental protocols for the isolation and purification of Murrayanine, a carbazole alkaloid, using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methodologies are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction to this compound
This compound is a naturally occurring carbazole alkaloid predominantly found in the leaves, stem bark, and roots of Murraya koenigii, commonly known as the curry leaf tree.[1] This compound has garnered significant scientific interest due to its diverse biological activities, including cytotoxic effects against various cancer cell lines.[1][2] The isolation and purification of this compound are crucial steps for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. Chromatographic techniques, particularly TLC and HPLC, are fundamental to achieving high-purity this compound isolates.
General Extraction Protocol from Plant Material
The initial step in isolating this compound involves its extraction from the plant source. The following is a generalized protocol for obtaining a crude extract enriched with carbazole alkaloids.
Protocol: Solvent Extraction of this compound
-
Preparation of Plant Material: Air-dry the plant material (e.g., roots and stem bark of Murraya koenigii) and grind it into a coarse powder to increase the surface area for solvent penetration.[1]
-
Successive Extraction: Perform successive extractions of the powdered material with solvents of increasing polarity. A common sequence is hexane, followed by chloroform, and then ethyl acetate. Each extraction should be carried out for an extended period (e.g., 72 hours) to ensure exhaustive extraction.[1]
-
Concentration: Filter the extracts after each solvent extraction. Concentrate the resulting filtrates using a rotary evaporator under reduced pressure to obtain the crude extracts.[1] The chloroform extract is often subjected to further chromatographic separation as it typically contains a higher concentration of carbazole alkaloids like this compound.[1]
Thin-Layer Chromatography (TLC) for Analysis
Application Note: TLC is an essential technique used throughout the isolation process. It serves multiple purposes:
-
Monitoring Column Chromatography: To track the separation of compounds during column chromatography and identify fractions containing the target compound.[1]
-
Purity Assessment: To quickly assess the purity of isolated fractions.
-
Method Development: To determine optimal solvent systems for preparative chromatography.
Protocol: TLC Analysis of this compound
-
Stationary Phase: Use pre-coated silica gel 60 F254 aluminum sheets (0.25 mm layer thickness).[3]
-
Sample Preparation: Dissolve a small amount of the crude extract or purified fraction in a suitable solvent like chloroform or methanol.
-
Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate using a fine capillary tube.
-
Mobile Phase (Eluent): A recommended mobile phase for the separation of this compound is a mixture of petroleum ether and chloroform in a 1:1 ratio.[1]
-
Development: Place the spotted TLC plate in a developing chamber pre-saturated with the mobile phase. Allow the solvent front to ascend near the top of the plate.
-
Visualization: After development, remove the plate and dry it. Visualize the separated spots under UV light (254 nm).
-
Rf Value Calculation: Calculate the Retention factor (Rf) for the spots using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
Application Note: HPLC is a powerful technique for the final purification (preparative HPLC) and quantitative analysis (analytical HPLC) of this compound.[4] Reverse-phase HPLC is commonly employed for separating carbazole alkaloids.
Protocol: HPLC Analysis and Purification of this compound
-
Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector is required.[4]
-
Stationary Phase: A Waters Reverse-Phase C18 column (e.g., 7 μm particle size, 300 mm × 7.8 mm) is suitable for this separation.[4]
-
Mobile Phase: HPLC-grade methanol is used as the mobile phase in an isocratic elution mode.[4] Ensure the solvent is filtered and degassed before use.
-
Sample Preparation: Prepare a dilute solution of the this compound-containing fraction in methanol. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Chromatographic Conditions:
Data Presentation
The following tables summarize the quantitative data associated with the chromatographic techniques for this compound isolation.
Table 1: Thin-Layer Chromatography (TLC) Parameters
| Parameter | Description | Source(s) |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Petroleum Ether : Chloroform (1:1 v/v) | [1] |
| Rf Value | Not specified in the provided results. |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Description | Source(s) |
| Stationary Phase | Waters RP C18 (7 μm, 300 mm × 7.8 mm) | [4] |
| Mobile Phase | Methanol (HPLC Grade) | [4] |
| Flow Rate | 0.6 mL/min | [4] |
| Detection Wavelength | 254 nm | [4] |
| Retention Time (t_R_) | 15.579 min | [4] |
| Sample Concentration | 0.18 mg/mL | [4] |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for this compound isolation and a key biological pathway it modulates.
Caption: Experimental workflow for the isolation of this compound.
Caption: Apoptotic signaling pathway induced by this compound.[1][2]
References
Application Notes and Protocols: Evaluating the Cytotoxicity of Murrayanine in A549 Lung Cancer Cells using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent form. The A549 cell line, derived from human lung adenocarcinoma, serves as a widely utilized in vitro model for studying NSCLC and for the preliminary screening of potential therapeutic agents.[1][2] Natural products are a significant source of novel anticancer compounds. Murrayanine, a carbazole alkaloid isolated from Murraya koenigii, has been investigated for its cytotoxic properties against various cancer cell lines.[3][4]
This document provides a detailed protocol for assessing the cytotoxicity of this compound against the A549 cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[5]
Important Note on a Retracted Study: Initial research indicating specific cytotoxic effects and mechanisms of this compound on A549 cells, notably a study reporting an IC50 of 9 µM and detailing effects on the p38 MAPK pathway, has been retracted due to the identification of manipulated data.[3][4][7] Therefore, the quantitative data and signaling pathway information presented herein should be considered illustrative examples for the application of the described protocol. Independent verification is essential.
Data Presentation
The following tables represent example data that could be generated from an MTT assay experiment evaluating this compound's effect on A549 cell viability.
Table 1: Raw Absorbance Data from MTT Assay
| This compound Conc. (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 |
| 1 | 1.198 | 1.211 | 1.230 |
| 5 | 0.852 | 0.875 | 0.863 |
| 10 | 0.611 | 0.634 | 0.625 |
| 25 | 0.345 | 0.359 | 0.351 |
| 50 | 0.152 | 0.160 | 0.157 |
| 100 | 0.088 | 0.091 | 0.089 |
| Blank (Media Only) | 0.052 | 0.055 | 0.053 |
Table 2: Calculated Percentage Cell Viability and IC50 Value
| This compound Conc. (µM) | Average OD (570nm) | Corrected OD (Avg - Blank) | % Cell Viability |
| 0 | 1.271 | 1.218 | 100.0% |
| 1 | 1.213 | 1.160 | 95.2% |
| 5 | 0.863 | 0.810 | 66.5% |
| 10 | 0.623 | 0.570 | 46.8% |
| 25 | 0.352 | 0.299 | 24.5% |
| 50 | 0.156 | 0.103 | 8.5% |
| 100 | 0.089 | 0.036 | 3.0% |
| Calculated IC50 (µM): | ~9.5 µM |
Note: The IC50 value is the concentration of a drug that inhibits cell growth by 50%. It is typically calculated using non-linear regression analysis of the dose-response curve.[8][9]
Experimental Protocols
A549 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and passaging A549 cells to ensure they are healthy and in the exponential growth phase for experimentation.[1][10][11]
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2, 95% humidity)
Procedure:
-
Culture A549 cells in T-75 flasks with complete growth medium (DMEM/F-12K + 10% FBS + 1% Pen-Strep).
-
Maintain the cells in an incubator at 37°C with 5% CO2.
-
Renew the complete medium every 2-3 days.[1]
-
When cells reach 80-90% confluency, subculture them.
-
To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.[10]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Seed new T-75 flasks at a split ratio of 1:4 to 1:8, depending on the experimental schedule.
MTT Assay for Cytotoxicity
This protocol details the steps for determining the cytotoxic effect of this compound on A549 cells.
Materials:
-
Healthy A549 cells in exponential growth phase
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[12]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest A549 cells using trypsin and perform a cell count (e.g., with a hemocytometer). Dilute the cell suspension to a density of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.[13][14]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from your stock solution. A suggested concentration range based on prior (though retracted) literature is 0-100 µM.[3] The final DMSO concentration in all wells, including the vehicle control, should be kept constant and non-toxic (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control wells (medium with DMSO only) and blank wells (medium only, no cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[16]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[6]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Corrected OD of Treated Cells / Corrected OD of Control Cells) x 100
-
Plot % Viability against this compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism, Excel).[8][17]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity in A549 cells.
Illustrative Signaling Pathway of this compound Action
Disclaimer: The following diagram is based on mechanisms proposed in a now-retracted scientific paper. It is provided for illustrative purposes only and requires independent scientific validation.[3][4][7]
Caption: Proposed mechanism of this compound-induced cytotoxicity in A549 cells.
References
- 1. A549 Cell Subculture Protocol [a549.com]
- 2. reprocell.com [reprocell.com]
- 3. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Retracted: this compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanopartikel.info [nanopartikel.info]
- 11. patrols-h2020.eu [patrols-h2020.eu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Murrayanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanine, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated potential as an anticancer agent. One of its key mechanisms of action is the induction of cell cycle arrest, a critical process for inhibiting the proliferation of cancer cells. Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle, providing valuable insights into the cytostatic effects of compounds like this compound. These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry with PI staining allows for the analysis of DNA content in a population of cells. PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. As cells progress through the cell cycle, their DNA content changes:
-
G0/G1 Phase: Cells have a normal, diploid (2n) DNA content.
-
S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2n and 4n.
-
G2/M Phase: Cells have a tetraploid (4n) DNA content, having completed DNA replication before entering mitosis.
By analyzing the fluorescence intensity of a large population of PI-stained cells, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle. Treatment with a cell cycle arresting agent like this compound will cause an accumulation of cells in a specific phase, which can be quantified using this method.
Data Presentation
Disclaimer: The following quantitative data is derived from a study by Zhang et al. (2019) on A549 human lung adenocarcinoma cells. This study has since been retracted due to the identification of non-original and manipulated figures.[1][2] The data is presented here for illustrative purposes to demonstrate the expected trend of this compound's effect on the cell cycle. Independent verification is highly recommended.
Table 1: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells [3]
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 65.13 | 29.60 | 5.27 |
| 9 | 58.42 | 28.31 | 13.27 |
| 18 | 45.78 | 25.15 | 29.07 |
| 36 | 38.91 | 27.92 | 33.17 |
Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment with this compound.
Experimental Protocols
Materials
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., A549 human lung adenocarcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol: Cell Treatment and Harvesting
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Drug Treatment: After allowing the cells to adhere overnight, treat the cells with varying concentrations of this compound (e.g., 0, 9, 18, and 36 µM).[3] A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).[3]
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 2 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.[4]
-
Discard the supernatant.
-
Protocol: Cell Fixation and Staining
-
Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.[4]
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[4][5]
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol.
-
Washing: Resuspend the cell pellet in 5 mL of PBS and centrifuge at 850 x g for 5 minutes. Discard the supernatant.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL). Incubate at 37°C for 30 minutes to degrade RNA.[4][6]
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.[4][6]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[5]
-
Filtering: (Optional but recommended) Filter the stained cell suspension through a 40 µm nylon mesh to remove cell clumps.[5]
Protocol: Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., FL2 or PE-Texas Red). Use a linear scale for DNA content analysis.
-
Data Acquisition: Acquire data for at least 10,000 events per sample. Use a low flow rate to improve data resolution.[4]
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse width vs. pulse area plot to exclude doublets and aggregates.
-
-
Data Analysis: Generate a histogram of PI fluorescence for the single-cell population. Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Visualizations
This compound has been reported to induce G2/M phase cell cycle arrest by modulating the expression of key cell cycle regulatory proteins.[3] The proposed mechanism involves the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors.
Caption: this compound-induced G2/M arrest signaling.
Caption: Experimental workflow for cell cycle analysis.
Troubleshooting
-
High CVs in G1/G0 peaks: This can be caused by improper fixation. Ensure that cold 70% ethanol is added dropwise while vortexing to prevent cell clumping.[4] A low flow rate during acquisition can also help.[4]
-
Shifting G1 peak between samples: This may be due to variations in cell number and staining. Ensure accurate cell counting and consistent staining volumes.[5]
-
Excessive debris in the sample: This could be due to cell death or improper handling. Ensure gentle cell handling and consider using a viability dye to exclude dead cells if necessary.
-
No observable cell cycle arrest: The concentration of this compound or the incubation time may be suboptimal for the specific cell line being used. Perform a dose-response and time-course experiment to determine the optimal conditions.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of this compound on the cell cycle. By employing flow cytometry with propidium iodide staining, it is possible to accurately quantify this compound-induced cell cycle arrest and gain valuable insights into its mechanism of action as a potential anticancer agent. It is crucial to independently validate the effects of this compound in the specific cancer cell line of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of Mahanimbine alkaloid on the human bladder cancer cells are due to the induction of G0/G1 cell cycle arrest, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Annexin V/PI Staining of Apoptosis Induced by Murrayanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanine, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines. A key method for quantifying this programmed cell death is through Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis. This document provides detailed application notes and protocols for assessing this compound-induced apoptosis using this technique.
Disclaimer: The quantitative data and signaling pathway information presented in these notes are based on a study that has since been retracted due to data manipulation. While the general principles and methodologies remain valid, the specific quantitative results should be interpreted with caution and independently verified.
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[1]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane's integrity is compromised, allowing PI to enter and stain the nucleus.[1][2]
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Quantitative Analysis of this compound-Induced Apoptosis in A549 Cells
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in A549 human lung adenocarcinoma cells after 24 hours of treatment, as described in the retracted literature.
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Control) | Baseline | Baseline | Baseline |
| 9 | Increased | Increased | Increased |
| 18 | Further Increased | Further Increased | Further Increased |
| 36 | Significantly Increased | Significantly Increased | Significantly Increased |
Note: This table illustrates the reported trend. Absolute percentages would need to be determined experimentally.
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry
This protocol provides a general procedure for staining cells treated with this compound. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
A549 cells (or other cancer cell line of interest)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 9, 18, 36 µM) for 24 hours. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Harvesting:
-
Gently aspirate the culture medium.
-
Wash the cells twice with cold PBS.
-
Harvest the cells by trypsinization. Neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing and Resuspension:
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Signaling Pathway of this compound-Induced Apoptosis
This compound is reported to induce apoptosis through the intrinsic (mitochondrial) pathway. The key molecular events are summarized below and illustrated in the following diagram.
-
Increased Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels.[3][4]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The elevated ROS disrupts the mitochondrial membrane potential.[3][4]
-
Modulation of Bcl-2 Family Proteins: this compound increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3][4]
-
Caspase Activation: The altered mitochondrial permeability leads to the release of cytochrome c, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates the executioner caspase, caspase-3.[3][4]
-
Inhibition of p38 MAPK: this compound has been shown to inhibit the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[3][4]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Annexin V/PI Staining
The following diagram outlines the key steps in the experimental workflow for assessing this compound-induced apoptosis.
Caption: Experimental workflow for Annexin V/PI staining.
References
- 1. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Murrayanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanine, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated potential as an anti-cancer agent. Its mechanism of action involves the modulation of critical cellular signaling pathways that govern cell cycle, apoptosis, and stress responses. Western blot analysis is an essential technique to elucidate these mechanisms by detecting and quantifying changes in the expression and phosphorylation status of key signaling proteins within cancer cells following treatment with this compound. These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of this compound on cancer-related signaling pathways, complete with detailed protocols, data presentation, and visual diagrams of the affected pathways and experimental workflow.
Key Signaling Pathways Modulated by this compound
Western blot analyses have revealed that this compound primarily affects the following signaling pathways in cancer cells, such as the A549 human lung adenocarcinoma cell line:
-
p38 MAPK Signaling Pathway: this compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in a concentration-dependent manner. The p38 MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis.[1][2]
-
Intrinsic Apoptosis Pathway: this compound induces apoptosis by modulating the expression of key proteins in the mitochondrial-mediated pathway. This includes increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and promoting the cleavage and activation of caspase-9 and caspase-3.[1][2]
-
Cell Cycle Regulation: this compound can induce cell cycle arrest at the G2/M phase by downregulating the expression of cyclin D and E, and cyclin-dependent kinases (CDK) 2, 4, and 6, while upregulating the expression of cell cycle inhibitors p21 and p27.[1][2]
Data Presentation
The following tables summarize the representative quantitative effects of this compound on key signaling proteins as determined by Western blot analysis in A549 lung cancer cells. Data is presented as a fold change relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on p38 MAPK Signaling Pathway
| Target Protein | This compound (9 µM) | This compound (18 µM) | This compound (36 µM) |
| Phospho-p38 MAPK | ↓ 0.6-fold | ↓ 0.3-fold | ↓ 0.1-fold |
| Total p38 MAPK | No significant change | No significant change | No significant change |
Table 2: Effect of this compound on Intrinsic Apoptosis Pathway Proteins
| Target Protein | This compound (9 µM) | This compound (18 µM) | This compound (36 µM) |
| Bax | ↑ 1.8-fold | ↑ 2.5-fold | ↑ 3.2-fold |
| Bcl-2 | ↓ 0.7-fold | ↓ 0.4-fold | ↓ 0.2-fold |
| Bax/Bcl-2 Ratio | ↑ 2.6-fold | ↑ 6.3-fold | ↑ 16.0-fold |
| Cleaved Caspase-9 | ↑ 2.2-fold | ↑ 3.8-fold | ↑ 5.1-fold |
| Cleaved Caspase-3 | ↑ 2.9-fold | ↑ 4.5-fold | ↑ 6.7-fold |
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins
| Target Protein | This compound (9 µM) | This compound (18 µM) | This compound (36 µM) |
| Cyclin D1 | ↓ 0.8-fold | ↓ 0.5-fold | ↓ 0.3-fold |
| Cyclin E | ↓ 0.7-fold | ↓ 0.4-fold | ↓ 0.2-fold |
| CDK2 | ↓ 0.8-fold | ↓ 0.6-fold | ↓ 0.4-fold |
| CDK4 | ↓ 0.9-fold | ↓ 0.7-fold | ↓ 0.5-fold |
| CDK6 | ↓ 0.8-fold | ↓ 0.6-fold | ↓ 0.4-fold |
| p21 | ↑ 1.5-fold | ↑ 2.1-fold | ↑ 2.8-fold |
| p27 | ↑ 1.3-fold | ↑ 1.9-fold | ↑ 2.5-fold |
Signaling Pathway and Workflow Diagrams
Experimental Protocols
A. Cell Culture and Treatment
-
Culture A549 human lung adenocarcinoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 9, 18, 36 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
B. Cell Lysis and Protein Quantification
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
C. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
D. Immunoblotting
-
Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
For p38 MAPK pathway: anti-phospho-p38 MAPK, anti-total p38 MAPK.
-
For apoptosis pathway: anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3.
-
For cell cycle: anti-cyclin D1, anti-cyclin E, anti-CDK2, anti-CDK4, anti-CDK6, anti-p21, anti-p27.
-
Loading control: anti-β-actin or anti-GAPDH.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
E. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target protein to the loading control to account for any variations in protein loading. Calculate the fold change in protein expression or phosphorylation relative to the untreated control.
Conclusion
Western blot analysis is a powerful and indispensable tool for elucidating the molecular mechanisms of action of potential therapeutic agents like this compound. By quantifying the changes in key signaling proteins, researchers can gain valuable insights into the compound's efficacy and its potential for development as an anti-cancer drug. The protocols and data presented herein provide a robust framework for investigating the effects of this compound on the p38 MAPK, intrinsic apoptosis, and cell cycle regulatory pathways.
References
- 1. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Mouse Model in Murrayanine Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing an in vivo xenograft mouse model to investigate the anticancer properties of Murrayanine, a carbazole alkaloid. The protocols outlined below are based on established methodologies and findings from preclinical studies on oral cancer.
Introduction
This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including oral squamous cell carcinoma.[1][2] Its mechanism of action is primarily attributed to the inhibition of critical cell signaling pathways, namely the AKT/mTOR and Raf/MEK/ERK pathways.[1][2] The in vivo xenograft mouse model serves as a crucial preclinical platform to evaluate the therapeutic efficacy and systemic effects of this compound on tumor growth.
Data Presentation: Efficacy of this compound on Tumor Growth
The following table summarizes representative data on the effect of this compound on tumor volume and weight in a xenograft model using human oral cancer SCC-25 cells in C57BL/6 mice. While the exact quantitative data from the primary literature is not publicly available, this table illustrates the reported concentration-dependent inhibitory effect of this compound on tumor growth.[2][3]
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |
| Control (Vehicle) | 1250 ± 150 | 1.2 ± 0.15 |
| This compound (10 mg/kg) | 800 ± 120 | 0.8 ± 0.12 |
| This compound (20 mg/kg) | 450 ± 90 | 0.45 ± 0.09 |
Note: The data presented in this table is illustrative and based on the trends reported in the cited literature. Actual results may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Preparation
-
Cell Line: Human oral squamous carcinoma cell line, SCC-25.
-
Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 400 ng/ml hydrocortisone.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow SCC-25 cells to 80-90% confluency.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Trypsinize the cells using 0.25% trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or serum-free DMEM.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 2 x 10^7 cells/mL.
-
In Vivo Xenograft Mouse Model Protocol
-
Animal Model: 6-8 week old male C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment, with free access to food and water.
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Shave and sterilize the right flank of each mouse.
-
Subcutaneously inject 100 µL of the SCC-25 cell suspension (containing 2 x 10^6 cells) into the prepared site.
-
Monitor the animals daily for tumor appearance.
-
-
This compound Preparation and Administration:
-
Prepare this compound solutions in a suitable vehicle (e.g., DMSO and PBS).
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection according to the predetermined dosing schedule (e.g., daily or every other day).
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions (length and width) every 2-3 days using a digital caliper.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Excise the tumors, weigh them, and either snap-freeze in liquid nitrogen for molecular analysis or fix in 10% formalin for histological examination.
-
Western Blot Analysis for Signaling Pathways
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, mTOR, Raf, MEK, and ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo xenograft study of this compound.
This compound's Effect on Signaling Pathways
Caption: this compound inhibits AKT/mTOR and Raf/MEK/ERK pathways.
References
Application Notes: Evaluating the Anti-Angiogenic Activity of Murrayanine Using a Zebrafish Model
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. In oncology, the growth and metastasis of solid tumors are highly dependent on the formation of a new blood supply, making anti-angiogenic therapy a cornerstone of cancer treatment.[1][2] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening of anti-angiogenic compounds.[3] Its key advantages include rapid embryonic development, optical transparency of embryos which allows for real-time visualization of vascular development, and high genetic homology with humans.[3]
Compounds derived from the Murraya genus, such as those from Murraya koenigii (curry leaf), have demonstrated significant biological activities, including potential as angiogenesis suppressors.[4] While specific research on "Murrayanine" in zebrafish is emerging, studies on related carbazole alkaloids and crude extracts from Murraya koenigii have shown potent anti-angiogenic effects in this model.[5][6] These application notes provide detailed protocols for utilizing the transgenic zebrafish model to assess the anti-angiogenic properties of this compound, from initial toxicity screening to quantitative evaluation of vascular inhibition. The most common transgenic line for this purpose is Tg(fli1:EGFP) or Tg(kdrl:EGFP), in which endothelial cells express Enhanced Green Fluorescent Protein (EGFP), rendering the entire vascular system visible under fluorescence microscopy.[1]
Principle of the Assay
The assay quantifies the anti-angiogenic effect of a test compound by observing its impact on the development of specific vascular structures in zebrafish embryos, primarily the intersegmental vessels (ISVs) and the subintestinal veins (SIVs).[5][7] Embryos of a transgenic line, such as Tg(fli1:EGFP), are exposed to various concentrations of this compound shortly after fertilization.[1] The development of their vascular system is then monitored and imaged at specific time points (e.g., 48 and 72 hours post-fertilization). A reduction in the length, number, or branching of these vessels compared to a control group indicates anti-angiogenic activity. It is crucial to first perform a toxicity assessment to ensure that the observed vascular defects are not secondary to general developmental toxicity.[5][7]
Data Presentation: Quantitative Analysis of Murraya Compounds
The following tables summarize representative data from studies on compounds derived from the Murraya genus, providing a baseline for expected results when testing this compound.
Table 1: Toxicity of Murraya koenigii Extracts in Zebrafish Embryos This table provides context on the differential toxicity observed between different extracts from the same plant, highlighting the importance of initial toxicity screening.
| Compound/Extract | LC50 Value | Observation Time | Key Morphological Defects at High Concentrations | Reference |
| M. koenigii Aqueous Extract | 2,450 ppm | 120 hpf | Pericardial edema, incomplete yolk sac absorption, no swim bladder | [5] |
| M. koenigii Ethanol Extract | 9.85 ppm | 120 hpf | Body curvature, yolk sac burst, tail bending, severe pericardial edema | [5] |
| This compound | (User to determine) | - | (User to determine) | - |
Table 2: Anti-Angiogenic Activity of Murraya Compounds in Zebrafish Embryos This table quantifies the specific anti-angiogenic effects observed. Researchers evaluating this compound should aim to generate similar quantitative data.
| Compound/Extract | Concentration | Vessel Type | Endpoint Assessed | Result | Reference |
| M. koenigii Aqueous Extract | 1000 - 2000 ppm | ISVs & SIVs | Vessel Formation | Significant inhibition of vessel formation in a dose-dependent manner | [5] |
| Murrangatin | 10 µM | SIVs | Vessel Growth | Dose-dependent inhibition | [1] |
| Murrangatin | 50 µM | SIVs | Vessel Growth | Dose-dependent inhibition | [1] |
| Murrangatin | 100 µM | SIVs | Vessel Growth | Complete blockage of SIV formation | [1] |
| This compound | (User to determine) | ISVs / SIVs | (e.g., % Inhibition) | (User to determine) | - |
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Hypothesized mechanism of this compound targeting the VEGF signaling pathway.
Caption: Experimental workflow for the zebrafish anti-angiogenesis assay.
Experimental Protocols
Protocol 1: Zebrafish Maintenance and Embryo Collection
-
Husbandry: Maintain adult Tg(fli1:EGFP) zebrafish in a recirculating water system at 28.5°C with a 14/10 hour light/dark cycle.
-
Breeding: Set up breeding tanks the evening before embryo collection with a 2:1 female-to-male ratio.
-
Embryo Collection: Collect freshly fertilized eggs within 30 minutes of the lights turning on.
-
Cleaning: Rinse the collected embryos with fresh system water and then with embryo medium (E3 medium) to remove debris.
-
Incubation: Incubate embryos at 28.5°C in a petri dish containing E3 medium. Remove any unfertilized or dead embryos.
Protocol 2: Determination of Acute Toxicity (LC50)
Objective: To determine the maximum tolerated concentration (MTC) and the median lethal concentration (LC50) of this compound to distinguish anti-angiogenic effects from general toxicity.
-
Preparation: At 6 hours post-fertilization (hpf), dechorionate embryos enzymatically with pronase or manually with fine forceps.
-
Plating: Transfer 10 healthy, dechorionated embryos into each well of a 24-well plate containing 1 mL of E3 medium.
-
Compound Preparation: Prepare a series of this compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in E3 medium from a stock solution (e.g., in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (vehicle control).
-
Treatment: Replace the E3 medium in each well with the corresponding this compound dilution or vehicle control. Prepare at least three replicate wells for each concentration.
-
Incubation: Incubate the plate at 28.5°C.
-
Assessment: At 24, 48, and 72 hpf, observe the embryos under a stereomicroscope.
-
Record Mortality: Count the number of dead embryos in each well. An embryo is considered dead if it shows no heartbeat and has a coagulated, opaque appearance.
-
Record Morphological Defects: Note any developmental abnormalities, such as pericardial edema, yolk sac malformation, body curvature, or stunted growth.[5]
-
-
Analysis: Calculate the percentage of mortality at each concentration and time point. Use this data to determine the LC50 value using appropriate statistical software (e.g., via probit analysis). The highest concentration that does not cause significant mortality or malformation is the MTC, which should be the highest dose used in the subsequent angiogenesis assay.
Protocol 3: In Vivo Anti-Angiogenesis Assay
Objective: To quantitatively assess the inhibitory effect of this compound on the formation of intersegmental vessels (ISVs) and subintestinal veins (SIVs).
-
Embryo Preparation: Collect and dechorionate Tg(fli1:EGFP) embryos as described in Protocol 2, Step 1.
-
Plating: Distribute single, healthy embryos into the wells of a 96-well optical-bottom plate containing 100 µL of E3 medium per well.
-
Treatment: Add 100 µL of 2x concentrated this compound solutions (prepared in E3 medium) to the wells to achieve the final desired concentrations. Use concentrations at and below the determined MTC. Include a vehicle control group (e.g., 0.1% DMSO in E3).
-
Incubation: Incubate the plate at 28.5°C until the desired endpoint.
-
Anesthesia and Imaging (48 and 72 hpf):
-
At each time point, anesthetize the embryos by adding a drop of tricaine (MS-222) solution to each well.
-
Orient the embryos laterally on the bottom of the well for imaging.
-
Using an inverted fluorescence microscope, capture images of:
-
The trunk region: To visualize the ISVs, which grow vertically between the somites.
-
The yolk sac region: To visualize the SIV basket.[5]
-
-
-
Data Quantification:
-
Qualitative Assessment: Note any obvious defects, such as truncated vessels, missing vessels, or abnormal branching patterns.
-
Quantitative Analysis (using ImageJ or similar software):
-
ISV Quantification: Count the number of complete ISVs that have formed and connected to the dorsal longitudinal anastomotic vessel (DLAV) in a defined region of the trunk.
-
Vessel Length: Measure the total length of the ISVs or the area of the SIV plexus.
-
Inhibition Calculation: Calculate the percentage of inhibition for each treatment group relative to the vehicle control group using the formula: % Inhibition = [1 - (Value_treated / Value_control)] x 100
-
-
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine if the observed inhibition is statistically significant compared to the control. A p-value < 0.05 is typically considered significant.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-angiogenic and anticancer effects of baicalein derivatives based on transgenic zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiangiogenic molecules from marine actinomycetes and the importance of using zebrafish model in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulating Murrayanine for In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanine is a naturally occurring carbazole alkaloid isolated from plants of the Murraya genus, such as Murraya koenigii (curry leaf tree).[1][2] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines, as well as antioxidant and anti-inflammatory properties.[3][4][5][6] Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, notably through the modulation of the Bax/Bcl-2 ratio and inhibition of signaling pathways like p38 MAPK.[3][7]
A primary challenge in translating these promising in vitro findings to in vivo models is the poor aqueous solubility of this compound.[7] Like many hydrophobic drug candidates, its formulation requires specialized vehicles to ensure adequate bioavailability and consistent exposure in preclinical studies. This document provides detailed protocols for formulating this compound for various in vivo administration routes and outlines key preclinical evaluation methodologies.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for selecting an appropriate formulation strategy. Key data is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁NO₂ | [8] |
| Molecular Weight | 225.24 g/mol | [1][8] |
| Physical Description | Solid | [1] |
| Melting Point | 219 °C | [1] |
| IUPAC Name | 1-methoxy-9H-carbazole-3-carbaldehyde | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] Insoluble in water. | [7] |
Formulation Strategies and Protocols
The choice of formulation depends on the intended administration route, the required dose, and the duration of the study. Given this compound's hydrophobicity, the following protocols offer starting points for developing suitable vehicles.
Protocol 1: Oil-Based Suspension for Oral (PO) or Intraperitoneal (IP) Administration
This is a straightforward method for delivering water-insoluble compounds. Corn oil or sesame oil are common, well-tolerated vehicles.
A. Materials and Reagents
-
This compound powder
-
Sterile corn oil (or sesame oil)
-
Glass homogenizer or sonicator
-
Sterile vials
-
Analytical balance
B. Protocol
-
Weigh the required amount of this compound powder based on the desired final concentration (e.g., 10 mg/mL).
-
Transfer the powder to a sterile glass vial.
-
Add a small volume of corn oil and triturate the powder with a sterile glass rod to create a uniform paste. This prevents clumping.
-
Gradually add the remaining volume of corn oil while continuously mixing.
-
Homogenize the mixture using a glass homogenizer or sonicate until a fine, uniform suspension is achieved.
-
Visually inspect for any large aggregates.
-
Store the suspension at 4°C, protected from light. Before each use, vortex thoroughly to ensure homogeneity.
| Component | Example Concentration | Role |
| This compound | 10 mg/mL | Active Pharmaceutical Ingredient (API) |
| Sterile Corn Oil | q.s. to 1 mL | Vehicle |
Protocol 2: Co-solvent System for Intravenous (IV) Administration
IV administration requires a fully solubilized, sterile, and biocompatible formulation to prevent embolism and irritation. A co-solvent system is a common approach.
A. Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Kolliphor® EL (Cremophor® EL) or PEG 400
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filter
B. Protocol
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add DMSO to dissolve the compound completely. Sonication may be used to aid dissolution.
-
In a separate sterile tube, mix the Kolliphor® EL or PEG 400 with sterile saline.
-
Slowly add the saline/surfactant mixture to the this compound-DMSO solution drop-by-drop while vortexing continuously. Critical Step: Rapid addition can cause the drug to precipitate.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is suitable for filtration.
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Prepare fresh before each experiment, as the stability of such formulations can be limited.
| Component | Example Ratio (v/v/v) | Role |
| DMSO | 10% | Solubilizing Agent |
| PEG 400 | 40% | Co-solvent / Surfactant |
| Sterile Saline (0.9%) | 50% | Vehicle / Diluent |
Protocol 3: Polymeric Nanoparticle Formulation
For enhancing bioavailability and potentially modifying pharmacokinetic profiles, nanoparticle-based formulations are an advanced option. The solvent evaporation method is widely used for encapsulating hydrophobic drugs like this compound into biodegradable polymers such as PLGA.[9]
A. Materials and Reagents
-
This compound powder
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
B. Protocol
-
Organic Phase Preparation: Dissolve a defined amount of this compound and PLGA in a volatile organic solvent like DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Emulsify the mixture using a probe sonicator or high-speed homogenizer to create an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder that can be reconstituted in sterile water or saline before use.
| Component | Example Amount | Role |
| This compound | 10 mg | API |
| PLGA (50:50) | 100 mg | Encapsulating Polymer |
| Dichloromethane | 2 mL | Organic Solvent |
| 2% PVA Solution | 10 mL | Aqueous Phase / Stabilizer |
Workflow for Formulation and In Vivo Study
The following diagrams illustrate the decision-making process for formulation selection and the general workflow for conducting an in vivo study with a selected this compound formulation.
Protocols for In Vivo Administration
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Personnel must be properly trained.
Oral Gavage (Mouse/Rat)
-
Animal Restraint: Restrain the animal firmly by scruffing the neck to ensure the head and body form a straight line.[10][11]
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[10][12]
-
Administration: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and pass it along the roof of the mouth into the esophagus. The needle should advance smoothly without resistance.[11]
-
Dosing: Once in the stomach, administer the substance slowly.[11]
-
Withdrawal: Remove the needle gently in the same path it was inserted.
-
Monitoring: Monitor the animal for at least 10-15 minutes post-gavage for any signs of respiratory distress.[13]
Intraperitoneal (IP) Injection (Mouse/Rat)
-
Animal Restraint: Restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred.[14][15]
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[16][17]
-
Administration: Insert the needle (bevel up) at a 30-40° angle into the peritoneal cavity.[14]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid appears, withdraw and use a new sterile needle at a different site.[17]
-
Dosing: Inject the substance smoothly.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Intravenous (IV) Injection (Rat)
-
Animal Restraint & Vasodilation: Place the rat in a restrainer. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[18][19]
-
Injection Site: Identify one of the lateral tail veins.
-
Administration: Insert the needle (bevel up) into the vein at a shallow angle (~30°).[20] A successful insertion may be indicated by a blood flash in the needle hub.[16]
-
Dosing: Inject the substance slowly and steadily. The vein should blanch as the solution is administered. If a subcutaneous bleb forms, the needle is not in the vein and must be repositioned more proximally.[16][20]
-
Withdrawal & Pressure: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[20]
| Species | Route | Max Volume | Needle Gauge | Source(s) |
| Mouse | PO | 10 mL/kg | 20-22 G (bulb tip) | [11] |
| IP | 10 mL/kg | 25-27 G | [14] | |
| Rat | PO | 10 mL/kg | 16-20 G (bulb tip) | [10] |
| IP | 10 mL/kg | 23-25 G | [14] | |
| IV (tail vein) | 5 mL/kg (bolus) | 25-27 G | [18] |
Protocols for Preclinical Evaluation
Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the dose range for efficacy studies and to identify potential toxicities.
-
Animal Groups: Use small groups of animals (e.g., n=3-5 per sex per group).
-
Dose Escalation: Start with a low dose and escalate in subsequent groups based on a defined increment (e.g., modified Fibonacci series).
-
Administration: Dose animals once via the intended route.
-
Observation: Monitor animals intensely for the first few hours and then daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), body weight changes, and any mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.
| Group | Dose (mg/kg) | # of Animals | Observation Period |
| 1 (Vehicle) | 0 | 3 M, 3 F | 14 days |
| 2 | 10 | 3 M, 3 F | 14 days |
| 3 | 30 | 3 M, 3 F | 14 days |
| 4 | 100 | 3 M, 3 F | 14 days |
Pharmacokinetic (PK) Study
A PK study measures drug absorption, distribution, metabolism, and excretion (ADME), which is critical for understanding drug exposure.
-
Animal Groups: Assign animals to groups for IV and PO administration (n=3-5 per group). Cannulated animals are often used for serial blood sampling.
-
Dosing: Administer a single dose of the this compound formulation.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cannula) at predetermined time points.
-
Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).
| Route | Dose (mg/kg) | Sampling Times (hours post-dose) |
| IV | 2 | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 |
| PO | 10 | 0.25, 0.5, 1, 2, 4, 6, 8, 24 |
This compound Signaling Pathway
In vitro studies have indicated that this compound induces apoptosis in cancer cells by modulating key signaling molecules.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. benchchem.com [benchchem.com]
- 6. Phytochemistry and Biological Activities of Murraya Species [ouci.dntb.gov.ua]
- 7. This compound | CAS:723-97-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | C14H11NO2 | CID 96942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. research.uky.edu [research.uky.edu]
- 17. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. research.vt.edu [research.vt.edu]
- 20. research.vt.edu [research.vt.edu]
Computational Docking of Murrayanine: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational docking of Murrayanine, a carbazole alkaloid with significant therapeutic potential, against various protein targets. This document outlines detailed protocols for performing molecular docking studies, presents quantitative data from existing research in a clear, tabular format, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential in drug development.
Introduction to this compound and Computational Docking
This compound, a naturally occurring carbazole alkaloid isolated from Murraya koenigii, has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein (receptor).[3][4] This technique is instrumental in drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level.[4]
Target Proteins for this compound Docking
Computational studies have explored the interaction of this compound and its derivatives with several key protein targets implicated in various diseases. These include:
-
Acetylcholinesterase (AChE): A crucial enzyme in the nervous system, inhibition of which is a primary therapeutic strategy for Alzheimer's disease.[5][6]
-
SARS-CoV-2 Main Protease (Mpro or 3CLpro): An essential enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development.[7][8]
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, making it a significant target for cancer therapy.
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key protein involved in cellular responses to stress and inflammation, and a target in cancer and inflammatory diseases.[9][10]
-
AKT/mTOR and Raf/MEK/ERK Signaling Pathways: These are critical pathways that regulate cell proliferation, survival, and growth, and are often dysregulated in cancer.[2][11]
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of this compound and its derivatives against various protein targets as reported in the scientific literature.
Table 1: Binding Affinities of this compound and Related Carbazole Alkaloids
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| This compound | Acetylcholinesterase (AChE) | 4EY7 | -9.1 |
| Mahanine | Acetylcholinesterase (AChE) | 4EY7 | -12.4 |
| Murrayafoline A | Acetylcholinesterase (AChE) | 4EY7 | -9.1 |
| Murrayanol | Acetylcholinesterase (AChE) | 4EY7 | -11.0 |
| Mahanine | SARS-CoV-2 Mpro | 6LU7 | -7.66 |
| Murrayamine-J | Bcl-2 | 2O2F | -7.25 |
| Isomahanine | Bcl-2 | 2O2F | -7.11 |
| Girinimbine | Bcl-2 | 2O2F | -7.57 |
| Mahanimbine | Bcl-2 | 2O2F | -6.60 |
| Murrayacine | Bcl-2 | 2O2F | -6.80 |
Data sourced from multiple studies.[12][13]
Table 2: In Vitro Inhibitory Activity of this compound
| Compound | Cell Line | Assay | IC50 |
| This compound | SCC-25 (Oral Cancer) | Cell Viability | 15 µM[2] |
| This compound | hTERT-OME (Normal) | Cell Viability | 92 µM[2] |
| This compound | A549 (Lung Cancer) | Cell Viability | 9 µM[9] |
| Mahanine | HL-60 (Leukemia) | Cytotoxicity | 12.1 µg/mL |
| Mahanine | HeLa (Cervical Cancer) | Cytotoxicity | 12.8 µg/mL |
| Murrayamine-J | HL-60 (Leukemia) | Cytotoxicity | 5.1 µg/mL |
| Murrayamine-J | HeLa (Cervical Cancer) | Cytotoxicity | 7.7 µg/mL |
Data sourced from multiple studies.[2][9][13]
Experimental Protocols for Computational Docking
This section provides a generalized, step-by-step protocol for performing molecular docking of this compound with a target protein using AutoDock Vina, a widely used and effective docking software.
Required Software and Resources
-
AutoDockTools (ADT): A graphical user interface for preparing docking inputs and analyzing results.
-
AutoDock Vina: The docking engine for predicting binding modes and affinities.[14]
-
PyMOL or UCSF Chimera: Molecular visualization software for viewing and analyzing docked complexes.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[15]
-
PubChem or ZINC database: A database of chemical molecules and their activities.[16]
Protocol
Step 1: Preparation of the Target Protein
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the PDB database (e.g., PDB ID: 4EY7 for human AChE).[12]
-
Prepare the Receptor:
-
Open the PDB file in AutoDockTools.
-
Remove water molecules and any co-crystallized ligands or heteroatoms that are not relevant to the docking study.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT format (e.g., protein.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.
-
Step 2: Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF or MOL2 format.[16]
-
Prepare the Ligand:
-
Open the ligand file in AutoDockTools.
-
The software will automatically detect the root and set the rotatable bonds.
-
Save the prepared ligand in the PDBQT format (e.g., this compound.pdbqt).
-
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space in the target protein where the docking algorithm will search for binding poses.
-
Set Grid Parameters:
-
Load the prepared protein PDBQT file into AutoDockTools.
-
Open the "Grid Box" option.
-
Adjust the center and dimensions (x, y, z) of the grid box to encompass the entire active site of the protein. The active site can be identified from the literature or by observing the binding location of a co-crystallized ligand in the original PDB file.
-
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid parameters.
-
Execute AutoDock Vina: Run the docking simulation from the command line:
Step 5: Analysis of Docking Results
-
Binding Affinity: The results.log file will contain the binding affinity scores (in kcal/mol) for the different predicted binding poses. A more negative value indicates a stronger binding affinity.
-
Visualization of Binding Poses:
-
Open the output file (results.pdbqt) and the protein file (protein.pdbqt) in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Analyze the interactions between this compound and the amino acid residues in the protein's active site. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a generalized workflow for computational docking.
Caption: Generalized workflow for computational docking of this compound.
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.[17][18]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.[19][20]
Conclusion
The computational docking protocols and data presented in these application notes offer a solid foundation for researchers investigating the therapeutic potential of this compound. By leveraging these in silico techniques, scientists can efficiently screen for potential protein targets, predict binding affinities, and gain insights into the molecular interactions driving the pharmacological effects of this promising natural compound. The provided workflows and signaling pathway diagrams serve as valuable visual aids for understanding the broader context of this compound's activity and guiding future research in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. jbuon.com [jbuon.com]
- 3. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ddg-pharmfac.net [ddg-pharmfac.net]
- 6. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. acgpubs.org [acgpubs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. rcsb.org [rcsb.org]
- 16. This compound | C14H11NO2 | CID 96942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 18. ptgcn.com [ptgcn.com]
- 19. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 20. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Dynamics Simulation of Murrayanine-p38 MAPK Complex
These application notes provide a detailed protocol for conducting a molecular dynamics (MD) simulation to investigate the interaction between the natural carbazole alkaloid, Murrayanine, and its potential protein target, p38 mitogen-activated protein kinase (MAPK). This protocol is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and molecular modeling.
Introduction
This compound, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated significant anticancer properties in various cancer cell lines. Studies have shown that this compound can induce apoptosis, and cell cycle arrest, and inhibit cancer cell invasion.[1][2] A key mechanism identified is the inhibition of the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in A549 lung adenocarcinoma cells.[1][2] The p38 MAPK signaling pathway is crucial in regulating cellular responses to stress and is often implicated in inflammation and cancer progression. Understanding the molecular interactions between this compound and p38 MAPK is essential for elucidating its mechanism of action and for the rational design of more potent analogs.
Molecular dynamics (MD) simulation is a powerful computational technique used to study the physical movement of atoms and molecules over time.[3] It provides detailed insights into the conformational changes, binding stability, and interaction dynamics of a protein-ligand complex.[3][4] This protocol outlines a comprehensive workflow for performing an MD simulation of a this compound-p38 MAPK complex, from system preparation to data analysis.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from a 100 ns MD simulation of the this compound-p38 MAPK complex. Such data is crucial for evaluating the stability of the complex and the binding affinity of the ligand.
| Parameter | Value | Interpretation |
| Binding Free Energy (MM/PBSA) | -45.7 ± 5.2 kcal/mol | Indicates a strong and favorable binding affinity of this compound to p38 MAPK. |
| Average RMSD (Protein Backbone) | 1.8 ± 0.3 Å | Suggests the protein maintains its overall structural integrity throughout the simulation. |
| Average RMSD (Ligand) | 0.9 ± 0.2 Å | Indicates the ligand remains stably bound in the active site with minimal fluctuation. |
| Average RMSF (Active Site Residues) | 1.2 Å | Shows minor fluctuations in the active site, consistent with a stable binding pocket. |
| Hydrogen Bonds (Occupancy > 50%) | 3 | The presence of persistent hydrogen bonds contributes to the stability of the complex. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the molecular dynamics simulation of the this compound-p38 MAPK complex. This protocol assumes the use of common bioinformatics software such as GROMACS for the simulation and AutoDock Tools for preparation.
Protocol 1: System Preparation
-
Protein Preparation:
-
Obtain the 3D crystal structure of human p38 MAPK from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized inhibitor, for example, PDB ID: 3S3I.
-
Remove the co-crystallized ligand, water molecules, and any other heteroatoms from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign atomic charges and atom types using a force field such as AMBER or CHARMM.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 72713).
-
Optimize the geometry of the this compound molecule using a quantum chemistry program (e.g., Gaussian) or a molecular modeling tool.
-
Assign partial atomic charges to the ligand atoms. This can be done using methods like RESP or AM1-BCC.
-
Generate the ligand topology and parameter files compatible with the chosen force field.
-
Protocol 2: Molecular Docking (Optional but Recommended)
-
Grid Box Generation:
-
Define the binding site on the p38 MAPK protein. This is typically centered on the location of the co-crystallized inhibitor in the original PDB file.
-
Generate a grid box that encompasses the entire binding pocket.
-
-
Docking Simulation:
-
Perform molecular docking of the prepared this compound ligand into the defined binding site of p38 MAPK using software like AutoDock Vina.
-
Analyze the docking results to identify the most favorable binding pose based on the docking score and interactions with key active site residues. The top-ranked pose will be used as the starting structure for the MD simulation.
-
Protocol 3: Molecular Dynamics Simulation
-
System Solvation and Ionization:
-
Create a periodic boundary box (e.g., cubic or dodecahedron) around the protein-ligand complex, ensuring a minimum distance of 10 Å between the protein and the box edges.
-
Fill the box with a suitable water model, such as TIP3P or SPC/E.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done in two stages: first minimizing the positions of water and ions, followed by minimizing the entire system.
-
-
Equilibration:
-
Perform a two-phase equilibration process to bring the system to the desired temperature and pressure.
-
NVT Equilibration (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This is typically run for 100-200 ps.
-
NPT Equilibration (Isothermal-Isobaric Ensemble): Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. This is typically run for 500-1000 ps.
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time to observe the dynamics of the system (e.g., 100 ns).
-
Save the trajectory and energy data at regular intervals (e.g., every 10 ps).
-
Protocol 4: Trajectory Analysis
-
Root Mean Square Deviation (RMSD):
-
Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex.
-
-
Root Mean Square Fluctuation (RMSF):
-
Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
-
Hydrogen Bond Analysis:
-
Analyze the formation and breaking of hydrogen bonds between the protein and the ligand throughout the simulation.
-
-
Binding Free Energy Calculation:
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
Visualizations
The following diagrams illustrate the experimental workflow and the relevant signaling pathway.
References
- 1. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing Murrayanine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Murrayanine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common high-yield synthetic route to this compound?
A1: A widely adopted and effective route involves a three-step process starting with a Palladium-catalyzed Buchwald-Hartwig amination, followed by a Palladium-catalyzed oxidative cyclization to form the carbazole core (Mukonine), and concluding with a selective reduction of the ester to an aldehyde (this compound).
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters include the choice of catalyst and ligand for the coupling reactions, the base used in the Buchwald-Hartwig step, strict temperature control during the DIBAL-H reduction, and maintaining an inert atmosphere for all organometallic reactions.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of starting materials and the formation of products at each stage of the synthesis.[1]
Q4: What are the expected yields for each step?
A4: Yields can vary based on the specific conditions and scale of the reaction. However, optimized protocols have reported yields of around 42% for the Buchwald-Hartwig coupling, 70% for the oxidative cyclization to Mukonine, and 78% for the final reduction to this compound.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield in the Buchwald-Hartwig amination step.
-
Possible Cause 1.1: Inefficient catalyst system.
-
Solution: The choice of ligand and base is crucial. A systematic optimization of these components is recommended. For the coupling of methyl 4-bromo-3-methoxybenzoate with aniline, using Pd(OAc)₂ as the catalyst with the Xantphos ligand and a strong base like potassium tert-butoxide (KOtBu) has been shown to provide better yields compared to weaker bases like K₂CO₃.[1]
-
-
Possible Cause 1.2: Incomplete reaction.
-
Solution: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by TLC. If the starting materials are still present after an extended period, consider increasing the reaction temperature or adding a fresh portion of the catalyst.
-
-
Possible Cause 1.3: Side reactions.
-
Solution: The formation of benzyne intermediates can lead to undesired side products.[2] Using milder reaction conditions and ensuring the purity of starting materials can help minimize these side reactions.
-
Problem 2: Low yield or formation of impurities in the oxidative cyclization step.
-
Possible Cause 2.1: Incomplete cyclization.
-
Solution: Ensure a stoichiometric amount of the palladium catalyst (e.g., Pd(OAc)₂) is used as this step is not catalytic in the traditional sense. The reaction temperature and time are also critical; monitor by TLC to determine the optimal endpoint.[1]
-
-
Possible Cause 2.2: Formation of homocoupled byproducts.
-
Solution: The purity of the starting diarylamine from the previous step is important. Purify the product of the Buchwald-Hartwig reaction thoroughly before proceeding to the cyclization.
-
Problem 3: Over-reduction or low yield in the DIBAL-H reduction of Mukonine to this compound.
-
Possible Cause 3.1: Formation of the corresponding alcohol.
-
Solution: This is a common issue with DIBAL-H reductions. The primary cause is the reaction temperature being too high. It is critical to maintain the reaction temperature at -78 °C (a dry ice/acetone bath is recommended) during the addition of DIBAL-H and for the duration of the reaction.[3]
-
-
Possible Cause 3.2: Complex mixture of products.
-
Solution: The stoichiometry of DIBAL-H is crucial. Using a slight excess can lead to over-reduction, while too little will result in an incomplete reaction. Careful, slow, dropwise addition of a standardized DIBAL-H solution is recommended.
-
-
Possible Cause 3.3: Difficult work-up.
-
Solution: Quenching the reaction at low temperature with methanol followed by the addition of Rochelle's salt (potassium sodium tartrate) solution can help to break up the aluminum salts and facilitate extraction of the product.[4]
-
Data Presentation
Table 1: Optimization of the Buchwald-Hartwig Amination Step
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 | 35 |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 38 |
| 3 | Pd(OAc)₂ | Xantphos | KOtBu | Dioxane | 100 | 42 |
Data adapted from Gaikwad, M.V., et al. (2021).[1]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-methoxy-4-(phenylamino)benzoate (Buchwald-Hartwig Amination)
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add methyl 4-bromo-3-methoxybenzoate, aniline, Pd(OAc)₂, and the Xantphos ligand.
-
Add dry dioxane as the solvent, followed by the addition of potassium tert-butoxide (KOtBu).
-
Heat the reaction mixture to 100 °C and stir until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired diarylamine.
Protocol 2: Synthesis of Mukonine (Palladium-Catalyzed Oxidative Cyclization)
-
In a sealed tube under an inert atmosphere, dissolve the methyl 3-methoxy-4-(phenylamino)benzoate in acetic acid.
-
Add a stoichiometric amount of Pd(OAc)₂ to the solution.
-
Seal the tube and heat the reaction mixture. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and dilute it with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield Mukonine.
Protocol 3: Synthesis of this compound (DIBAL-H Reduction)
-
Dissolve Mukonine in dry THF in a flask under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H in THF (typically 1.0 M) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for the recommended time, monitoring the progress by TLC.
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature, then add a saturated solution of Rochelle's salt and stir vigorously until two clear layers are observed.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure this compound.[1]
Mandatory Visualizations
References
Technical Support Center: Overcoming Low Aqueous Solubility of Murrayanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Murrayanine.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of this compound in aqueous solutions for experimental use.
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | The aqueous solubility of this compound is exceeded. This compound is known to be practically insoluble in water.[1] | 1. Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2] Add this stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion and prevent localized high concentrations that lead to precipitation.[3] Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological assay.[2] 2. pH Adjustment: If the experimental conditions allow, adjusting the pH of the aqueous solution might improve the solubility of this compound, as it is a weakly basic compound.[4] |
| Low and inconsistent results in biological assays. | Poor solubility leading to non-homogeneous distribution of the compound in the assay medium. Precipitation of the compound during the experiment. | 1. Formulation Approaches: Consider using solubility enhancement techniques such as cyclodextrin inclusion complexes, solid dispersions, or nanoparticle formulations (liposomes, nanoemulsions) to improve the apparent solubility and stability of this compound in aqueous media.[5][6] 2. Visual Inspection: Before and during the experiment, visually inspect the assay medium for any signs of precipitation. Centrifuge a small aliquot to check for any pellet formation. |
| Difficulty in preparing a stable stock solution in an aqueous-based formulation. | This compound's inherent hydrophobicity leads to instability in aqueous environments over time. | 1. Cyclodextrin Complexation: Form an inclusion complex with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility and stability.[4] 2. Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer carrier like polyvinylpyrrolidone (PVP) K30. This can improve the dissolution rate and apparent solubility.[7][8] 3. Nanoparticle Formulations: Encapsulate this compound into nanoparticles, liposomes, or nanoemulsions to create a stable aqueous dispersion. |
| Inconsistent drug loading in nanoparticle or liposomal formulations. | Suboptimal formulation parameters or preparation methods. | 1. Optimize Formulation Parameters: Systematically vary parameters such as the drug-to-carrier ratio, solvent system, and processing conditions (e.g., sonication time, homogenization pressure) to maximize drug entrapment efficiency. 2. Method Selection: The choice of preparation method (e.g., thin-film hydration for liposomes, solvent evaporation for nanoparticles) can significantly impact drug loading. Refer to the detailed experimental protocols below. |
Frequently Asked Questions (FAQs)
General Solubility
Q1: What is the aqueous solubility of this compound?
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO).[1][11] Stock solutions for in vitro experiments are often prepared in DMSO.[12]
Q3: How can I prepare a working solution of this compound for cell culture experiments?
A3: A common method is to first prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).[12] This stock solution can then be serially diluted into the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).[2]
Solubility Enhancement Techniques
Q4: What are the most common strategies to improve the aqueous solubility of this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[13][14]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.[4][15]
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.[7][8]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions.[5][6]
Q5: How do cyclodextrins improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin cavity, forming a host-guest inclusion complex. This complex has a hydrophilic exterior, which allows it to be more readily dissolved in aqueous solutions.[4][15][16]
Q6: What is a solid dispersion and how does it work for this compound?
A6: A solid dispersion is a system where a poorly water-soluble drug, like this compound, is dispersed in a solid hydrophilic carrier, such as polyvinylpyrrolidone (PVP).[7][8] This can lead to the drug being in an amorphous state, which has higher energy and thus better solubility and dissolution rates compared to its crystalline form. The hydrophilic carrier also improves the wettability of the drug particles.[17]
Q7: What are the advantages of using nanoparticle-based formulations for this compound?
A7: Nanoparticle-based formulations, such as polymeric nanoparticles, liposomes, and nanoemulsions, can significantly increase the aqueous dispersibility of this compound. These formulations encapsulate the drug within a nanocarrier, which can be suspended in an aqueous medium. This not only improves solubility but can also offer advantages like controlled release, targeted delivery, and protection of the drug from degradation.
Quantitative Data on Solubility Enhancement
While specific data for this compound is limited, the following table provides representative data on the solubility of other poorly soluble carbazole alkaloids and the potential enhancement that can be achieved with different techniques.
| Compound | Solvent System | Solubility | Fold Increase (Approx.) |
| Girinimbine | DMSO | 27.02 mg/mL (102.61 mM) | - |
| Mahanine | Water | Insoluble | - |
| Carbazole | Water (19 °C) | < 1 mg/mL | - |
| Poorly Soluble Drug (Example) | Water | 2.02 mg/100 mL | - |
| Poorly Soluble Drug (Example) | Water-PEG 400 | Significantly Increased | >10-fold |
| Usnic Acid (Hydrophobic) | Water | ~10 µg/mL | - |
| Usnic Acid (Solid Dispersion with PVP 1:2) | Water | ~200 µg/mL | 20-fold |
Note: The data for "Poorly Soluble Drug (Example)" and "Usnic Acid" are included to illustrate the potential magnitude of solubility enhancement achievable with co-solvents and solid dispersions, respectively.[8][18]
Experimental Protocols
Preparation of this compound Stock Solution using a Co-solvent
Objective: To prepare a stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in the aqueous buffer or cell culture medium immediately before use, ensuring vigorous mixing. The final DMSO concentration should be kept to a minimum (e.g., ≤ 0.5% v/v).[2]
Solubility Enhancement of this compound using Cyclodextrin Inclusion Complexation
Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer (e.g., 10% w/v). Stir until the HP-β-CD is fully dissolved.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.
-
Carefully collect the supernatant.
-
For sterile applications, filter the supernatant through a 0.22 µm syringe filter.
-
The concentration of solubilized this compound in the filtrate should be determined analytically using a validated method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.[7]
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol or another suitable volatile organic solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific weight ratio of this compound and PVP K30 (e.g., 1:5 w/w) in a suitable volume of methanol.
-
Ensure complete dissolution of both components by stirring or sonication.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be collected as a powder and stored in a desiccator.
-
The dissolution rate of this compound from the solid dispersion can be compared to the pure drug in an aqueous buffer.
Visualizations
References
- 1. Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii: Deciding Factor of Its In Vitro and In Vivo Efficacies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Carbazole | 86-74-8 [chemicalbook.com]
- 10. Carbazole CAS#: 86-74-8 [m.chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. The Growth Suppressing Effects of Girinimbine on Hepg2 Involve Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications [mdpi.com]
- 17. Solid-State Characterization and Dissolution Properties of Meloxicam–Moringa Coagulant–PVP Ternary Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bepls.com [bepls.com]
Troubleshooting Murrayanine purification by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of murrayanine, a carbazole alkaloid, using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its purification be challenging?
A1: this compound is a naturally occurring carbazole alkaloid found in the curry leaf tree, Murraya koenigii[1][2]. It is of significant interest due to its potential biological activities, including anticancer properties[3][4]. The purification of this compound can be challenging due to its relatively low concentration in the plant material, the presence of other structurally similar alkaloids that can co-elute during chromatography, and its potential for degradation under certain conditions[5].
Q2: What are the key physical and chemical properties of this compound relevant to its purification?
A2: Understanding the properties of this compound is crucial for developing a successful purification strategy. It is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which informs the choice of extraction and mobile phase solvents[3]. Its stability can be pH-sensitive, a common trait for alkaloids[5]. Key properties are summarized in the table below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₄H₁₁NO₂ | [1] |
| Molecular Weight | 225.24 g/mol | [1][2] |
| Physical Description | Solid | [1][2] |
| Melting Point | 219 °C | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Predicted Water Solubility | 0.023 g/L |[6] |
Troubleshooting Guide: Column Chromatography
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
Q3: My crude extract yield is very low. How can I improve the extraction efficiency?
A3: Low yield from the initial extraction can be a significant bottleneck. Consider the following points:
-
Plant Material Preparation: Ensure the plant material (e.g., roots and stem bark of Murraya koenigii) is thoroughly dried and ground into a coarse or fine powder to maximize the surface area for solvent penetration[1][5].
-
Solvent Choice: The choice of extraction solvent is critical. Successive extractions with solvents of increasing polarity (e.g., hexane, followed by chloroform, then ethyl acetate) can effectively partition compounds. This compound is typically found in the chloroform extract[1]. Chloroform is particularly selective for carbazole alkaloids[7].
-
Extraction Time: Ensure the extraction period is sufficient. For maceration or Soxhlet extraction, a duration of 48-72 hours for each solvent is often recommended[1].
-
Temperature Control: Avoid high temperatures during solvent evaporation (e.g., with a rotary evaporator) to prevent thermal degradation of the compound[5].
Q4: this compound is not moving from the baseline on my silica column, even with high polarity solvents. What's wrong?
A4: If this compound has an Rf value of zero or near-zero, it indicates strong adsorption to the stationary phase.
-
Highly Polar Nature: While soluble in moderately polar solvents, this compound's carbazole structure can lead to strong interactions with the acidic silica gel.
-
Alternative Adsorbents: If the compound is unstable on silica or shows irreversible adsorption, consider using alternative stationary phases like alumina or Florisil[8].
-
Deactivating Silica Gel: The acidity of silica gel can be reduced ("deactivated") by pre-treating it with a small percentage of a base like triethylamine mixed into the eluent, or by using commercially available deactivated silica.
-
Aggressive Solvent Systems: For highly retained compounds, more aggressive polar solvent systems may be needed. A common system for very polar compounds involves adding a small percentage (1-10%) of a 10% ammonium hydroxide solution in methanol to a solvent like dichloromethane[8].
Q5: I'm seeing poor separation between this compound and other impurities (peak tailing or co-elution). How can I improve resolution?
A5: Achieving good separation is the primary goal of chromatography.
-
Optimize the Solvent System: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first. Aim for a retention factor (Rf) of 0.2-0.3 for this compound to ensure it moves sufficiently but allows for separation from impurities[5]. A reported TLC system for monitoring fractions is petroleum ether:chloroform (1:1)[1].
-
Use Gradient Elution: A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is highly effective for separating complex mixtures from plant extracts[1][5].
-
Address Peak Tailing: If your compound's spot on the TLC is streaked or the peak on the column shows significant tailing, it can indicate overloading or secondary interactions. If tailing is observed, try increasing the eluent polarity slightly once the compound begins to elute[8].
-
Column Overloading: Do not overload the column. The amount of crude extract loaded should ideally be between 1-5% of the total weight of the stationary phase (silica gel)[5].
Q6: I suspect this compound is decomposing on the silica gel column. How can I confirm and prevent this?
A6: Compound instability on silica gel is a common problem in natural product chemistry[8].
-
Confirming Instability: To test for stability, spot your sample on a TLC plate. After the initial development, let the plate air dry completely, and then re-develop it in the same solvent system in the same direction. If new spots appear or the original spot changes, the compound is likely degrading on the silica[8].
-
Prevention Strategies:
-
Use a less acidic stationary phase like deactivated silica, alumina, or Florisil[8].
-
Work quickly and avoid leaving the compound on the column for extended periods.
-
As alkaloids can be sensitive to pH, consider buffering the mobile phase to a neutral or slightly basic pH to maintain the stability of the free base form[5].
-
Q7: My crude extract is not dissolving well in the hexane/ethyl acetate system I plan to use for elution. How should I load my sample?
A7: Poor solubility of the crude sample in the initial mobile phase is a frequent issue, especially on a larger scale[8].
-
Dry Loading Method: This is the preferred method for samples with poor solubility. Dissolve the crude extract in a suitable solvent (e.g., chloroform or dichloromethane) in a round-bottom flask. Add silica gel (approximately 10-20 times the mass of the sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column[9].
-
Minimal High-Polarity Solvent: A riskier alternative is to dissolve the sample in a very small volume of a strong solvent (like dichloromethane or acetone). However, this can negatively impact separation if too much is used, as it will act as the initial eluent and can cause streaking or band broadening[8].
Experimental Protocols
Protocol 1: Extraction of this compound from Murraya koenigii
-
Preparation: Air-dry the plant material (roots and stem bark) and grind it into a coarse powder[1].
-
Successive Extraction:
-
Macerate or perform Soxhlet extraction on the powdered material with hexane for 72 hours to remove non-polar compounds[1].
-
Filter and air-dry the plant material again.
-
Repeat the extraction process with chloroform for 72 hours[1]. This fraction will contain the carbazole alkaloids.
-
Optionally, perform a final extraction with ethyl acetate[1].
-
-
Concentration: Filter the chloroform extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude chloroform extract[1].
Protocol 2: Column Chromatography Purification of this compound
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (70-230 mesh) in the initial, non-polar eluting solvent (e.g., 100% hexane)[1].
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Use the dry loading method described in Q7 for best results. Carefully add the silica-adsorbed sample to the top of the column bed, creating a uniform layer.
-
Gently add a thin layer of sand on top to prevent disturbance of the sample layer when adding solvent[9].
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the solvent polarity by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient[1]. For example:
-
100% Hexane
-
98:2 Hexane:Ethyl Acetate
-
95:5 Hexane:Ethyl Acetate
-
...and so on, increasing the ethyl acetate percentage based on TLC monitoring.
-
-
-
Fraction Collection: Collect fractions of a consistent volume and monitor them using TLC[1].
-
Pooling and Concentration: Combine the fractions that contain pure this compound (based on TLC analysis) and concentrate them using a rotary evaporator to yield the purified compound[1].
Visualized Workflows and Logic
Reference Spectral Data
The structural identity and purity of this compound are confirmed through various spectroscopic techniques[1].
Table 2: ¹H-NMR Spectral Data of this compound (CDCl₃, 500 MHz)[1]
| δ (ppm) | Multiplicity | J (Hz) | Assignment |
|---|---|---|---|
| 10.19 | s | - | -CHO |
| 8.17 | s | - | H-4 |
| 8.05 | d | 7.8 | H-5 |
| 7.45-7.40 | m | - | H-6, H-7 |
| 7.28 | t | 7.5 | H-8 |
| 7.15 | s | - | H-2 |
| 3.88 | s | - | -OCH₃ |
Table 3: ¹³C-NMR Spectral Data of this compound (CDCl₃, 125 MHz)[1]
| δ (ppm) | Assignment |
|---|---|
| 191.5 | -CHO |
| 158.3 | C-1 |
| 141.2 | C-4a |
| 139.8 | C-9a |
| 126.9 | C-7 |
| 124.5 | C-8a |
| 122.9 | C-3 |
| 120.6 | C-5 |
| 119.8 | C-6 |
| 111.2 | C-8 |
| 104.9 | C-4 |
| 94.5 | C-2 |
| 55.6 | -OCH₃ |
Table 4: FT-IR Spectral Data of this compound[1][10]
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3287 | N-H stretching (carbazole) |
| 1753 | C=O stretching (aldehyde) |
| 1566 | N-H bending (carbazole) |
| 1346 | C-N stretching (carbazole) |
| 1177 | C-O stretching (methoxy) |
Table 5: UV-Vis Spectral Data of this compound (in Methanol)[1]
| λmax (nm) |
|---|
| 223 |
| 242 |
| 291 |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C14H11NO2 | CID 96942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:723-97-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Showing Compound this compound (FDB018286) - FooDB [foodb.ca]
- 7. Buy Murrayacine | 27300-29-4 [smolecule.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Technical Support Center: Murrayanine Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Murrayanine during storage. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, a carbazole alkaloid, is susceptible to degradation through several pathways, primarily influenced by environmental factors. The core carbazole structure can undergo oxidation, photodegradation, and hydrolysis, especially under harsh conditions.[1][2][3] The presence of a methoxy and an aldehyde group in this compound's structure may also influence its stability.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound may not always be visually apparent. While significant degradation might lead to a change in the color or clarity of a solution, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
Q3: How should solid this compound be stored to ensure its long-term stability?
A3: For long-term stability, solid this compound should be stored in a well-sealed container, protected from light and moisture. The recommended storage temperatures are:
-
-20°C for up to 3 years .
-
4°C for up to 2 years .
Q4: What are the best practices for storing this compound in solution?
A4: When in solution, this compound is more susceptible to degradation. To minimize this, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store aliquots in tightly sealed vials, protected from light, at:
-
-80°C for up to 6 months .
-
-20°C for up to 1 month .
It is advisable to use solvents that are free of peroxides and other reactive impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent results in biological assays. | Degradation of this compound in stock solutions or during the experiment. | 1. Prepare fresh this compound solutions before each experiment. 2. Verify the purity of the stored solid this compound using a stability-indicating analytical method (see Experimental Protocols). 3. Ensure the experimental buffer pH is within a stable range for this compound. While specific data for this compound is limited, carbazole alkaloids can be sensitive to extreme pH. |
| Appearance of new peaks in HPLC chromatogram of a stored this compound sample. | Chemical degradation of this compound. | 1. Identify the degradation products if possible using techniques like LC-MS. Potential degradation pathways include oxidation of the carbazole ring or aldehyde group, and demethylation of the methoxy group.[3] 2. Review storage conditions (temperature, light exposure, solvent quality) and handling procedures to identify the source of degradation. |
| Loss of potency of this compound standard over time. | Improper storage of the standard. | 1. Re-qualify the standard against a freshly prepared or certified reference standard. 2. Adhere strictly to the recommended storage conditions for solid and in-solution standards. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the degradation kinetics of this compound under various stress conditions. The following table provides a summary of recommended storage conditions to maintain stability.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method that can be adapted and validated to assess the stability of this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is often effective for separating carbazole alkaloids.[4] A starting point could be a gradient from 30% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan, typically around 230-254 nm and 330 nm for carbazoles).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10-100 µg/mL).
-
Degradation Samples: Subject this compound solutions to forced degradation conditions (see Protocol 2) and dilute to the same working concentration as the standard.
3. Validation Parameters (as per ICH guidelines):
-
Specificity: Ensure the method can resolve this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol 2: Forced Degradation Studies of this compound
These studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60-80°C) for a specified period.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3-30% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a specified period.
-
Analyze by HPLC.
4. Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples by HPLC.
5. Thermal Degradation (Solid State):
-
Place solid this compound in a controlled temperature oven (e.g., 60-80°C) for a specified period.
-
Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability studies.
References
Technical Support Center: Navigating Murrayanine Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with murrayanine. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our IC50 values for this compound across different experimental batches. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in bioassays. Several factors can contribute to this variability:
-
Cell Line Health and Passage Number: The physiological state of your cells is critical. Ensure you are using cells from a consistent passage number, as high passage numbers can lead to phenotypic and genotypic drift, altering their response to treatment. Maintain a consistent cell seeding density and ensure high cell viability (>95%) before starting your experiment.
-
Compound Stability and Storage: this compound, like many natural products, can be sensitive to degradation. Ensure your stock solutions are stored correctly, protected from light, and avoid repeated freeze-thaw cycles. It is advisable to prepare fresh dilutions from a stock solution for each experiment.
-
Assay Protocol Variations: Minor variations in your experimental protocol can lead to significant differences in results. Standardize incubation times, reagent concentrations, and washing steps. For instance, in an MTT assay, the incubation time with the MTT reagent and the solubilization of formazan crystals are critical steps that need to be consistent.
-
DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration in your cell culture medium is consistent and non-toxic to your cells (typically ≤ 0.1%).[1] Include a vehicle control (medium with the same DMSO concentration) in all experiments.
Q2: We are not observing the expected apoptotic effects of this compound in our cancer cell line. What could be the reason?
A2: If this compound is not inducing apoptosis as expected, consider the following:
-
Cell Line Specificity: The apoptotic response to this compound can be cell-line specific. Some cell lines may be more resistant or utilize different cell death pathways. The A549 human lung adenocarcinoma cell line has been reported to undergo apoptosis upon this compound treatment.[2][3]
-
Concentration and Treatment Duration: The concentration of this compound and the duration of treatment are crucial. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
Method of Apoptosis Detection: Ensure your apoptosis detection method is sensitive and appropriate for your experimental setup. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for quantifying apoptosis. Fluorescence microscopy with stains like DAPI, acridine orange, and ethidium bromide can also be used to visualize apoptotic morphology.[2]
Q3: We are having trouble reproducing the findings of a specific paper on this compound's effects on A549 cells. What should we do?
A3: It is crucial to be aware that a key publication on this compound's effects on A549 cells has been retracted due to the identification of non-original and manipulated figures.[4] If you are basing your experiments on the findings of Zhang et al., Med Sci Monit, 2019, you should be aware of this retraction.[4] Always ensure you are referencing credible and up-to-date literature. When encountering irreproducible results, it is good practice to cross-reference findings with other publications and critically evaluate the experimental design and data presented.
Data Summary: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |
| A549 | Lung Adenocarcinoma | 9 | 24 hours | [2][3] |
| Oral Cancer Cells | Oral Cancer | 15 | Not Specified | [5] |
| MRC-5 | Normal Lung Fibroblast | >100 | 24 hours | [2] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess the cytotoxic effects of this compound on adherent cancer cell lines.[1][5]
Materials:
-
Adherent cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh complete medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium at twice the final desired concentration.
-
Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate for 3-4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Gently pipette to ensure complete dissolution.
-
-
Data Analysis:
Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol provides a standard method for quantifying this compound-induced apoptosis.[1]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Incubation and Analysis:
-
Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples immediately by flow cytometry.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on cell cycle distribution.[2][3]
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with desired concentrations of this compound.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, to a final concentration of 70%.
-
Incubate on ice for at least 2 hours or overnight at 4°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in staining buffer containing RNase A and Propidium Iodide.
-
-
Incubation and Analysis:
-
Incubate in the dark for 30 minutes at room temperature.
-
Acquire data on a flow cytometer.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound bioassay results.
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: Signaling pathways implicated in this compound-induced apoptosis and cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retracted: this compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Cell culture contamination issues in Murrayanine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common cell culture contamination issues encountered during experiments with Murrayanine.
Frequently Asked questions (FAQs)
Q1: What are the most common types of contamination I might encounter in my this compound experiments?
A1: In cell culture experiments, including those with this compound, you may encounter two main types of contaminants:
-
Biological Contaminants: These are the most frequent and include bacteria, yeast, molds, mycoplasma, and viruses.[1][2] Cross-contamination with other cell lines is also a significant issue.[3][4]
-
Chemical Contaminants: These are non-living substances that can adversely affect your cells. Sources include impurities in media, sera, water, or reagents like Dimethyl Sulfoxide (DMSO) used to dissolve this compound.[5] Endotoxins, plasticizers from labware, and residues from cleaning agents are other potential chemical contaminants.[2][5]
Q2: How can I visually identify common biological contaminants?
A2: Regular microscopic observation is key to early detection.[6]
-
Bacteria: Will appear as small, shimmering particles between your cells, often causing a sudden drop in pH (yellowing of the medium) and turbidity (cloudiness).[1]
-
Yeast: Appear as small, round, or oval particles that may be budding. The medium may become cloudy and the pH can drop.
-
Mold: Can be seen as filamentous structures (hyphae) and may form dense clusters of spores. The medium might look fuzzy or cloudy.
-
Mycoplasma: Are too small to be seen with a standard light microscope and do not cause obvious turbidity. Their presence can alter cell metabolism and growth, making routine testing essential.[6][7]
Q3: Mycoplasma is a concern in my lab. How can I prevent and detect it?
A3: Mycoplasma is a common and insidious contaminant because it's hard to detect visually.[7] A multi-pronged approach is recommended for control:
-
Prevention: The best strategy is prevention.[8] This includes practicing strict aseptic technique, quarantining and testing new cell lines, and using mycoplasma-free certified reagents.[8][9] Regular cleaning of incubators and biosafety cabinets is also crucial.[10][11]
-
Detection: Since you can't see it, you must test for it. Common detection methods include PCR-based assays, DNA staining (e.g., DAPI or Hoechst), and mycoplasma-specific culture methods.[6] Routine testing of cell stocks is highly recommended.[10]
Q4: I dissolve my this compound in DMSO. Could this be a source of contamination?
A4: Yes, the DMSO used to dissolve this compound can be a source of chemical or biological contamination.
-
Chemical Purity: Use only high-purity, cell culture-grade DMSO to avoid introducing chemical contaminants that could be toxic to your cells.[9]
-
Sterility: Ensure your DMSO is sterile. If you suspect contamination, you can filter-sterilize it through a 0.22-micron filter compatible with DMSO (e.g., Teflon or nylon).[12][13]
-
Cytotoxicity: High concentrations of DMSO are toxic to cells. It's crucial to keep the final concentration of DMSO in your culture medium low, typically at or below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[6][14] Always include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in your assays.[6][9]
Q5: Can the this compound itself be a source of contamination?
A5: As a plant-derived alkaloid, there is a possibility that the purified compound could contain contaminants from the extraction and purification process. Contamination of herbal medicines with other plant alkaloids or microbial contaminants can occur.[2][15] It is essential to source this compound from a reputable supplier that provides a certificate of analysis detailing its purity.
Troubleshooting Guides
Issue 1: Sudden Turbidity and pH Change in Culture
| Possible Cause | Identification | Solution |
| Bacterial Contamination | Rapidly cloudy medium, sharp drop in pH (media turns yellow), visible moving particles under microscope.[1] | Immediately discard the contaminated culture to prevent spreading. Thoroughly decontaminate the biosafety cabinet, incubator, and any shared equipment with 70% ethanol and a disinfectant.[6] Review aseptic techniques with all lab personnel.[8] |
| Yeast Contamination | Cloudy medium, possible pH drop, visible round or oval budding particles under microscope. | Discard the contaminated culture. Decontaminate all work surfaces and equipment. Review handling procedures to identify potential sources of airborne contamination. |
Issue 2: Slower Growing Cells and/or Changes in Morphology without Obvious Contamination
| Possible Cause | Identification | Solution |
| Mycoplasma Contamination | No visible turbidity. Cells may appear grainy, have reduced proliferation rates, or show changes in morphology.[7] | Quarantine the suspected culture and test for mycoplasma using a reliable method (e.g., PCR).[9][10] If positive, it is best to discard the culture. If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents can be attempted, but the cells should be re-tested afterward.[10] |
| Chemical Contamination | No visible organisms. Cells may show signs of stress, such as reduced attachment, altered growth, or increased cell death.[7] | Review all reagents, media, and supplements for potential sources of contamination.[7] If DMSO is used, run a toxicity control to ensure the concentration is not too high.[14] Test new lots of media and serum before use.[7] |
| Cross-Contamination with another Cell Line | Altered morphology and growth rate that is inconsistent with the expected cell line. | Authenticate your cell line using methods like Short Tandem Repeat (STR) profiling.[3] If cross-contamination is confirmed, discard the affected culture and obtain a new, authenticated stock from a reputable cell bank. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against different cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound | A549 | Lung Adenocarcinoma | 9 µM[16] |
| This compound | SCC-25 | Oral Squamous Carcinoma | 15 µM |
Note: The study reporting an IC50 of 9 µM in A549 cells has been retracted due to data manipulation. This information is provided for context but should be interpreted with caution.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound on an adherent cancer cell line.[6]
Materials:
-
Adherent cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.[6] Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the medium from the wells and replace it with the prepared this compound dilutions and vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.[6]
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol describes how to quantify apoptosis in response to this compound treatment using flow cytometry.[6]
Materials:
-
Cells treated with this compound and appropriate controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity and apoptosis induction.
Caption: Signaling pathways affected by this compound leading to apoptosis and cell cycle arrest.
References
- 1. kumc.edu [kumc.edu]
- 2. Worldwide Occurrence and Investigations of Contamination of Herbal Medicines by Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 4. researchgate.net [researchgate.net]
- 5. actabotanica.org [actabotanica.org]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. himedialabs.com [himedialabs.com]
- 14. lifetein.com [lifetein.com]
- 15. mdpi.com [mdpi.com]
- 16. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Murrayanine In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Murrayanine in in vitro experiments. The information is compiled from various studies to address potential issues and clarify observations related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in in vitro studies?
A1: While most in vitro research focuses on the anti-cancer properties of this compound, "off-target effects" can be understood as its cytotoxic or modulatory activities in non-cancerous cell lines. Studies have shown that this compound exhibits differential cytotoxicity. For instance, the IC50 value in A549 lung cancer cells is 9 µM, whereas in normal MRC-5 lung fibroblasts, it is greater than 100 µM, indicating a degree of selectivity.[1] Similarly, against the SCC-25 oral cancer cell line, the IC50 is 15 µM, while for non-cancerous hTERT-OME cells, it is significantly higher at 92 µM.[2] These differences highlight a therapeutic window, but also confirm that at higher concentrations, off-target cytotoxicity can occur.
Q2: My non-cancerous control cell line is showing signs of cytotoxicity. What could be the cause?
A2: There are several potential reasons for observing cytotoxicity in your non-cancerous control cell line:
-
High Concentration: this compound's cytotoxic effects are dose-dependent.[1][2] Exceeding the selective concentration range can lead to off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.[3]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your cells, typically below 0.5%, and ideally at or below 0.1%.[3]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It's possible your control cell line is more sensitive to this compound than those reported in the literature.
Q3: Can this compound affect signaling pathways in non-target cells?
A3: The primary literature focuses on the modulation of signaling pathways in cancer cells, such as the inhibition of p38 MAPK, AKT/mTOR, and Raf/MEK/ERK pathways.[1][2][3] While specific studies on these pathways in non-cancerous cells treated with this compound are limited, it is plausible that at concentrations leading to off-target cytotoxicity, similar pathways could be affected. If you observe unexpected phenotypic changes in your control cells, investigating these pathways could provide insights.
Q4: Is the induction of apoptosis and cell cycle arrest a specific on-target effect?
A4: In the context of cancer research, apoptosis induction and cell cycle arrest (specifically at the G2/M phase) are considered desired on-target effects.[1][4] this compound has been shown to increase the Bax/Bcl-2 ratio and activate caspase-3 and caspase-9 in A549 cancer cells.[1][4] However, if these effects are observed in non-cancerous cells, they would be classified as undesirable off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Control Cells
| Potential Cause | Troubleshooting Step |
| This compound concentration too high | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific control cell line.[3] |
| Solvent (e.g., DMSO) toxicity | Run a vehicle control experiment with varying concentrations of the solvent to determine the maximum tolerated concentration for your cell line.[3] |
| Compound instability | Prepare a fresh stock solution of this compound and avoid multiple freeze-thaw cycles.[3] |
| Incorrect cell seeding density | Optimize cell seeding density to ensure cells are in a healthy growth phase during treatment. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in treatment duration | Standardize the treatment duration across all experiments. The cytotoxic effects of this compound may be time-dependent.[3] |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Reagent quality | Ensure all reagents, including cell culture media and supplements, are of high quality and not expired. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Human Lung Adenocarcinoma | 9 | [1][4] |
| MRC-5 | Human Lung Fibroblast (Normal) | >100 | [1] |
| SCC-25 | Human Oral Squamous Carcinoma | 15 | [2] |
| hTERT-OME | Non-cancerous Oral Epithelial | 92 | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from studies investigating the cytotoxic effects of this compound.[1][4]
-
Cell Seeding: Seed cells (e.g., A549, MRC-5) into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 9, 18, 36 µM).[1][4]
-
Incubation: Incubate the cells with this compound for the desired treatment period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Murrayanine
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of murrayanine. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a carbazole alkaloid naturally found in Murraya koenigii, commonly known as the curry leaf tree. It has demonstrated significant potential in oncology research, exhibiting cytotoxic and apoptotic effects against various cancer cell lines, including oral, lung, and breast cancer.[1][2]
Q2: What are the main challenges in using this compound for in vivo studies?
A2: The primary challenge for in vivo applications of this compound is its presumed low aqueous solubility, which can lead to poor oral bioavailability.[3] This means that after oral administration, only a small fraction of the compound may be absorbed into the systemic circulation, potentially limiting its therapeutic efficacy. While specific data for this compound is limited, related carbazole alkaloids have shown poor solubility and absorption.[4]
Q3: What are the key signaling pathways modulated by this compound?
A3: In vitro studies have shown that this compound can inhibit several key signaling pathways involved in cancer cell proliferation and survival. These include the AKT/mTOR, Raf/MEK/ERK, and RANK/RANKL pathways.[1][5][6]
Q4: Are there any known physicochemical properties of this compound?
A4: Yes, some of the known properties of this compound are summarized in the table below. Its computed XLogP3-AA value of 2.8 suggests it is a lipophilic compound.[7]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁NO₂ | [8][7] |
| Molecular Weight | 225.24 g/mol | [8][7] |
| Melting Point | 219 °C | [8][7] |
| Physical Description | Solid | [8][7] |
| XLogP3-AA (Computed) | 2.8 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source(s) |
| A549 | Lung Adenocarcinoma | 9 µM | [2] |
| SCC-25 | Oral Squamous Carcinoma | 15 µM | [6] |
| CAMA-1 | Breast Cancer | 18 µM | [9] |
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered compound like this compound is a common challenge, often stemming from its poor solubility and physiological factors.
-
Potential Causes:
-
Poor Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability due to food effects.[6]
-
Formulation Optimization: Consider formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[3] These can reduce the dependency of absorption on physiological variables.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
-
-
Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability
-
Question: this compound shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could explain this discrepancy?
-
Answer: This scenario suggests that while this compound can cross the intestinal epithelium, other factors are limiting its entry into the systemic circulation.
-
Potential Causes:
-
Poor Solubility and Dissolution: Even with high permeability, if the compound does not dissolve in the GI fluids, it cannot be absorbed. This is a common issue for BCS Class II compounds (low solubility, high permeability).
-
Extensive First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches the systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the compound back into the GI lumen.
-
-
Troubleshooting Steps:
-
Enhance Solubility: Employ formulation strategies such as SEDDS, solid dispersions, or nanoparticle formulations to increase the concentration of dissolved this compound in the gut.
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound.
-
Assess P-gp Substrate Potential: Use in vitro models to determine if this compound is a substrate for P-gp or other efflux transporters. If so, co-administration with a P-gp inhibitor could be explored in preclinical models.
-
-
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of the poorly water-soluble this compound.
-
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., oleic acid, castor oil, Capryol 90), surfactants (e.g., Tween 80, Kolliphor RH40, Cremophor EL), and co-surfactants/co-solvents (e.g., Transcutol P, PEG 400, ethanol) to select components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, construct ternary phase diagrams with different proportions of the selected oil, surfactant, and co-surfactant. This will help identify the self-emulsifying regions.
-
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture (if necessary) and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Visually assess the time it takes for the SEDDS to form a fine emulsion upon gentle agitation in an aqueous medium.
-
In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the release of this compound from the SEDDS formulation to the unformulated compound.
-
-
Protocol 2: Preparation of a this compound-Loaded Solid Dispersion
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.
-
Methodology (Solvent Evaporation Method):
-
Selection of a Hydrophilic Carrier: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).
-
Preparation of the Solid Dispersion:
-
Dissolve this compound and the selected carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
-
Characterization of the Solid Dispersion:
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound in the dispersion.
-
In Vitro Dissolution: Conduct dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.
-
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
-
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) with an average weight of 200-250g.
-
Study Design:
-
Divide the animals into groups (e.g., n=6 per group).
-
Group 1: Oral administration of this compound suspension (e.g., in 0.5% carboxymethyl cellulose).
-
Group 2: Oral administration of the optimized this compound formulation (e.g., SEDDS or solid dispersion).
-
Group 3 (Optional): Intravenous administration of this compound solution to determine absolute bioavailability.
-
-
Dosing and Sampling:
-
Fast the animals overnight before dosing.
-
Administer the formulations at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for each group.
-
Determine the relative bioavailability of the enhanced formulation compared to the suspension.
-
-
Mandatory Visualizations
References
- 1. scispace.com [scispace.com]
- 2. research.monash.edu [research.monash.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C14H11NO2 | CID 96942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: Optimizing Murrayanine Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbazole alkaloid Murrayanine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in an in vivo efficacy study?
A recommended starting point for in vivo efficacy studies in mice is between 10 and 20 mg/kg body weight. One study on xenografted mice with oral cancer cells demonstrated that this compound administered at these concentrations led to a decrease in tumor volume and weight.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease indication.
Q2: What is the primary mechanism of action of this compound?
This compound has been shown to exert its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. In human oral cancer cells, it deactivates the AKT/mTOR and Raf/MEK/ERK signaling pathways.[2] Additionally, in human lung adenocarcinoma cells, this compound has been found to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[3]
Q3: What are the known IC50 values for this compound in vitro?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line. For example:
-
Oral Cancer (SCC-25 cells): 15 µM[2]
-
Lung Adenocarcinoma (A549 cells): 9 µM[3]
-
Normal Oral Cells (hTERT-OME cells): 92 µM, suggesting lower toxicity to non-cancerous cells.[2]
Q4: Is there any available pharmacokinetic data for this compound?
Currently, there is a lack of published pharmacokinetic data specifically for this compound, including parameters such as Cmax, Tmax, AUC, and bioavailability. However, studies on other carbazole alkaloids, such as mahanine, have shown that their bioavailability can be enhanced when administered as part of an enriched fraction from Murraya koenigii leaves.[4] This suggests that the formulation and co-administration of other compounds may influence the absorption and systemic exposure of this compound. Researchers should consider conducting pilot pharmacokinetic studies to characterize the profile of this compound in their specific experimental setup.
Q5: What is the known toxicity profile of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound during formulation preparation. | This compound, like many carbazole alkaloids, is hydrophobic and has low aqueous solubility. | 1. Select an appropriate vehicle: A mixture of DMSO and a solubilizing agent like PEG-400 or Tween 80 in saline or PBS is commonly used for hydrophobic compounds. 2. Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle. 3. Gentle Warming: Gently warm the solution to increase solubility, but be cautious of potential degradation at high temperatures. |
| Precipitation of this compound upon injection into the animal. | The vehicle containing this compound may not be miscible with physiological fluids, leading to precipitation at the injection site. | 1. Optimize vehicle composition: Decrease the percentage of organic solvent (e.g., DMSO) and increase the concentration of the solubilizing agent (e.g., Tween 80). 2. Increase injection volume: If permissible, a larger injection volume with a lower concentration of this compound may prevent precipitation. 3. Change administration route: Consider oral gavage if intraperitoneal injection is problematic, although this may alter bioavailability. |
| No observable therapeutic effect at the tested doses. | 1. Suboptimal dosage: The administered dose may be too low to elicit a biological response. 2. Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. 3. Rapid metabolism: this compound may be quickly metabolized and cleared from the system. | 1. Conduct a dose-escalation study: Gradually increase the dose to identify an effective range. 2. Evaluate a different administration route: Intravenous administration (if feasible) can bypass initial absorption barriers. 3. Consider formulation strategies: The use of nanoformulations or absorption enhancers may improve bioavailability. |
| Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur). | The administered dose may be too high, or the vehicle itself could be causing adverse effects. | 1. Reduce the dose: Lower the dose of this compound to a level that is better tolerated. 2. Vehicle control group: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity. 3. Monitor animals closely: Regularly check for clinical signs of toxicity and establish clear humane endpoints. |
Data Summary Tables
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCC-25 | Oral Cancer | 15 | [2] |
| A549 | Lung Adenocarcinoma | 9 | [3] |
| hTERT-OME | Normal Oral Cells | 92 | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Model
| Animal Model | Cancer Type | Administration Route | Dosage (mg/kg) | Outcome | Reference |
| Xenografted Mice | Oral Cancer | Not specified in abstract | 10 and 20 | Decreased tumor volume and weight | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG-400), sterile
-
Tween 80, sterile
-
Phosphate-buffered saline (PBS) or 0.9% saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, dissolve the this compound powder in a small volume of DMSO (e.g., 10% of the final volume). Vortex thoroughly.
-
Add solubilizing agents: Add PEG-400 (e.g., 40% of the final volume) and Tween 80 (e.g., 5-10% of the final volume) to the DMSO-Murrayanine solution. Vortex until the solution is clear.
-
Add saline or PBS: Slowly add sterile saline or PBS to the mixture to reach the final desired volume. Vortex thoroughly. The final concentration of DMSO should be kept as low as possible (ideally ≤10%).
-
Sonication (if necessary): If the solution is not completely clear, sonicate for 5-10 minutes.
-
Sterile filtration (optional but recommended): If the final solution will be stored, sterile filter it through a 0.22 µm syringe filter.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other appropriate disinfectant
-
Animal scale
Procedure:
-
Weigh the mouse: Accurately weigh the mouse to calculate the precise injection volume.
-
Restrain the mouse: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse can be tilted slightly with its head downwards.[5][6]
-
Locate the injection site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[7]
-
Disinfect the injection site: Wipe the injection site with 70% ethanol.[6]
-
Insert the needle: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate: Gently pull back the plunger to ensure that no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.[6]
-
Inject the solution: Slowly and steadily inject the this compound solution.
-
Withdraw the needle: Withdraw the needle and return the mouse to its cage.
-
Monitor the animal: Observe the mouse for any immediate adverse reactions.
Protocol 3: Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)[8]
-
Animal scale
Procedure:
-
Weigh the mouse: Determine the correct volume of the this compound solution to administer (typically not exceeding 10 ml/kg).[9]
-
Select the appropriate gavage needle: The length of the needle should be from the corner of the mouse's mouth to the last rib.[10]
-
Restrain the mouse: Firmly grasp the mouse by the loose skin on its back and neck to immobilize its head.
-
Insert the gavage needle: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.[11]
-
Confirm placement: If there is resistance, the needle may be in the trachea. Withdraw and re-insert.
-
Administer the solution: Once the needle is correctly placed, administer the solution slowly.
-
Withdraw the needle: Gently remove the gavage needle.
-
Monitor the animal: Return the mouse to its cage and monitor for any signs of distress.[8]
Visualizations
Signaling Pathways of this compound
Caption: this compound inhibits the AKT/mTOR, Raf/MEK/ERK, and p38 MAPK signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of this compound in a xenograft model.
Troubleshooting Logic for Poor Solubility
Caption: A decision-making flowchart for troubleshooting poor solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting AKT/mTOR in Oral Cancer: Mechanisms and Advances in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development of Mahanine-Enriched Fraction from Indian Spice Murraya koenigii for the Management of Cancer: Efficacy, Temperature/pH stability, Pharmacokinetics, Acute and Chronic Toxicity (14-180 Days) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. research.vt.edu [research.vt.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. research.sdsu.edu [research.sdsu.edu]
Technical Support Center: Scaling Up Murrayanine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of Murrayanine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound, a carbazole alkaloid with significant biological activity, typically involves a three-stage process: a Buchwald-Hartwig amination, a palladium-catalyzed oxidative cyclization to form the carbazole core, and a final reduction step to yield the target aldehyde. Scaling up this process from laboratory to pilot or production scale can present several challenges.
Stage 1: Buchwald-Hartwig Amination
This initial step involves the coupling of an amine with an aryl halide to form a diarylamine intermediate.
Q1: We are observing a significant decrease in yield for the Buchwald-Hartwig amination upon scaling up from a 1 g to a 100 g scale. What are the likely causes and how can we troubleshoot this?
A1: Decreased yield during the scale-up of Buchwald-Hartwig amination is a common issue. Several factors can contribute to this problem:
-
Insufficient Mixing: In larger reaction vessels, inadequate agitation can lead to poor mixing of the heterogeneous reaction mixture (especially with inorganic bases), resulting in localized "hot spots" and incomplete reaction.
-
Troubleshooting:
-
Ensure the use of an appropriately sized and shaped overhead stirrer to maintain a well-suspended slurry.
-
Consider the use of a soluble organic base as an alternative to inorganic bases to create a homogeneous reaction mixture.
-
-
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and impurities. On a larger scale, the increased surface area and longer reaction times can heighten the risk of catalyst deactivation.
-
Troubleshooting:
-
Ensure all reagents and solvents are of high purity and thoroughly degassed.
-
Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Consider using a more robust palladium precatalyst or increasing the catalyst loading slightly for the scaled-up reaction.[1][2]
-
-
-
Impurity Effects: The purity of starting materials is critical. Impurities that may have been negligible on a small scale can have a significant impact on larger runs by interfering with the catalyst.
-
Troubleshooting:
-
Thoroughly purify all starting materials before use.
-
Perform small-scale test reactions with new batches of reagents to confirm their quality.
-
-
Q2: We are experiencing difficulty with product purification for the diarylamine intermediate at a larger scale. What are some effective purification strategies?
A2: Purification of the diarylamine intermediate can become more challenging at scale due to the larger volume of material and potential for increased byproducts.
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient method for large-scale purification.
-
Troubleshooting:
-
Screen various solvent systems to find one that provides good recovery and high purity.
-
Control the cooling rate to promote the formation of easily filterable crystals.
-
-
-
Column Chromatography: While feasible at the lab scale, large-scale column chromatography can be resource-intensive.
-
Troubleshooting:
-
Optimize the mobile phase to ensure good separation.
-
Consider using automated flash chromatography systems for more efficient large-scale purification.
-
-
-
Solvent Extraction: A well-designed series of aqueous washes can help remove many impurities and unreacted starting materials.
Stage 2: Palladium-Catalyzed Oxidative Cyclization
This step forms the crucial carbazole core of the this compound molecule.
Q3: The oxidative cyclization step is sluggish and incomplete on a larger scale. How can we improve the reaction rate and conversion?
A3: Several factors can influence the efficiency of the palladium-catalyzed oxidative cyclization at scale:
-
Oxidant Efficiency: The choice and amount of oxidant are critical for regenerating the active Pd(II) catalyst.
-
Troubleshooting:
-
Ensure the oxidant is fresh and of high quality.
-
Slightly increasing the equivalents of the oxidant may be necessary on a larger scale to overcome any minor decomposition or side reactions.
-
-
-
Reaction Temperature: Inadequate heat transfer in large reactors can lead to lower internal temperatures than the setpoint, slowing down the reaction.
-
Troubleshooting:
-
Use a reactor with good heat transfer capabilities.
-
Monitor the internal reaction temperature closely and adjust the external heating accordingly.
-
-
-
Catalyst Loading: While minimizing catalyst use is desirable, a slightly higher loading might be necessary to achieve a reasonable reaction time at scale.[3]
-
Troubleshooting:
-
Experiment with incrementally increasing the palladium catalyst loading to find the optimal balance between reaction rate and cost.
-
-
Q4: We are observing the formation of palladium black in our large-scale cyclization reaction. What does this indicate and how can it be prevented?
A4: The formation of palladium black (aggregated palladium particles) is a sign of catalyst decomposition and leads to a loss of catalytic activity.[4]
-
Prevention Strategies:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can help stabilize the active palladium species and prevent aggregation.[4]
-
Controlled Reaction Conditions: Avoid excessively high temperatures and ensure efficient stirring to maintain a homogeneous distribution of the catalyst.
-
Purity of Reagents: Ensure all reagents and the solvent are free from impurities that could poison the catalyst.
-
Stage 3: DIBAL-H Reduction
The final step involves the selective reduction of an ester functional group to an aldehyde.
Q5: The DIBAL-H reduction is giving a mixture of the desired aldehyde and the over-reduced alcohol product at scale. How can we improve the selectivity?
A5: Controlling the selectivity of DIBAL-H reductions can be challenging, especially on a larger scale due to the exothermic nature of the reaction and quench.[5][6]
-
Strict Temperature Control: The selectivity of DIBAL-H is highly dependent on maintaining a low reaction temperature (typically -78 °C).[5][7]
-
Troubleshooting:
-
Use a reactor with efficient cooling capabilities.
-
Add the DIBAL-H solution slowly and monitor the internal temperature to prevent any exothermic spikes.
-
-
-
Stoichiometry: Precise control over the amount of DIBAL-H is crucial.
-
Troubleshooting:
-
Accurately determine the concentration of the DIBAL-H solution before use.
-
Use a calibrated addition pump for precise delivery of the reagent.
-
-
-
Quenching Procedure: The quenching of the reaction is also critical to prevent over-reduction.
-
Troubleshooting:
-
Quench the reaction at low temperature by slowly adding a suitable reagent like methanol or ethyl acetate before warming to room temperature.
-
-
Q6: We are concerned about the safety of handling large quantities of DIBAL-H. What are the key safety considerations?
A6: DIBAL-H is a pyrophoric reagent that reacts violently with water and protic solvents.[7]
-
Key Safety Precautions:
-
All manipulations must be carried out under a strict inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents and oven-dried glassware.
-
Personnel must be properly trained in handling pyrophoric reagents and wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.
-
Have appropriate quenching agents and fire extinguishers readily available.
-
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Buchwald-Hartwig Amination | ||
| Reaction Time | 8 hours | 12 hours |
| Yield | 92% | 85% |
| Purity (crude) | 95% | 90% |
| Pd-Catalyzed Cyclization | ||
| Reaction Time | 12 hours | 18 hours |
| Yield | 88% | 81% |
| Purity (crude) | 90% | 85% |
| DIBAL-H Reduction | ||
| Reaction Time | 2 hours | 3 hours |
| Yield (Aldehyde) | 85% | 78% |
| Aldehyde:Alcohol Ratio | 95:5 | 90:10 |
Experimental Protocols
Protocol 1: Pilot Scale (100 g) Buchwald-Hartwig Amination
Materials:
-
Aryl Bromide (1.0 eq, 100 g)
-
Aniline derivative (1.1 eq)
-
Sodium tert-butoxide (1.5 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
Anhydrous Toluene (1 L)
Procedure:
-
To a 2 L, oven-dried, three-necked round-bottom flask equipped with an overhead stirrer, condenser, and nitrogen inlet, add the aryl bromide, aniline derivative, and sodium tert-butoxide.
-
Evacuate and backfill the flask with nitrogen three times.
-
In a separate flask, dissolve the Pd(OAc)₂ and SPhos in anhydrous, degassed toluene (100 mL).
-
Add the catalyst solution to the main reaction flask via cannula.
-
Add the remaining anhydrous, degassed toluene (900 mL).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (approx. 12 hours), cool the reaction to room temperature.
-
Carefully quench the reaction with water (200 mL).
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: Pilot Scale (100 g) Palladium-Catalyzed Oxidative Cyclization
Materials:
-
Diarylamine Intermediate (1.0 eq, 100 g)
-
Pd(OAc)₂ (0.1 eq)
-
Benzoquinone (2.5 eq)
-
Acetic Acid (1 L)
Procedure:
-
To a 2 L, three-necked round-bottom flask equipped with an overhead stirrer and condenser, add the diarylamine intermediate and acetic acid.
-
Add the Pd(OAc)₂ and benzoquinone.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (approx. 18 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice water (2 L) and stir for 1 hour.
-
Filter the resulting precipitate and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify by column chromatography or recrystallization.
Protocol 3: Pilot Scale (50 g) DIBAL-H Reduction
Materials:
-
Carbazole Ester Intermediate (1.0 eq, 50 g)
-
DIBAL-H (1.0 M in hexanes, 1.1 eq)
-
Anhydrous Dichloromethane (DCM) (500 mL)
Procedure:
-
To a 1 L, oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the carbazole ester intermediate in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise via a syringe pump, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of ethyl acetate (50 mL).
-
Allow the mixture to warm to room temperature and then slowly add a saturated aqueous solution of Rochelle's salt (200 mL).
-
Stir vigorously until two clear layers are observed.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tuodaindus.com [tuodaindus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Synthesis of Murrayanine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the palladium-catalyzed synthesis of the carbazole alkaloid, Murrayanine. The guidance is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Carbazole Product
Q1: My Buchwald-Hartwig amination step to form the diarylamine precursor is giving a low yield. What are the likely causes and how can I fix it?
A1: Low yields in the Buchwald-Hartwig amination are common and can often be traced back to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. For the synthesis of the diarylamine precursor to this compound, bulky, electron-rich phosphine ligands are often preferred. If you are observing low conversion, consider switching to a more robust ligand. For instance, in a successful synthesis of a this compound precursor, Xantphos was used in combination with a Pd(0) source.[1]
-
Base Selection: The choice and quality of the base are paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[1] Ensure your base is anhydrous and freshly opened or properly stored, as absorbed moisture can deactivate the catalyst and hydrolyze starting materials.
-
Reaction Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel, or running the reaction under a poor inert atmosphere (nitrogen or argon), can lead to catalyst oxidation and deactivation.
-
Substrate Quality: Ensure your aryl halide and aniline starting materials are pure. Impurities can poison the catalyst.
Q2: I'm observing significant amounts of side products in my Suzuki-Miyaura coupling reaction to form a biaryl precursor. What are these byproducts and how can I minimize them?
A2: The most common side reactions in Suzuki-Miyaura coupling are homocoupling of the boronic acid and dehalogenation of the aryl halide.
-
Homocoupling: This is the dimerization of your boronic acid reagent. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial. Using a pre-catalyst that cleanly generates the active Pd(0) species can also help.
-
-
Dehalogenation: This involves the replacement of the halide on your aryl halide with a hydrogen atom.
-
Solution: This side reaction can be influenced by the choice of base and solvent. Using a weaker base or a less polar solvent may reduce the extent of dehalogenation. Additionally, ensuring the transmetalation step is efficient by using a high-quality boronic acid can outcompete the dehalogenation pathway.
-
Issue 2: Difficulty with the Intramolecular Cyclization to Form the Carbazole Core
Q3: The final palladium-catalyzed intramolecular C-H activation/C-N bond formation to yield the carbazole is not proceeding as expected. What are the critical parameters to consider?
A3: This cyclization step is often the most challenging. Several factors can influence its success.
-
Oxidant: This reaction typically requires an oxidant to regenerate the active Pd(II) catalyst. Stoichiometric amounts of Pd(OAc)₂ can be used to drive the reaction.[1] Alternatively, a catalytic amount of a palladium source with a co-oxidant like copper(II) acetate or even oxygen (air) can be employed. If the reaction is sluggish, the choice and amount of oxidant may need optimization.
-
Directing Groups: The presence and nature of directing groups on the arene undergoing C-H activation can significantly impact the regioselectivity and efficiency of the cyclization.
-
Reaction Temperature: High temperatures are often required for C-H activation. If you are observing low conversion, a gradual increase in the reaction temperature might be beneficial. However, be mindful that excessively high temperatures can lead to catalyst decomposition and byproduct formation.
Quantitative Data Summary
The following tables summarize key quantitative data for palladium-catalyzed reactions relevant to this compound synthesis.
Table 1: Optimization of Buchwald-Hartwig Amination for a this compound Precursor
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85[1] |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 78 |
| 3 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 92 |
Yields are for the diarylamine product.
Table 2: Common Side Products in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Common Side Product | Typical Yield Range (%) | Key Factors Influencing Formation |
| Suzuki-Miyaura | Boronic Acid Homocoupling | 5-20 | Oxygen presence, catalyst system |
| Suzuki-Miyaura | Dehalogenation | 2-15 | Base strength, solvent polarity, ligand choice |
| Buchwald-Hartwig | Hydrodehalogenation | 5-10 | Catalyst system, hydrogen source (e.g., solvent) |
| Heck | Double Bond Isomerization | Variable | Reaction time, temperature, base |
Experimental Protocols
Protocol 1: Synthesis of a Diarylaminer Precursor via Buchwald-Hartwig Amination[1]
-
To an oven-dried Schlenk tube, add methyl 4-bromo-3-methoxybenzoate (1.0 mmol), aniline (1.2 mmol), cesium carbonate (2.0 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Oxidative Cyclization to form the Carbazole Core[1]
-
To a round-bottom flask, add the diarylamine precursor (1.0 mmol) and palladium(II) acetate (Pd(OAc)₂, 1.2 mmol).
-
Add acetic acid (10 mL).
-
Heat the reaction mixture at 110 °C for 4 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the carbazole.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Common side reactions in Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting low yields.
References
Validation & Comparative
Murrayanine vs. Girinimbine: A Comparative Analysis of Anti-Inflammatory Potential
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the anti-inflammatory activities of two carbazole alkaloids, Murrayanine and Girinimbine. Both compounds, isolated from the curry leaf tree (Murraya koenigii), have demonstrated notable anti-inflammatory properties, operating through interconnected cellular signaling pathways.
This document synthesizes available experimental data to offer an objective comparison of their performance, outlines the methodologies of key experiments, and visualizes the underlying biological processes.
At a Glance: Chemical Structures
This compound and Girinimbine are structurally related carbazole alkaloids. Their chemical structures are depicted below.
| Compound | Chemical Structure |
| This compound | |
| Girinimbine |
Comparative Efficacy: A Data-Driven Overview
The anti-inflammatory effects of this compound and Girinimbine have been evaluated through various in-vitro and in-vivo studies. While direct comparative studies are limited, this section summarizes the available quantitative data to facilitate a comparative assessment of their potency.
In-Vitro Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of this compound and Girinimbine on key inflammatory mediators in cell-based assays.
| Inflammatory Mediator | This compound | Girinimbine | Assay System |
| Nitric Oxide (NO) | Decreased production[1] | 78.9% inhibition at 51±3.81 µg/mL[2] | LPS-stimulated RAW 264.7 macrophages |
| TNF-α | Decreased production[1] | Reduced levels in vivo[3] | LPS-stimulated RAW 264.7 macrophages / Carrageenan-induced peritonitis in mice |
| IL-6 | Decreased production[1] | Data not available | LPS-stimulated RAW 264.7 macrophages |
| IL-1β | Data not available | Reduced levels in vivo[3] | Carrageenan-induced peritonitis in mice |
| COX-2 Expression | Decreased protein expression[1] | Suppresses COX-2 enzyme[4] | LPS-stimulated RAW 264.7 macrophages |
| iNOS Expression | Decreased protein expression[1] | Data not available | LPS-stimulated RAW 264.7 macrophages |
| NF-κB Translocation | Decreased IκB phosphorylation[1] | 32.7% inhibition at 100 µg/mL[2] | LPS-stimulated RAW 264.7 macrophages |
In-Vivo Anti-Inflammatory Activity
The anti-inflammatory efficacy of these compounds has also been demonstrated in animal models of inflammation.
| Animal Model | This compound Derivative | Girinimbine | Parameter Measured |
| Carrageenan-Induced Paw Edema in Rats | 51.31% edema reduction at 3 hours (Chalcone derivative) | Data not available | Paw volume/thickness |
| Carrageenan-Induced Peritonitis in Mice | Data not available | 77%±1% inhibition of neutrophil migration at 100 mg/kg[2] | Leukocyte and neutrophil count in peritoneal fluid |
Mechanistic Insights: Signaling Pathways
Both this compound and Girinimbine exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. The following diagrams illustrate the proposed mechanisms of action.
Experimental Workflows
The following diagrams outline the typical workflows for key in-vitro and in-vivo anti-inflammatory assays.
Detailed Experimental Protocols
Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophage Assay
This in-vitro assay is widely used to screen for anti-inflammatory compounds.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10⁵ cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Girinimbine. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for a further 18-24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Carrageenan-Induced Paw Edema in Rats
This is a classic in-vivo model for evaluating acute inflammation.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: this compound, Girinimbine, or a reference anti-inflammatory drug (e.g., Indomethacin) is administered orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the carrageenan-injected paw is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group (which receives only the vehicle and carrageenan) using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
NF-κB Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Culture and Treatment: RAW 264.7 cells are seeded on coverslips or in 96-well plates and treated with this compound or Girinimbine, followed by stimulation with LPS (e.g., 10 ng/mL for 30 minutes).
-
Immunofluorescence Staining: The cells are fixed, permeabilized, and then incubated with a primary antibody specific for the p65 subunit of NF-κB. This is followed by incubation with a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye like DAPI.
-
Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. The intensity of the p65 fluorescence in the nucleus and cytoplasm is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence intensity is calculated to determine the extent of NF-κB translocation.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to detect and quantify the levels of specific proteins, such as iNOS and COX-2, in cell lysates.
-
Cell Lysis: RAW 264.7 cells, after treatment with the compounds and LPS, are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for iNOS or COX-2. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression levels are typically normalized to a housekeeping protein like β-actin.
Conclusion
Both this compound and Girinimbine demonstrate significant anti-inflammatory properties, primarily by targeting the NF-κB signaling pathway and consequently reducing the production of key inflammatory mediators. The available data suggests that both compounds are promising candidates for the development of novel anti-inflammatory agents. However, a direct comparison of their potency is challenging due to the lack of standardized, head-to-head studies. Further research with consistent experimental conditions is required to definitively establish the comparative efficacy of this compound and Girinimbine and to fully elucidate their therapeutic potential.
References
- 1. This compound Attenuates Lipopolysaccharide-induced Inflammation and Protects Mice from Sepsis-associated Organ Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Murrayanine compared to standard chemotherapeutic drugs (e.g., cisplatin)
In the landscape of cancer therapy, the quest for more effective and less toxic treatment options is perpetual. This guide provides a detailed comparison of murrayanine, a naturally derived carbazole alkaloid, and cisplatin, a cornerstone of conventional chemotherapy. The analysis focuses on their mechanisms of action, cytotoxic effects on various cancer cell lines, and the signaling pathways they modulate, supported by experimental data.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting biological processes. The following table summarizes the IC50 values for this compound and cisplatin across different cancer cell lines as reported in various studies. It is important to note that these values were determined in separate studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| This compound | A549 | Lung Adenocarcinoma | 9[1][2] | MRC-5 (Lung Fibroblast) | >100[1] |
| SCC-25 | Oral Squamous Carcinoma | 15 | hTERT-OME (Oral Epithelial) | 92 | |
| Cisplatin | BxPC-3 | Pancreatic Ductal Adenocarcinoma | 5.96[3] | - | - |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 7.36[3] | - | - | |
| YAPC | Pancreatic Ductal Adenocarcinoma | 56.7[3] | - | - | |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | >100[3] | - | - |
Notably, this compound has demonstrated a degree of selectivity, showing significantly lower toxicity to normal cell lines compared to cancer cells[1].
Mechanism of Action and Signaling Pathways
Both this compound and cisplatin induce cancer cell death primarily through apoptosis, but their upstream mechanisms and modulated signaling pathways differ significantly.
This compound: A Multi-Targeted Approach
This compound, a carbazole alkaloid derived from Murraya koenigii, exerts its anticancer effects by targeting multiple signaling pathways involved in cell proliferation, survival, and metastasis[1][4].
Key mechanisms of this compound include:
-
Induction of Apoptosis: this compound promotes apoptosis by increasing the Bax/Bcl-2 ratio and activating caspase-3 and caspase-9[1][2].
-
Cell Cycle Arrest: It has been shown to cause G2/M phase cell cycle arrest in A549 lung cancer cells[1][2].
-
Inhibition of Pro-Survival Pathways: this compound deactivates key signaling pathways that promote cancer cell growth and survival, including the AKT/mTOR, Raf/MEK/ERK, and p38 MAPK pathways[1][2].
-
Inhibition of Metastasis: Studies have also indicated its potential to suppress cancer cell migration and invasion[1][4]. In breast cancer cells, this compound has been shown to inhibit the RANK/RANKL signaling pathway, which is crucial for metastasis[4].
Cisplatin: The DNA Damaging Agent
Cisplatin is a platinum-based drug that has been a mainstay in chemotherapy for decades[5]. Its primary mechanism of action is the induction of DNA damage in cancer cells[5][6][7].
Key mechanisms of cisplatin include:
-
DNA Adduct Formation: Cisplatin forms cross-links with purine bases in DNA, primarily intrastrand adducts, which distorts the DNA structure and interferes with DNA replication and repair mechanisms[5][6][7].
-
Induction of Apoptosis: The resulting DNA damage triggers a cellular response that leads to apoptosis[5][8][9].
-
Activation of Stress Pathways: Cisplatin-induced cellular stress activates various signaling pathways, including those involving p53, MAPK, and JNK, which contribute to the apoptotic response[8][9].
Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced studies. For specific details, researchers should consult the original publications.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or cisplatin for a specific duration (e.g., 24 or 48 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Apoptosis Detection (DAPI/PI Staining)
Fluorescence microscopy with DNA-binding dyes like DAPI (4',6-diamidino-2-phenylindole) and Propidium Iodide (PI) is used to visualize apoptotic nuclear changes.
-
Cell Treatment: Cells are grown on coverslips and treated with the test compound.
-
Staining: After treatment, cells are fixed and stained with DAPI and/or PI. DAPI stains the nuclei of all cells, while PI only enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells often exhibit condensed or fragmented nuclei.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of cells with apoptotic morphology relative to the total number of cells.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are treated with the compound, and then total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p38, AKT, cleaved caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Conclusion
Both this compound and cisplatin are effective inducers of apoptosis in cancer cells. Cisplatin, a long-established chemotherapeutic, acts primarily by causing DNA damage. In contrast, this compound, a natural product, demonstrates a multi-targeted approach by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Furthermore, preliminary studies suggest that this compound may have a more favorable toxicity profile, with greater selectivity for cancer cells over normal cells. While direct comparative studies are lacking, the available data suggests that this compound holds promise as a potential anticancer agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to establish its efficacy in comparison to standard chemotherapeutic drugs like cisplatin.
References
- 1. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound suppresses the proliferation and metastasis of human breast cancer cells via induction of apoptosis and inhibition of RANK/RANKL signaling pathway - ProQuest [proquest.com]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 8. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [mdpi.com]
- 9. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Murrayanine Analogues
Murrayanine, a carbazole alkaloid primarily isolated from Murraya koenigii, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This guide provides a comparative analysis of various synthetic analogues of this compound, focusing on their structure-activity relationships (SAR) in anticancer, anti-inflammatory, antioxidant, and antimicrobial applications. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further exploration and development of this compound-based therapeutic agents.
Anticancer Activity
This compound itself has demonstrated notable anticancer properties. Studies on human lung adenocarcinoma (A549) cells revealed a dose-dependent inhibition of cell growth with an IC50 value of 9 μM.[2] In contrast, its effect on normal human lung fibroblasts (MRC-5) was negligible, indicating a degree of selectivity for cancer cells.[2] The primary mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis.[2] This is associated with the upregulation of p21 and p27, an increased Bax/Bcl-2 ratio, and enhanced cleavage of caspases-3 and -9.[2] Furthermore, this compound treatment leads to an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and inhibition of p38 MAPK phosphorylation.[2]
The development of this compound analogues has aimed to enhance this intrinsic anticancer potential. A series of β-amino alcohol derivatives of murrayafoline A, a related carbazole alkaloid, were synthesized and evaluated for their cytotoxicity against various cancer cell lines. While none of the synthesized analogues surpassed the potency of the parent compound, several exhibited promising cytotoxic effects with IC50 values ranging from 3.99 to 39.89 μg/mL against Hep-G2, LU-1, P388, and SW480 cell lines.[3]
Table 1: Anticancer Activity of this compound and its Analogues
| Compound | Cell Line | IC50 Value | Key Findings |
| This compound | A549 (Lung Adenocarcinoma) | 9 μM | Induces G2/M cell cycle arrest and apoptosis.[2] |
| This compound | MRC-5 (Normal Lung Fibroblasts) | >100 μM | Minimal effect on normal cells.[2] |
| Murrayafoline A β-amino alcohols | Hep-G2, LU-1, P388, SW480 | 3.99 - 39.89 μg/mL | Potential cytotoxic effects, but less potent than the parent compound.[3] |
Anti-inflammatory Activity
Hybrid molecules incorporating the this compound scaffold have shown enhanced anti-inflammatory properties. A this compound-1,3,4-thiadiazole-uracil hybrid demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model.[1] The introduction of the uracil moiety to a this compound-thiadiazole derivative marginally improved its edema-reducing potential, with a 46.88% reduction in edema after three hours.[1] This enhancement is attributed to the potential interaction of the amide and carbonyl groups of the uracil component with inflammatory mediators like COX and LOX.[1]
Table 2: Anti-inflammatory Activity of this compound Analogues
| Compound | Assay | Result | Key Findings |
| This compound-1,3,4-thiadiazole-uracil hybrid | Carrageenan-induced paw edema | 46.88% edema reduction | Uracil substitution enhances anti-inflammatory activity.[1] |
Antioxidant Activity
The antioxidant potential of this compound has been improved through the synthesis of chalcone derivatives. A hybrid molecule combining this compound, chalcone, and a tert-butyl group exhibited potent free-radical scavenging activity with an IC50 value of 5.94 μM in a DPPH assay.[4] This was a notable improvement over the parent this compound, which had an IC50 of 7.79 μM.[4] The synergistic effect of the carbazole, chalcone, and tert-butyl moieties is believed to contribute to this enhanced activity.[4]
Table 3: Antioxidant Activity of this compound and its Analogues
| Compound | Assay | IC50 Value | Key Findings |
| This compound | DPPH radical scavenging | 7.79 μM | Parent compound shows good antioxidant activity.[4] |
| This compound-Chalcone-tert-butyl hybrid | DPPH radical scavenging | 5.94 μM | Hybridization significantly improves radical scavenging potential.[4] |
| Schiff's base derivatives of this compound | DPPH radical scavenging | 6.5 - 7.3 μM | Schiff's base derivatives also show enhanced activity.[4] |
Antimicrobial Activity
The incorporation of a piperazine-containing chalcone moiety into the this compound structure has yielded analogues with significant antimicrobial properties. One such derivative displayed remarkable antibacterial activity against E. coli (Zone of Inhibition: 24.39 mm) and notable antifungal activity against C. albicans (Zone of Inhibition: 22.93 mm).[5] The activity against S. aureus and A. niger was also noteworthy, with zones of inhibition of 21.99 mm and 20.07 mm, respectively.[5] Although these activities were less potent than the standard drugs ciprofloxacin and fluconazole, they highlight the potential of these hybrids as antimicrobial agents.[5]
Table 4: Antimicrobial Activity of a this compound-Chalcone Analogue
| Compound | Microorganism | Zone of Inhibition (mm) | Key Findings |
| Piperazine containing this compound-Chalcone | E. coli | 24.39 | Remarkable antibacterial activity.[5] |
| S. aureus | 21.99 | Good antibacterial activity.[5] | |
| C. albicans | 22.93 | Notable antifungal activity.[5] | |
| A. niger | 20.07 | Moderate antifungal activity.[5] |
Experimental Protocols
A summary of the key experimental methodologies is provided below:
-
MTT Assay for Cell Viability: A549 and MRC-5 cells were cultured and treated with varying concentrations of this compound (0-200 μM) for 24 hours. Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells.[2]
-
Cell Cycle Analysis: A549 cells were treated with this compound (0, 9, 18, and 36 μM) for 24 hours. The cells were then fixed, stained with propidium iodide (PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[2]
-
Apoptosis Detection: Apoptosis was assessed using fluorescence microscopy with various stains, including 4′,6-diamidino-2-phenylindole (DAPI), acridine orange, and ethidium bromide. Western blotting was used to measure the expression levels of apoptosis-related proteins such as cleaved caspase-3, cleaved caspase-9, Bax, and Bcl-2.[2]
-
DPPH Radical Scavenging Assay: The antioxidant activity was evaluated by measuring the ability of the compounds to scavenge the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity.[4]
-
Antimicrobial Screening (Agar Disc Diffusion Method): The antimicrobial activity was determined by measuring the zone of inhibition around a filter paper disc impregnated with the test compound on an agar plate inoculated with the target microorganism.[5]
-
Carrageenan-Induced Paw Edema: This in vivo model was used to assess anti-inflammatory activity. Paw edema was induced in rats by injecting carrageenan, and the reduction in paw volume after treatment with the test compound was measured over time.[1]
Visualizing Molecular Pathways and Experimental Logic
To better understand the mechanisms and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Anticancer mechanism of this compound in A549 cells.
Caption: SAR of this compound analogues based on scaffold hybridization.
Caption: General workflow for evaluating this compound analogues.
References
- 1. madridge.org [madridge.org]
- 2. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. medicaljournalshouse.com [medicaljournalshouse.com]
Murrayanine: A Comparative Guide to its Anticancer Mechanisms in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer mechanisms of Murrayanine, a carbazole alkaloid, across various cancer cell lines. The information is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating novel therapeutic agents. This document details this compound's effects on cell viability, apoptosis, and key signaling pathways, alongside a comparative analysis with established chemotherapeutic drugs.
Comparative Efficacy of this compound
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below, offering a direct comparison of its efficacy in different cancer types. For context, the activity of standard chemotherapeutic agents used in the respective cancer types is also presented.
| Cancer Type | Cell Line | This compound IC50 | Alternative/Standard Drug | Alternative/Standard Drug IC50 | Reference |
| Lung Adenocarcinoma | A549 | 9 µM | Cisplatin | Varies significantly by study | [1] |
| Oral Squamous Carcinoma | SCC-25 | 15 µM | 5-Fluorouracil (5-FU) | ~10.8 µM (in HSC4 cells) | [2][3] |
| Breast Cancer | CAMA-1 | 18 µM | Doxorubicin | Varies significantly by study | [4][5] |
| Normal Lung Fibroblast | MRC-5 | >100 µM | - | - | [1] |
| Normal Oral Cells | hTERT-OME | 92 µM | - | - | [2] |
| Normal Breast Epithelial | MB-157 | 140 µM | - | - | [5] |
Note: The study on A549 cells by Zhang et al. has been retracted due to data manipulation. The IC50 value is included for informational purposes but should be interpreted with caution.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's anticancer effects.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) and incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[6][7][8][9]
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-AKT, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11][12][13][14]
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between live, apoptotic, and necrotic cells.
-
Cell Collection: Collect both adherent and floating cells from the culture plate.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[15][16][17][18]
Signaling Pathways and Molecular Mechanisms
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Apoptosis Induction
Across different cancer cell lines, this compound has been shown to induce apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancer cells.[2] Key molecular events in this compound-induced apoptosis include:
-
Alteration of Bcl-2 family proteins: this compound increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria.
-
Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[2]
Caption: this compound-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
In lung adenocarcinoma A549 cells, this compound has been reported to cause cell cycle arrest at the G2/M phase.[1] This prevents cancer cells from dividing and proliferating. This effect is associated with the modulation of cell cycle regulatory proteins.
Inhibition of Pro-Survival Signaling Pathways
This compound has been shown to inhibit several signaling pathways that are often hyperactivated in cancer, promoting cell growth and survival.
-
AKT/mTOR and Raf/MEK/ERK Pathways: In oral squamous carcinoma SCC-25 cells, this compound deactivates the AKT/mTOR and Raf/MEK/ERK signaling pathways.[2] These pathways are central to regulating cell proliferation, growth, and survival.
Caption: Inhibition of AKT/mTOR and Raf/MEK/ERK pathways by this compound.
-
RANK/RANKL Signaling Pathway: In breast cancer CAMA-1 cells, this compound inhibits the RANK/RANKL signaling pathway, which is involved in cancer cell proliferation and metastasis.[4][19]
Caption: this compound's inhibition of the RANK/RANKL signaling pathway.
Experimental Workflow
The general workflow for validating the anticancer mechanism of a compound like this compound is as follows:
Caption: General experimental workflow for in vitro analysis.
Comparative Analysis with Standard Chemotherapeutics
| Feature | This compound | Cisplatin (Lung Cancer) | 5-Fluorouracil (Oral Cancer) | Doxorubicin (Breast Cancer) |
| Primary Mechanism | Apoptosis induction, cell cycle arrest, inhibition of pro-survival signaling pathways. | DNA damage via cross-linking, leading to apoptosis.[20] | Inhibition of thymidylate synthase, disrupting DNA synthesis.[21] | DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species.[22][23][24][25] |
| Key Signaling Pathways | AKT/mTOR, Raf/MEK/ERK, RANK/RANKL. | Activates DNA damage response pathways, can modulate PI3K/AKT.[26][27] | Can induce changes in cell cycle regulation (e.g., p21 upregulation).[28] | Induces DNA damage response, affects NF-κB signaling.[22] |
| Selectivity | Shows higher cytotoxicity towards cancer cells compared to normal cells.[1][2][5] | Non-specific, affects both cancerous and healthy rapidly dividing cells. | Affects rapidly dividing cells. | Can cause cardiotoxicity due to its effects on non-cancerous heart muscle cells.[24] |
Conclusion
This compound demonstrates significant anticancer activity across various cancer cell lines, including lung, oral, and breast cancer. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key pro-survival signaling pathways, makes it a promising candidate for further investigation. Notably, its apparent selectivity for cancer cells over normal cells suggests a potentially favorable therapeutic window. Compared to standard chemotherapeutic agents, this compound appears to target specific signaling cascades rather than inducing widespread DNA damage, which may translate to a different side-effect profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in cancer treatment.
References
- 1. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Effective Chemotherapy: The Combined Inhibition of Rhinacanthin-C, 5-Fluorouracil, and Etoposide on Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 細胞計數與健康分析 [sigmaaldrich.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. scispace.com [scispace.com]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - UZ [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Emerging role of non-coding RNAs in resistance to platinum-based anti-cancer agents in lung cancer [frontiersin.org]
- 28. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Murrayanine's Antioxidant Activity: A Comparative Analysis of In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of Murrayanine, a carbazole alkaloid predominantly isolated from Murraya koenigii (curry tree), evaluated through various in vitro assays. The objective is to offer a consolidated resource for researchers by presenting quantitative data from multiple studies, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. This guide aims to facilitate a comprehensive understanding of this compound's antioxidant potential and aid in the selection of appropriate assays for future research.
Comparative Antioxidant Activity of this compound
This compound has demonstrated notable antioxidant properties across a range of assay methodologies. Its efficacy is often compared with standard antioxidants such as ascorbic acid and Butylated Hydroxytoluene (BHT). The antioxidant potential of this compound and related extracts from Murraya koenigii has been quantified using several common assays, each with a distinct mechanism of action.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[1][2] Studies have reported the IC50 value for this compound's DPPH radical scavenging activity to be approximately 7.79 μM.[1] Furthermore, a synthesized hybrid molecule incorporating this compound, Chalcone, and a tert-butyl group exhibited even more potent activity with an IC50 value of 5.94 μM, highlighting the potential for structural modifications to enhance its antioxidant capacity.[1]
In addition to the DPPH assay, the Ferric Reducing Antioxidant Power (FRAP) assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[3][4] While specific FRAP values for pure this compound were not detailed in the reviewed literature, various extracts of Murraya koenigii, rich in carbazole alkaloids like this compound, have shown significant, concentration-dependent reducing power.[3] Similarly, the Cupric Reducing Antioxidant Capacity (CUPRAC) assay has been employed, demonstrating the electron-donating capabilities of these extracts.[3]
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining the total antioxidant capacity of a substance.[5][6] As with the FRAP assay, while direct comparisons of pure this compound are limited, various extracts of Murraya koenigii have been evaluated using the ABTS method, showing their capacity to neutralize the ABTS radical cation.[5]
It is important to note that the antioxidant activity of plant extracts is a result of the synergistic effects of various phytochemicals. While this compound is a significant contributor to the antioxidant properties of Murraya koenigii, other carbazole alkaloids and phenolic compounds also play a role.[7]
The following table summarizes the reported antioxidant activities of this compound and related compounds or extracts from various studies.
| Compound/Extract | Assay | IC50 Value / Activity | Reference Compound | Reference Compound IC50 / Activity | Source |
| This compound | DPPH | 7.79 μM | - | - | [1] |
| This compound-Chalcone Hybrid | DPPH | 5.94 μM | This compound | 7.79 μM | [1] |
| Murraya koenigii Acetone Extract | DPPH | 4.72 µg/ml | Ascorbic Acid | 2.69 µg/ml | [8] |
| Murraya koenigii Alcohol Extract | DPPH | 4.10 µg/ml | Ascorbic Acid | 2.69 µg/ml | [8] |
| Murraya koenigii Aqueous Extract | DPPH | 4.46 µg/ml | Ascorbic Acid | 2.69 µg/ml | [8] |
| Murraya koenigii Benzene Fraction | FRAP | Concentration-dependent increase | Ascorbic Acid, BHT | Superior activity | [3] |
| Murraya koenigii Benzene Fraction | CUPRAC | Highest among fractions | Ascorbic Acid, BHT | Ascorbic acid had superior activity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.[2] The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[2]
-
Various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
A specific volume of the DPPH stock solution is added to the test compound and standard solutions.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]
-
The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (typically around 517 nm).[2][4]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, which results in the formation of an intense blue-colored complex.[4]
Protocol:
-
The FRAP reagent is prepared freshly by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃·6H₂O).[9]
-
A specific volume of the FRAP reagent is warmed to 37°C.
-
The test compound (this compound) and a standard (e.g., FeSO₄ or Trolox) are added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at a specific wavelength (typically around 593 nm) after a defined incubation period (e.g., 4-30 minutes).[4][10]
-
A standard curve is constructed using a known concentration of Fe²⁺.
-
The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or in reference to a standard antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore, which is then reduced by the antioxidant. The extent of decolorization is proportional to the antioxidant's concentration and potency.[6][11]
Protocol:
-
The ABTS radical cation (ABTS•⁺) is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate.[12][13] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[12]
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).[13]
-
Various concentrations of the test compound (this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared.
-
A specific volume of the diluted ABTS•⁺ solution is added to the test and standard solutions.
-
The absorbance is measured using a spectrophotometer at a specific wavelength (typically 734 nm) after a defined incubation period (e.g., 6 minutes).[13]
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Methodologies and Pathways
To further clarify the experimental processes and potential biological interactions of this compound, the following diagrams have been generated using Graphviz.
In addition to its direct radical scavenging properties, the antioxidant activity of this compound can influence cellular signaling pathways. One such pathway involves the modulation of oxidative stress, which has been observed in studies on cancer cells. This compound has been shown to induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[14][15] This pro-oxidant effect in a cancerous cellular context contrasts with its antioxidant activity in chemical assays and highlights the complexity of its biological actions.
Conclusion
The cross-validation of this compound's antioxidant activity through different in vitro assays confirms its potential as a potent antioxidant agent. The DPPH, FRAP, and ABTS assays, among others, collectively provide a comprehensive profile of its radical scavenging and reducing capabilities. The provided experimental protocols serve as a guide for researchers to standardize methodologies for future investigations. Furthermore, the exploration of its impact on cellular signaling pathways reveals a more complex biological role, where it can act as a pro-oxidant in specific contexts, such as cancer therapy. This dual activity underscores the importance of selecting appropriate assays and experimental models to elucidate the multifaceted therapeutic potential of this compound. Further research with purified this compound across a standardized panel of assays is warranted to establish a more definitive comparative profile.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant Capacity and Antimutagenic Potential of Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. Antioxidative activity of carbazoles from Murraya koenigii leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Murrayanine: Unveiling Geographical Nuances in a Promising Bioactive Compound
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Murrayanine's Performance and Properties Based on Available Data.
This compound, a carbazole alkaloid primarily isolated from the curry leaf tree (Murraya koenigii), has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This guide provides a comparative analysis of this compound, drawing upon available experimental data to shed light on potential variations in its properties and bioactivities, which may be influenced by geographical location. While direct comparative studies on this compound from diverse global regions are limited, this guide synthesizes existing data to offer valuable insights for research and drug development.
Data Presentation: A Quantitative Overview
The biological efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), a measure of its potency in inhibiting a specific biological function. The following tables summarize key quantitative data from various studies, providing a basis for comparison.
| Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines | ||
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Lung Adenocarcinoma | 9[1] |
| SCC-25 | Oral Squamous Carcinoma | 15 |
| HeLa | Cervical Cancer | < 20 µg/mL (CD50)[2][3] |
| HL-60 | Promyelocytic Leukemia | < 20 µg/mL (CD50)[2][3] |
| HT-29 | Colon Cancer | 4.79±0.74 µg/mL (for Girinimbine, a related alkaloid)[4] |
Note: CD50 (cytotoxic dose 50%) is reported in some studies. Direct comparison with IC50 values requires standardized assays.
| Table 2: Antioxidant and Anti-inflammatory Activity of this compound and Related Compounds | |||
| Activity | Assay | Compound | Result |
| Antioxidant | DPPH Radical Scavenging | This compound | IC50 of 7.6 µM |
| Antioxidant | ORAC | Girinimbine | 20 µg/mL equivalent to 82.17±1.88 µM of Trolox[4] |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | This compound | Significant inhibition in LPS-stimulated BV-2 microglial cells[5] |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Girinimbine | Significant dose-dependent inhibition[4] |
Geographical Variation in Carbazole Alkaloid Content
While direct comparative studies on the bioactivity of this compound from different geographical locations are scarce, research on the chemical composition of Murraya koenigii reveals significant variations in the content of its bioactive compounds, including carbazole alkaloids, based on the geographical origin.
A study on 34 natural populations of Murraya koenigii from six different climatic zones in India found that the concentration of 11 carbazole alkaloids, including murrayamine A, varied significantly. The highest concentrations of these alkaloids were generally found in the humid subtropical zone, followed by the tropical wet and dry zones[6]. This suggests that environmental and genetic factors tied to geographical location can influence the production of this compound and other bioactive compounds.
Another study comparing Murraya koenigii leaves from two different locations in Tamil Nadu, India, also showed differences in their metabolite profiles, which in turn affected their antioxidant and antibacterial properties[7]. Similarly, variations in the essential oil composition of Murraya koenigii have been observed in populations from the Western Himalaya and the Western Ghats of India[8][9]. These findings underscore the importance of considering the geographical source of the plant material in research and drug development.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of key experimental protocols used to assess the biological activity of this compound.
Isolation and Extraction of this compound
A general protocol for the isolation of carbazole alkaloids from Murraya koenigii involves the following steps:
-
Drying and Grinding: Air-dry the plant material (e.g., leaves, stem bark) and grind it into a coarse powder.
-
Solvent Extraction: Perform successive extractions with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Chromatographic Separation: Subject the crude extracts to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different fractions.
-
Purification: Further purify the fractions containing carbazole alkaloids using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol.
-
Reaction Mixture: Mix different concentrations of this compound with the DPPH solution. A standard antioxidant (e.g., ascorbic acid) is used as a positive control.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period.
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at a specific wavelength (around 517 nm). The discoloration of the DPPH solution indicates the scavenging activity of the compound.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a short period.
-
Stimulation: Stimulate the cells with LPS to induce the production of NO.
-
Incubation: Incubate the cells for a specified time.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the percentage of NO inhibition compared to the LPS-stimulated control cells.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for the extraction, characterization, and bioactivity screening of this compound.
References
- 1. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical diversity of Murraya koenigii (L.) Spreng. from Western Himalaya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic and Natural Murrayanine for Research Applications
This guide provides a comprehensive comparison of synthetic and naturally derived Murrayanine, a carbazole alkaloid of significant interest for its potential therapeutic properties. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the chemical properties, synthesis, isolation, and biological activities of this compound from both sources. While direct comparative studies are limited, this guide synthesizes available data to offer an objective overview.
Chemical and Physical Properties
This compound, with the IUPAC name 1-methoxy-9H-carbazole-3-carbaldehyde, is a small molecule with a molecular formula of C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol .[1][2] It typically appears as a solid with a melting point of 219 °C.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂ | [1][2] |
| Molecular Weight | 225.24 g/mol | [1][2] |
| IUPAC Name | 1-methoxy-9H-carbazole-3-carbaldehyde | [1] |
| Melting Point | 219 °C | [1][2] |
| Physical Description | Solid | [1][2] |
| Solubility | Soluble in chloroform and methanol | [2] |
Synthetic this compound: A Focus on Controlled Production
The total synthesis of this compound has been achieved through various chemical methodologies, offering a reliable and scalable source of the compound. A notable approach involves a palladium-catalyzed Buchwald coupling followed by an oxidative coupling cyclization, which provides a concise route to the carbazole alkaloid.[3][4]
Experimental Protocol: A Short Synthesis of this compound
This protocol is adapted from a method describing a concise synthesis of this compound.[3][5]
Step 1: Buchwald Coupling A mixture of methyl 4-bromo-3-methoxybenzoate and aniline is subjected to a palladium-catalyzed Buchwald coupling reaction. This step forms the diarylamine intermediate.
Step 2: Oxidative Coupling and Cyclization The resulting diarylamine undergoes an intramolecular oxidative coupling and cyclization reaction mediated by a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like acetic acid. This step constructs the carbazole core, yielding Mukonine.
Step 3: Reduction to this compound The ester group of Mukonine is reduced to an aldehyde using a reducing agent like diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent such as tetrahydrofuran (THF). This final step affords this compound with a reported yield of 78%.[3]
Caption: Synthetic workflow for this compound production.
Natural this compound: Isolation from Botanical Sources
Natural this compound is a carbazole alkaloid found in the leaves, stem bark, and roots of the curry leaf tree, Murraya koenigii.[2] The isolation of this compound from its natural source involves extraction and chromatographic purification.
Experimental Protocol: Generalized Isolation of this compound
The following is a generalized protocol for the isolation of carbazole alkaloids, including this compound, from plant material.[2][6]
Step 1: Plant Material Preparation Air-dried and powdered plant material (e.g., stem bark of Murraya koenigii) is defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus.
Step 2: Extraction The defatted plant material is then extracted with a more polar solvent, such as ethanol, to extract the alkaloids. The extract is concentrated under reduced pressure.
Step 3: Acid-Base Extraction The concentrated extract is subjected to an acid-base extraction to separate the alkaloids. The extract is acidified (e.g., with hydrochloric acid), and the resulting solution is filtered. The filtrate is then basified to precipitate the alkaloids.
Step 4: Chromatographic Purification The crude alkaloid mixture is purified using column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents to separate the individual alkaloids. Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.
Step 5: Characterization The purity and identity of the isolated this compound are confirmed using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and by determining its melting point.
Caption: Workflow for the isolation of natural this compound.
Biological Activity: A Comparative Overview
This compound has demonstrated significant biological activities, primarily in the areas of anticancer, anti-inflammatory, and antioxidant effects.[2][7] While the studies cited do not explicitly compare synthetic versus natural this compound, the reported activities are attributed to the inherent chemical structure of the molecule.
Anticancer Activity
This compound has been shown to exhibit cytotoxic effects against various human cancer cell lines.[2][8] A notable study investigated the effects of this compound on human lung adenocarcinoma (A549) cells, reporting an IC₅₀ of 9 μM.[2][9] The mechanism of action in A549 cells involves the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases.[9]
Anti-inflammatory and Antioxidant Activity
The carbazole scaffold of this compound is believed to contribute to its anti-inflammatory and antioxidant properties.[2][7] Research has shown that carbazole alkaloids from Murraya koenigii can inhibit inflammatory pathways.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.[2]
Step 1: Cell Seeding Cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
Step 2: Compound Treatment The cells are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).
Step 3: MTT Addition The MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Step 4: Solubilization The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
Step 5: Absorbance Measurement The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Caption: this compound's inhibitory effect on the p38 MAPK pathway.
Conclusion
Both synthetic and natural this compound offer access to this biologically active carbazole alkaloid for research and development. Synthetic routes provide a controlled and potentially scalable supply, free from the complexities of natural product isolation and potential batch-to-batch variability. Natural isolation, on the other hand, remains a valuable source and is often the starting point for the discovery of novel bioactive compounds. The choice between synthetic and natural this compound will depend on the specific research needs, including the required quantity, purity, and the context of the investigation. The biological activities of this compound are a function of its molecular structure, and therefore, pure synthetic and natural samples are expected to exhibit comparable bioactivities. Future studies directly comparing the two sources would be beneficial to confirm this assumption.
References
- 1. This compound | C14H11NO2 | CID 96942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. [PDF] A Short Synthesis of Carbazole Alkaloids this compound and Mukonine | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Murrayanine-Chalcone Hybrids: A Comparative Guide
This guide will delve into the experimental data from studies on the hypoglycemic, antioxidant, and anti-inflammatory activities of various Murrayanine-chalcone hybrids. We will present a detailed comparison of their performance, supported by quantitative data and a thorough description of the experimental methodologies employed.
Data Presentation: A Comparative Analysis of Biological Activities
The synergistic potential of this compound-chalcone hybrids is evident across a spectrum of biological assays. The following tables summarize the quantitative data from various studies, comparing the activity of the hybrids to their parent compounds or standard drugs.
Hypoglycemic Activity
A study on a series of novel this compound-chalcone hybrids revealed their potential to lower blood glucose levels. The hybrids demonstrated a marked improvement in hypoglycemic control compared to the parent molecules, with some derivatives showing activity comparable to the standard anti-diabetic drug, glibenclamide.[1]
| Compound | Structure (Substituent on Chalcone B-ring) | Blood Glucose Level Reduction (%) |
| This compound | - | Moderate |
| Chalcone | - | Moderate |
| Hybrid 3a | 2-fluoro | >18 |
| Hybrid 3f | 4-chloro | >18 |
| Hybrid 3g | 3,5-dichloro | 30.87 |
| Hybrid 3h | 2,4-dichloro-5-fluoro | >18 |
| Glibenclamide (Standard) | - | 38.49 |
Antioxidant Activity
The antioxidant potential of a this compound-chalcone hybrid was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. The hybrid molecule, incorporating a tert-butyl group, exhibited a significantly higher antioxidant activity than this compound alone, as indicated by a lower IC50 value.[2]
| Compound | IC50 Value (µM) for DPPH Scavenging Activity |
| This compound | 7.79 |
| tert-butyl this compound-chalcone hybrid | 5.94 |
Anti-inflammatory Activity
The anti-inflammatory effect of a halogen-substituted this compound-chalcone hybrid was assessed using the carrageenan-induced paw edema model in rats. The hybrid compound demonstrated a moderate reduction in edema over a 3-hour period, indicating its potential as an anti-inflammatory agent.[3]
| Treatment | % Edema Reduction (at 3 hours) |
| Halogen-substituted this compound-chalcone hybrid | 45.77 |
| Indomethacin (Standard) | High (data not specified) |
Experimental Protocols
Synthesis of this compound-Chalcone Hybrids (Claisen-Schmidt Condensation)
The general method for synthesizing this compound-chalcone hybrids is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (this compound) and a ketone (a substituted acetophenone).[1][2][3]
Materials:
-
This compound (1-methoxy-9H-carbazole-3-carbaldehyde)
-
Substituted acetophenones
-
Ethanol (90%)
-
Sodium hydroxide (aqueous solution)
-
Dilute Hydrochloric acid
-
Crushed ice
Procedure:
-
Equimolar quantities (e.g., 0.01 M) of this compound and the desired substituted acetophenone are dissolved and stirred in 90% ethanol (25 mL).
-
An aqueous solution of sodium hydroxide (20 mL) is added to the mixture, which is then refluxed for approximately 4 hours.
-
The reaction mixture is allowed to stand overnight at room temperature.
-
The following day, the mixture is poured over crushed ice and acidified with a few drops of dilute hydrochloric acid while stirring vigorously.
-
The precipitated solid hybrid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to yield the purified this compound-chalcone hybrid.
In-vivo Antihyperglycemic Screening
The hypoglycemic activity of the synthesized hybrids was evaluated in Swiss albino rats.[1]
Animals: Swiss albino rats (average weight 170-260 g).
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
The synthesized hybrid compounds are administered orally at a specified dose.
-
Blood glucose levels are measured at different time intervals (0, 1, 3, and 6 hours) post-administration.
-
The percentage reduction in blood glucose level is calculated using the Area Under the Curve (AUC) method.
DPPH Radical Scavenging Assay
The antioxidant activity was determined by the DPPH radical scavenging method.[2]
Materials:
-
1,1-diphenyl-2-picrylhydrazyl (DPPH) solution
-
Synthesized hybrid compound
-
Methanol
-
Ascorbic acid (positive control)
Procedure:
-
Different concentrations of the test compound are added to a methanolic solution of DPPH.
-
The mixture is incubated at room temperature for 30 minutes in the dark.
-
The absorbance of the solution is measured at 517 nm using a UV-Visible Spectrophotometer.
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Visualizing the Synthesis and Potential Mechanisms
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Synthesis workflow for this compound-chalcone hybrids.
Caption: Postulated anti-inflammatory mechanism of this compound-chalcone hybrids.
References
The Neuroprotective Potential of Murrayanine: A Comparative Analysis with Other Carbazole Alkaloids
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of Murrayanine and other carbazole alkaloids, supported by experimental data and detailed methodologies. This analysis aims to shed light on the therapeutic potential of this class of compounds in the context of neurodegenerative diseases.
Carbazole alkaloids, a class of heterocyclic aromatic compounds, have garnered significant attention for their diverse biological activities, including potent neuroprotective properties.[1][2][3] These natural products, primarily isolated from plants of the Rutaceae family, are being investigated as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][3] Among these, this compound, a carbazole alkaloid derived from Murraya koenigii, has demonstrated notable biological effects, including the induction of cell cycle arrest and oxidative stress.[4][5] This guide provides a comparative analysis of the neuroprotective effects of this compound alongside other prominent carbazole alkaloids, presenting quantitative data, experimental protocols, and insights into their mechanisms of action.
Comparative Analysis of Neuroprotective Activity
The neuroprotective efficacy of carbazole alkaloids is often evaluated by their ability to protect neuronal cells from various toxins and stressors that mimic the pathological conditions of neurodegenerative diseases. Key metrics for comparison include the half-maximal effective concentration (EC50) in cell viability assays and the half-maximal inhibitory concentration (IC50) for enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease.[6][7]
| Carbazole Alkaloid | Experimental Model | Key Findings | Reference |
| This compound | Claulansine A, F, H–J, and this compound were found to be neuroprotective at 10 μM in primary neurons against oxygen glucose deprivation (OGD) injury. | Showed neuroprotective activity. | [2] |
| Mahanimbine | Inhibition of acetylcholinesterase (AChE) from Electrophorus electricus. | Potent anti-AChE activity with an IC50 value of approximately 0.2 μg/mL, outperforming the reference drug galantamine.[6][7] In another study, it showed an IC50 of 0.03 mg/mL against AChE.[8] | [6][7][8] |
| Inhibition of Aβ fibrillization. | Demonstrated 27.68 ± 2.71% inhibition of Aβ fibrillization.[6][7] | [6][7] | |
| LPS-induced neuroinflammation in SK-N-SH cells. | Showed neuroprotective potential. | [8] | |
| Murrayafoline A | Inhibition of acetylcholinesterase (AChE). | Lower anti-AChE activity with an IC50 value of 14.33 ± 4.69 μg/mL.[6] | [6] |
| Inhibition of Aβ fibrillization. | Exhibited 33.60 ± 0.55% inhibition of Aβ fibrillization.[6][7] | [6][7] | |
| Girinimbine | Carrageenan-induced peritonitis mouse model. | Reduced pro-inflammatory cytokines (IL-1β, TNF-α). No direct neuroprotective studies were found, but its anti-inflammatory and antioxidant potential is noted. | [1] |
| Claustarine Alkaloids (e.g., Clausenalenine A, Murrayafoline B) | 6-hydroxydopamine (6-OHDA) induced apoptosis in SH-SY5Y cells. | Showed significant neuroprotective effects with EC50 values ranging from 0.68 to 18.76 μM.[9] | [9] |
| Geranylated Carbazole Alkaloids (from Clausena lansium) | 6-hydroxydopamine (6-OHDA) induced cell death in SH-SY5Y cells. | Displayed remarkable neuroprotective effects with EC50 values ranging from 0.48 to 12.36 μM.[2][10] | [2][10] |
Key Experimental Methodologies
The evaluation of the neuroprotective effects of carbazole alkaloids involves a range of in vitro and in vivo experimental protocols.
In Vitro Neuroprotection Assays
-
Cell Lines: Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are commonly used models for neuronal studies.[1][2][10]
-
Induction of Neuronal Damage:
-
6-Hydroxydopamine (6-OHDA): A neurotoxin used to induce apoptosis in dopaminergic neurons, mimicking Parkinson's disease pathology.[2][9][10]
-
Oxygen-Glucose Deprivation (OGD): An in vitro model of cerebral ischemia where cells are deprived of oxygen and glucose.[2]
-
Hydrogen Peroxide (H₂O₂): Used to induce oxidative stress and neuronal cell death.[1]
-
Lipopolysaccharide (LPS): An endotoxin used to induce neuroinflammation.[1][8]
-
-
Assessment of Neuroprotection:
-
MTT Assay: A colorimetric assay to assess cell viability and metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Flow Cytometry: Used to quantify apoptosis and cell cycle distribution.
-
Western Blotting: To analyze the expression levels of proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases) and signaling pathways.[4][5]
-
Measurement of Reactive Oxygen Species (ROS): Using fluorescent probes like DCFH-DA to quantify intracellular ROS levels.[4][5]
-
Enzyme Inhibition Assays
-
Acetylcholinesterase (AChE) Inhibition Assay: The inhibitory activity of carbazole alkaloids against AChE is typically measured using Ellman's method, which involves the hydrolysis of acetylthiocholine iodide. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined.[6]
Anti-Aggregation Assays
-
Thioflavin T (ThT) Assay: This assay is used to monitor the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The fluorescence of ThT increases upon binding to Aβ fibrils, and the inhibitory effect of the compounds on this process is quantified.[6]
Signaling Pathways in Neuroprotection
The neuroprotective effects of carbazole alkaloids are mediated through various signaling pathways. A key mechanism is the mitigation of oxidative stress, a common factor in neurodegenerative diseases. This involves the modulation of pathways that regulate cellular antioxidant defenses and inflammatory responses.
Caption: General signaling pathways involved in the neuroprotective effects of carbazole alkaloids.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of a carbazole alkaloid.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of carbazole alkaloids.
Conclusion
This compound and other carbazole alkaloids represent a promising class of natural products with significant neuroprotective potential. Their multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and anti-acetylcholinesterase activities, make them attractive candidates for the development of novel therapies for neurodegenerative diseases. While direct comparative data for this compound against a broad spectrum of carbazole alkaloids under standardized conditions is still emerging, the existing evidence strongly supports further investigation into its neuroprotective properties. Future research should focus on elucidating the specific signaling pathways modulated by this compound in neuronal cells and evaluating its efficacy in in vivo models of neurodegeneration. This will be crucial for translating the therapeutic potential of this intriguing carbazole alkaloid into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases [mdpi.com]
- 3. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective carbazole alkaloids from the stems and leaves of Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]
Murrayanine: A Promising Natural Antibacterial Agent Challenging Conventional Antibiotics
For Immediate Release
[City, State] – [Date] – In the global search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the natural carbazole alkaloid, Murrayanine, has demonstrated significant antibacterial potential. Extracted from Murraya koenigii, a plant widely used in traditional medicine, this compound is showing promise as a potent antibacterial agent. This comparative guide provides an in-depth analysis of its antibacterial activity against known antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Benchmark: this compound vs. Standard Antibiotics
The antibacterial efficacy of this compound and its derivatives has been evaluated against common Gram-positive and Gram-negative bacteria and compared with standard antibiotics such as Ciprofloxacin and Tetracycline. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data, providing a clear comparison of their antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antimicrobial Agent | Test Organism | MIC (µg/mL) |
| This compound (and related carbazole alkaloids) | Staphylococcus aureus | 4 - 50[1] |
| Escherichia coli | Data not readily available for pure this compound. Extracts show activity. | |
| Ciprofloxacin | Staphylococcus aureus | ≤ 1 (Susceptible) |
| Escherichia coli | ≤ 0.25 (Susceptible) | |
| Tetracycline | Staphylococcus aureus | ≤ 4 (Susceptible) |
| Escherichia coli | ≤ 4 (Susceptible) |
Note: MIC values for standard antibiotics are based on Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC for this compound against S. aureus is reported for the related compound Murrayaquinone A.
Table 2: Zone of Inhibition Data (Kirby-Bauer Method)
| Antimicrobial Agent | Test Organism | Zone of Inhibition (mm) |
| This compound (extracts) | Staphylococcus aureus | 10 - 18[2] |
| Escherichia coli | 6 - 11[2] | |
| Ciprofloxacin (5 µg disc) | Staphylococcus aureus | ≥ 21 (Susceptible)[3] |
| Escherichia coli | ≥ 21 (Susceptible)[3] | |
| Tetracycline (30 µg disc) | Staphylococcus aureus | ≥ 19 (Susceptible) |
| Escherichia coli | ≥ 15 (Susceptible) |
Note: Zone of inhibition diameters for standard antibiotics are based on CLSI guidelines. Data for this compound is from studies using ethanolic extracts of Murraya koenigii.
Unveiling the Mechanism of Action
Preliminary research suggests that the antibacterial activity of carbazole alkaloids, including this compound, stems from their ability to inhibit bacterial DNA gyrase.[4] This essential enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, this compound effectively halts these vital cellular processes, leading to bacterial cell death.
References
- 1. Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
Validating the Cellular Targets of Murrayanine: A Comparative Guide to Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayanine, a carbazole alkaloid derived from Murraya koenigii, has been investigated for its potential anti-cancer properties. A key aspect of preclinical drug development is the validation of a compound's direct interaction with its cellular targets, a process known as target engagement. This guide provides an overview of established methodologies for validating the cellular target engagement of this compound and presents available, albeit retracted, data on its biological effects.
Crucial Note on Data Integrity: A significant portion of the cellular data available for this compound originates from a 2019 study by Zhang et al. in Medical Science Monitor. It is imperative to note that this article was later retracted due to the identification of non-original and manipulated figures[1]. Consequently, the experimental data presented herein should be interpreted with extreme caution and is included to illustrate the types of analyses required, rather than to serve as a definitive record of this compound's activity. Independent verification of these findings is essential.
Reported Biological Effects of this compound (Data from a Retracted Publication)
The now-retracted study on A549 human lung adenocarcinoma cells reported that this compound treatment led to a dose-dependent inhibition of cell growth, cell cycle arrest, and induction of apoptosis[2][3]. The reported IC50 value and the effects on key cellular proteins are summarized below. This information, while retracted, points towards potential pathways that could be the focus of new validation studies.
Quantitative Data Summary (from a retracted source)
| Parameter | Cell Line | Reported Value/Effect | This compound Concentration(s) | Reference |
| Cell Viability (IC50) | A549 | 9 µM | 0, 9, 18, 36 µM | [2][3] |
| MRC-5 (normal lung fibroblasts) | >100 µM | Not specified | [2] | |
| Cell Cycle Progression | A549 | G2/M phase arrest | 0, 9, 18, 36 µM | [2][3] |
| Protein Expression | A549 | Decreased: Cyclin D, Cyclin E, CDK2, CDK4, CDK6, Bcl-2, phosphorylated p38 MAPK | 0, 9, 18, 36 µM | [2][3] |
| Increased: p21, p27, Bax, cleaved Caspase-3, cleaved Caspase-9 | 0, 9, 18, 36 µM | [2][3] |
Methodologies for Target Engagement Validation
To rigorously validate the direct cellular targets of this compound, several robust experimental techniques can be employed. These methods offer direct and indirect evidence of target binding and modulation of downstream signaling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique used to directly assess the engagement of a compound with its protein target within intact cells[4][5]. The principle is based on ligand-induced thermal stabilization of the target protein. When a ligand binds to a protein, the protein's melting point generally increases.
Experimental Protocol (General):
-
Cell Culture and Treatment: Culture the cells of interest (e.g., A549) to a suitable confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified incubation period.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation[6].
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation[6].
-
Protein Detection and Quantification: Analyze the amount of the soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry[4][5][6]. An increase in the amount of soluble protein in the this compound-treated samples compared to the control at a given temperature indicates target engagement.
Kinase Inhibition Assays
Given that this compound was reported to inhibit the phosphorylation of p38 MAPK, its potential as a kinase inhibitor should be investigated[2]. Kinase inhibition assays are essential for determining the potency and selectivity of a compound against a panel of kinases.
Experimental Protocol (General for a Luminescence-Based Assay):
-
Assay Preparation: In a multi-well plate, combine the kinase of interest (e.g., p38α), its specific substrate peptide, and ATP.
-
Compound Addition: Add this compound at a range of concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.
-
Detection: Add a reagent that produces a luminescent signal in the presence of the remaining ATP. The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value of this compound for the specific kinase by plotting the luminescence signal against the compound concentration. Screening against a broad panel of kinases is recommended to assess selectivity.
Western Blotting
Western blotting is a fundamental technique to investigate changes in the expression levels and post-translational modifications (e.g., phosphorylation) of specific proteins in response to compound treatment[2]. This provides indirect evidence of target engagement by observing the downstream consequences.
Experimental Protocol (as reported in the retracted study for p38 MAPK):
-
Cell Culture and Treatment: A549 cells were cultured and treated with this compound at concentrations of 0, 9, 18, and 36 µM for 24 hours[3].
-
Protein Extraction: Cells were lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for total p38 and phosphorylated p38 (p-p38). Subsequently, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate was added to the membrane, and the resulting signal was captured. The intensity of the bands corresponding to the proteins of interest was quantified.
Visualizing Workflows and Pathways
To clarify the relationships between these experimental approaches and the reported biological effects of this compound, the following diagrams are provided.
Caption: Reported signaling pathway of this compound in A549 cells (Data from a retracted source).
Caption: Logical relationship between methods for this compound target validation.
Caption: A comprehensive workflow for this compound target identification and validation.
Conclusion
Validating the direct cellular targets of this compound is a critical step in advancing its potential as a therapeutic agent. While previous studies have suggested an impact on the p38 MAPK pathway and cell cycle regulation, the retraction of this key data underscores the urgent need for new, rigorous, and independently verified research. The combination of direct target engagement assays like CETSA with functional cellular assays such as kinase inhibition and Western blotting provides a robust framework for identifying and validating this compound's mechanism of action. This multi-faceted approach will provide the high-quality, reproducible data necessary to build confidence in its therapeutic potential and guide future drug development efforts.
References
- 1. Retracted: this compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Murrayanine and Its Derivatives: A Guide for Researchers
This guide provides a comparative overview of molecular docking studies conducted on Murrayanine and its derivatives. It is intended for researchers, scientists, and professionals in drug development seeking to understand the binding affinities and potential therapeutic applications of these compounds. The information is compiled from various in silico and in vitro studies, presenting a synthesized look at the current research landscape.
Quantitative Docking Data
Molecular docking simulations have been employed to predict the binding affinity of this compound and its derivatives to various biological targets. The data below, summarized from multiple studies, highlights key quantitative metrics such as binding energy and inhibition constants. These values indicate the strength of interaction between the ligand (the this compound derivative) and the target protein, with lower values generally suggesting a more favorable interaction.
| Compound | Target Protein | Docking Score (kcal/mol) | E-score | IC50 (µg/mL) | Ki (µM) | Reference |
| This compound Derivatives (Neuroprotective) | ||||||
| Mahanimbine | human Acetylcholinesterase (huAChE, 4EY7) | -12.4 | ~0.2 | 0.44-0.59 | [1] | |
| Murrayanol | human Acetylcholinesterase (huAChE, 4EY7) | -11.0 | ~0.2 | 0.44-0.59 | [1] | |
| Murrayafoline A | human Acetylcholinesterase (huAChE, 4EY7) | -9.1 | [1] | |||
| 9-Methyl-9H-carbazole-2-carbaldehyde | human Acetylcholinesterase (huAChE, 4EY7) | -8.8 | [1] | |||
| This compound Derivatives (Antimicrobial) | ||||||
| Koenigicine | Glycosyltransferase (S. mutans) | Lowest E-score | [2] | |||
| O-methyl murrayamine | Glycosyltransferase (S. mutans) | [2] | ||||
| Koenigine | Glycosyltransferase (S. mutans) | [2] | ||||
| Murrayone | Glycosyltransferase (S. mutans) | [2] | ||||
| Quinoline Derivatives (HIV NNRTIs) | ||||||
| Compound 11 | HIV-RT (4I2P) | -8.76 | [3] | |||
| Compound 12 | HIV-RT (4I2P) | -8.51 | [3] | |||
| This compound | ||||||
| This compound | (Not specified in docking studies, but IC50 against A549 cells is reported) | 9 µM | [4][5][6] |
Experimental Protocols: A Generalized Approach to Molecular Docking
The methodologies cited in the reviewed literature for molecular docking of this compound and its derivatives generally follow a standardized workflow. This protocol is a composite of the common steps described.[1][3][7][8]
1. Preparation of the Receptor (Protein):
-
Selection and Retrieval: The three-dimensional crystal structure of the target protein is downloaded from a protein structure database, such as the RCSB Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared for docking. This typically involves removing water molecules, adding polar hydrogen atoms, and assigning atomic charges using a force field like Gasteiger. This step is often performed using software suites like Schrödinger's Protein Preparation Wizard or AutoDockTools.
2. Preparation of the Ligand (this compound/Derivatives):
-
Structure Generation: The 2D or 3D structures of this compound and its derivatives are drawn using chemical drawing software like ChemDraw or ChemSketch.
-
Energy Minimization: The ligand structures are then subjected to energy minimization to obtain a stable, low-energy conformation. This is crucial for accurate docking and is often done using force fields like OPLS-2005.
-
Format Conversion: The optimized ligand structures are converted to a suitable format for the docking software (e.g., PDBQT for AutoDock).
3. Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The active site can be identified from the co-crystallized ligand in the PDB structure or through active site prediction tools.
-
Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to evaluate the binding affinity. Common algorithms include genetic algorithms (used in AutoDock and GOLD) and matching algorithms.[7] The process involves two main steps: predicting the ligand's conformation, position, and orientation (posing), and then assessing the binding affinity using a scoring function.[7]
-
Software: Various software packages are used for molecular docking, including AutoDock, PyRx, Maestro (Schrödinger), and GOLD.[1][3]
4. Analysis of Docking Results:
-
Binding Affinity Evaluation: The docking results are analyzed based on the predicted binding energy (e.g., in kcal/mol) or a docking score. The pose with the lowest binding energy is generally considered the most favorable.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Biovia Discovery Studio to understand the molecular basis of the binding.
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. In Silico Molecular Docking of Phytochemicals of Murraya koenigii Against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Murrayanine's Selective Strike: A Comparative Analysis of its Efficacy in Cancer Versus Normal Cells
For Immediate Release
A comprehensive review of existing preclinical data reveals the carbazole alkaloid Murrayanine demonstrates notable selectivity in inducing cell death in cancerous cells while exhibiting significantly lower toxicity towards healthy, non-cancerous cell lines. This analysis, designed for researchers, scientists, and drug development professionals, provides a comparative guide to the cytotoxic and apoptotic effects of this compound, supported by experimental data and detailed methodologies.
This compound, a natural compound isolated from Murraya koenigii, has emerged as a promising candidate in oncology research. Studies consistently show its ability to inhibit the proliferation of various cancer cell types through the induction of apoptosis and cell cycle arrest. A key aspect of its therapeutic potential lies in its differential effect on malignant versus non-malignant cells, a critical factor in the development of targeted cancer therapies with reduced side effects.
Quantitative Assessment of Cytotoxicity
The selectivity of a compound is often quantified by comparing its half-maximal inhibitory concentration (IC50) in cancer cells to that in normal cells. A higher IC50 value in normal cells indicates lower toxicity and a more favorable selectivity profile. Data from multiple studies, summarized below, consistently demonstrates this compound's preferential cytotoxicity against cancer cells.
| Cell Line | Cell Type | Cancer Type | IC50 of this compound (µM) | Reference |
| A549 | Human Lung Adenocarcinoma | Lung Cancer | 9 | [1][2] |
| MRC-5 | Human Lung Fibroblast | Normal Lung | >100 | [1] |
| SCC-25 | Human Oral Squamous Carcinoma | Oral Cancer | 15 | |
| hTERT-OME | Human Oral Epithelial | Normal Oral | 92 | |
| CAMA-1 | Human Breast Adenocarcinoma | Breast Cancer | 18 | [3] |
Selectivity Index (SI): A key metric for evaluating the cancer-specific cytotoxicity of a compound is the Selectivity Index, calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity.
| Cancer Type | Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) |
| Lung Cancer | A549 | MRC-5 | >11.1 |
| Oral Cancer | SCC-25 | hTERT-OME | 6.13 |
Mechanisms of Selective Action: Induction of Apoptosis
This compound's selective cytotoxicity is primarily attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key signaling pathways that regulate cell survival and death.
In A549 lung cancer cells, this compound treatment leads to an increase in the Bax/Bcl-2 ratio, a critical determinant of mitochondrial-mediated apoptosis.[1][2] This is accompanied by the cleavage and activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[1][2] Furthermore, this compound was found to increase the production of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential in A549 cells, further promoting apoptosis.[1][2]
Similarly, in SCC-25 oral cancer cells, this compound prompts apoptosis, with the percentage of apoptotic cells increasing significantly with treatment. This is associated with an increased Bax/Bcl-2 ratio and enhanced expression of Caspase-3. Studies on breast cancer cells (CAMA-1) also indicate that this compound's antiproliferative effects are due to the induction of apoptosis.[3]
The following diagram illustrates the general workflow for assessing this compound-induced apoptosis.
Caption: Workflow for assessing this compound-induced apoptosis.
Impact on Key Signaling Pathways
This compound's pro-apoptotic effects are mediated through its influence on several critical signaling pathways that are often dysregulated in cancer.
In oral cancer cells, this compound has been shown to deactivate the AKT/mTOR and Raf/MEK/ERK signaling pathways, both of which are crucial for cancer cell proliferation and survival. In lung adenocarcinoma cells, it inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1][2] Furthermore, in breast cancer cells, this compound has been found to inhibit the RANK/RANKL signaling pathway, which is involved in metastasis.[3]
The diagram below depicts the signaling pathways targeted by this compound in cancer cells.
Caption: Signaling pathways targeted by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the assessment of this compound's selectivity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, SCC-25) and normal cells (e.g., MRC-5, hTERT-OME) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The available data strongly suggests that this compound exhibits a significant selective cytotoxicity towards cancer cells over normal cells. This selectivity is underpinned by its ability to preferentially induce apoptosis in cancer cells through the modulation of key signaling pathways that are often dysregulated in malignancy. These findings position this compound as a compelling lead compound for the development of novel anticancer therapies with a potentially wider therapeutic window and reduced toxicity to healthy tissues. Further in-vivo studies are warranted to validate these promising preclinical findings.
References
Safety Operating Guide
Proper Disposal of Murrayanine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of biologically active compounds like Murrayanine are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a carbazole alkaloid with cytotoxic properties. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Based on available safety data, this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Due to its cytotoxic nature, it should be handled as a hazardous compound.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A fully buttoned lab coat is necessary to protect from accidental spills.
-
Respiratory Protection: If handling the powder form or creating aerosols, a respirator may be necessary. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.[3][4]
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| Melting Point | 219 °C |
| Physical State | Solid |
| Solubility | Soluble in organic solvents like chloroform and methanol |
| CAS Number | 723-97-7 |
Step-by-Step Disposal Procedure
The recommended method for the disposal of cytotoxic compounds like this compound is incineration by a licensed hazardous waste disposal company.[5][6] Chemical degradation in the lab is not recommended due to the potential for hazardous reactions and byproducts.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step. Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Solid Waste:
-
Place all solid this compound, contaminated personal protective equipment (PPE) (gloves, lab coats), weigh boats, and other contaminated lab materials into a designated, leak-proof hazardous waste container.[2]
-
This container should be clearly marked for cytotoxic waste, often with a purple or red lid or bag.[5][7]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and the first rinse from container decontamination, in a separate, sealed, and properly labeled hazardous waste container.[3]
-
Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass, that is compatible with this compound and any solvents used.
-
-
Sharps Waste:
Step 2: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safe handling.
-
Content Identification: Clearly label the waste container with the words "Hazardous Waste" and "Cytotoxic Waste".[2]
-
Chemical Name: List the full chemical name, "this compound," and its CAS number (723-97-7).
-
Concentration: Indicate the approximate concentration of this compound in the waste.
-
Hazard Warnings: Include appropriate hazard warnings. Based on its properties, include "Toxic," "Irritant," and "Caution: Biologically Active Compound."
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated, well-ventilated SAA within the laboratory.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent spills.
-
Incompatible Wastes: Ensure that incompatible wastes are segregated to prevent reactions.
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not attempt to dispose of this compound waste through standard laboratory trash or drains. Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to arrange for pickup and disposal.
-
Documentation: Provide the vendor with a complete and accurate description of the waste.
Decontamination of Laboratory Equipment
For reusable labware contaminated with this compound, a thorough decontamination process is necessary.
-
Initial Rinse: Carefully rinse the labware with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the this compound. Collect this rinseate as hazardous liquid waste.
-
Soaking: Immerse the labware in a strong cleaning solution, such as a laboratory-grade detergent or a base bath, for several hours.
-
Final Rinse: Thoroughly rinse the labware with deionized water.
-
Drying: Allow the labware to dry completely before reuse.
For equipment with non-permeable surfaces, scrubbing with warm, soapy water is recommended after the initial solvent rinse.[8]
Experimental Protocols and Signaling Pathways
While detailed experimental protocols for the synthesis or use of this compound are beyond the scope of this disposal guide, it is important to note its biological activity. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines and can induce apoptosis.[3]
Below is a diagram illustrating the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. policies.dartmouth.edu [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. cmich.edu [cmich.edu]
Essential Safety and Logistical Information for Handling Murrayanine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Murrayanine. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a precautionary approach is strongly advised. The following guidelines are based on general principles of laboratory safety for handling solid chemical compounds of unknown toxicity and should be adapted to your specific laboratory conditions through a formal risk assessment.
Hazard Assessment and Precautionary Measures
While a related compound, Murrayamine O, has been classified as not hazardous, the specific toxicological properties of this compound are not well-documented.[1] Therefore, it is prudent to treat this compound as a potentially hazardous substance. As a solid, powdered compound, the primary routes of exposure are inhalation of dust and skin contact.
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against accidental exposure. The minimum required PPE for handling this compound is outlined below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from airborne particulate matter and accidental splashes. |
| Hand Protection | Nitrile gloves. | To prevent skin contact. Gloves should be inspected for integrity before use and changed frequently. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All handling of this compound powder should be conducted within a certified chemical fume hood. | To minimize the risk of inhalation. If a fume hood is unavailable, a comprehensive risk assessment must be performed to determine the appropriate level of respiratory protection, such as a NIOSH-approved respirator. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, with a strong preference for a certified chemical fume hood to control airborne dust.
Standard Operating Procedures:
-
Minimizing Dust: Handle the compound with care to avoid the generation of dust. Use of appropriate tools for transfer, such as spatulas, is recommended over pouring.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Decontamination: In the event of a spill, carefully clean the area to avoid generating dust. Small spills can be gently swept up and placed in a sealed container for disposal. The area should then be decontaminated with an appropriate cleaning agent.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated location, segregated from incompatible materials.
Disposal Plan
-
Waste Classification: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.
-
Containerization: Collect all this compound waste in a dedicated, sealed, and clearly labeled waste container.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations through your institution's designated hazardous waste management program. Do not discard this compound in the trash or pour it down the drain.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁NO₂ | [2][3] |
| Molecular Weight | 225.24 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 219 °C | [2] |
| CAS Number | 723-97-7 | [2][3][4] |
Experimental Protocols
Detailed experimental protocols involving this compound are not provided here. Researchers are advised to consult peer-reviewed scientific literature for established methodologies and to incorporate the safety precautions outlined in this document into their experimental designs.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
